Ignosterol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
23839-47-6 |
|---|---|
Molecular Formula |
C28H46O |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3S,5S,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h12,18-22,24,29H,7-11,13-17H2,1-6H3/t19-,20+,21-,22-,24+,27-,28+/m0/s1 |
InChI Key |
ZWTGNSZOWCZDDE-BNYLYJPMSA-N |
SMILES |
CC(C)C(C)CCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
ignosterol |
Origin of Product |
United States |
Foundational & Exploratory
The Ergosterol Biosynthesis Pathway in Saccharomyces cerevisiae: A Technical Guide for Researchers
An in-depth exploration of the core ergosterol biosynthesis pathway in Saccharomyces cerevisiae, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. This guide details the enzymatic steps, regulatory networks, quantitative data, and key experimental protocols essential for studying this critical fungal metabolic pathway.
Ergosterol is the principal sterol in fungal cell membranes, playing a crucial role analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2][3][4] The biosynthesis of ergosterol is a complex, multi-step process that is a primary target for antifungal drugs.[1] This guide provides a detailed overview of the ergosterol biosynthesis pathway in the model organism Saccharomyces cerevisiae, offering a valuable resource for researchers investigating fungal physiology and developing novel antifungal therapies.
The Core Biosynthetic Pathway
The ergosterol biosynthesis pathway can be conceptually divided into three main stages: the mevalonate pathway, the synthesis of squalene, and the conversion of squalene to ergosterol. The entire process requires a significant investment of cellular energy, consuming at least 24 molecules of ATP and 16 molecules of NADPH for the synthesis of a single ergosterol molecule.[3]
The Mevalonate Pathway: From Acetyl-CoA to Farnesyl Pyrophosphate (FPP)
This initial stage of the pathway is highly conserved across eukaryotes and begins with the condensation of two molecules of acetyl-CoA.[3][5] The key enzymes and intermediates are summarized below:
-
Acetyl-CoA to Acetoacetyl-CoA: Catalyzed by acetoacetyl-CoA thiolase (Erg10p).
-
Acetoacetyl-CoA to HMG-CoA: Catalyzed by HMG-CoA synthase (Erg13p).
-
HMG-CoA to Mevalonate: This is a critical rate-limiting step, catalyzed by HMG-CoA reductase (Hmg1p and Hmg2p).[5]
-
Mevalonate to Mevalonate-5-phosphate: Catalyzed by mevalonate kinase (Erg12p).
-
Mevalonate-5-phosphate to Mevalonate-5-pyrophosphate: Catalyzed by phosphomevalonate kinase (Erg8p).
-
Mevalonate-5-pyrophosphate to Isopentenyl-pyrophosphate (IPP): Catalyzed by mevalonate pyrophosphate decarboxylase (Erg19p/Mvd1p).
-
IPP to Dimethylallyl-pyrophosphate (DMAPP): Isomerization reaction catalyzed by IPP isomerase (Idi1p).
-
IPP and DMAPP to Geranyl-pyrophosphate (GPP): Catalyzed by farnesyl pyrophosphate synthetase (Erg20p).
-
GPP and IPP to Farnesyl-pyrophosphate (FPP): Also catalyzed by farnesyl pyrophosphate synthetase (Erg20p).
Squalene Synthesis
The first committed step towards sterol synthesis is the head-to-head condensation of two molecules of FPP to form squalene. This reaction is catalyzed by squalene synthase (Erg9p).
Post-Squalene Pathway: Conversion to Ergosterol
This final stage of the pathway involves a series of modifications to the squalene molecule, including epoxidation, cyclization, demethylations, desaturations, and reductions. Many of these reactions are oxygen-dependent.[1] The key steps are:
-
Squalene to 2,3-Oxidosqualene: Catalyzed by squalene epoxidase (Erg1p), a major rate-limiting enzyme and a target for allylamine antifungal drugs.[6]
-
2,3-Oxidosqualene to Lanosterol: Cyclization reaction catalyzed by lanosterol synthase (Erg7p).
-
Lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol: C-14 demethylation catalyzed by lanosterol 14α-demethylase (Erg11p/Cyp51p), the target of azole antifungals.[7]
-
Subsequent demethylations at C-4: A series of reactions involving Erg25p, Erg26p, and Erg27p.
-
Formation of Zymosterol.
-
Zymosterol to Fecosterol: C-24 methylation catalyzed by sterol C-24 methyltransferase (Erg6p).
-
Fecosterol to Episterol: Δ8-Δ7 isomerization catalyzed by sterol C-8 isomerase (Erg2p).
-
Episterol to Ergosta-5,7,24(28)-trienol: C-5 desaturation catalyzed by sterol C-5 desaturase (Erg3p).
-
Ergosta-5,7,24(28)-trienol to Ergosta-5,7,22,24(28)-tetraenol: C-22 desaturation catalyzed by sterol C-22 desaturase (Erg5p).
-
Ergosta-5,7,22,24(28)-tetraenol to Ergosterol: C-24(28) reduction catalyzed by sterol C-24 reductase (Erg4p).
Regulation of Ergosterol Biosynthesis
The synthesis of ergosterol is tightly regulated to ensure membrane homeostasis and prevent the accumulation of toxic intermediates. This regulation occurs at multiple levels, including transcriptional control, feedback inhibition, and protein degradation.
Transcriptional Regulation
The expression of many ERG genes is coordinately regulated by the transcription factors Upc2p and Ecm22p.[1][2] These proteins bind to sterol regulatory elements (SREs) in the promoters of ERG genes, activating their transcription in response to low sterol levels. Oxygen and heme availability also play a critical role, with the heme-responsive transcription factor Hap1p influencing the expression of several ERG genes.[1] Under hypoxic conditions, the expression of some ERG genes is repressed by Rox1p and Mot3p.[1]
Feedback Inhibition and Protein Degradation
The activity of HMG-CoA reductase (Hmg1p and Hmg2p) is regulated by feedback inhibition. High levels of lanosterol, an intermediate in the pathway, can promote the degradation of Hmg2p. Similarly, squalene epoxidase (Erg1p) is subject to feedback regulation.
Quantitative Data
Gene Expression Changes in Response to Antifungal Treatment
The expression of ERG genes is significantly altered in response to treatment with antifungal drugs that target the pathway. For example, treatment with azoles, which inhibit Erg11p, leads to a general upregulation of many ERG genes as the cell attempts to compensate for the ergosterol depletion.
| Gene | Fold Change (Fluconazole Treatment) | Reference |
| ERG1 | Upregulated | [8] |
| ERG3 | Upregulated | [8] |
| ERG5 | Upregulated | [5] |
| ERG6 | Upregulated | [5] |
| ERG9 | Upregulated | [8] |
| ERG11 | Upregulated | [8][9] |
| ERG25 | Upregulated | [5] |
| UPC2 | Upregulated | [9] |
Note: The exact fold-change values can vary depending on the specific experimental conditions (drug concentration, time of exposure, and yeast strain).
Ergosterol Content in S. cerevisiae
The total ergosterol content in S. cerevisiae can vary depending on the strain and growth conditions.
| Strain | Condition | Ergosterol Content (mg/g DCW) | Reference |
| Wild-type | Standard growth | 3.4 - 7.8 | [10] |
| Engineered Strain | Overexpression of ARE2 | 10.0 | [10] |
| Engineered Strain | Overexpression of ARE2 and UPC2-1 | 16.7 | [10] |
| Engineered Strain | Overexpression of ARE2, UPC2-1, and ACC1 | 20.7 | [10] |
| Engineered Strain | Optimized fermentation | 29.5 | [10] |
DCW: Dry Cell Weight
Experimental Protocols
Sterol Extraction and Quantification
A common method for extracting and quantifying total sterols from yeast involves saponification followed by extraction with an organic solvent and analysis by gas chromatography-mass spectrometry (GC-MS).
Protocol: Total Sterol Extraction
-
Harvest yeast cells by centrifugation.
-
Wash the cell pellet with sterile distilled water.
-
Resuspend the pellet in an alcoholic potassium hydroxide solution (e.g., 25% KOH in 50% ethanol).[11]
-
Boil the cell suspension for 1 hour to saponify lipids.[11]
-
Cool the mixture to room temperature.
-
Extract the non-saponifiable lipids (containing sterols) by adding a mixture of water and a non-polar solvent (e.g., n-heptane or petroleum ether) and vortexing vigorously.
-
Separate the organic phase containing the sterols.
-
Evaporate the solvent and resuspend the sterol extract in a suitable solvent for analysis.
Protocol: Sterol Analysis by GC-MS
-
Derivatize the sterol extract (e.g., using BSTFA with TMCS) to increase volatility.
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature gradient to separate the different sterol species.
-
Detect and identify the sterols using a mass spectrometer by comparing their retention times and mass spectra to known standards.
Enzyme Assays
Protocol: Squalene Epoxidase (Erg1p) Activity Assay
This assay measures the conversion of radiolabeled squalene to squalene epoxide.
-
Prepare microsomal fractions from yeast cell lysates.
-
Set up a reaction mixture containing microsomal protein, buffer (e.g., Tris-HCl, pH 7.5), EDTA, FAD, NADPH, and a squalene 2,3-epoxide cyclase inhibitor (to prevent further metabolism of the product).[12]
-
Initiate the reaction by adding radiolabeled squalene (e.g., [³H]squalene).[12]
-
Incubate the reaction at 30°C.
-
Stop the reaction and extract the lipids.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled squalene epoxide formed using a scintillation counter.
Conclusion
The ergosterol biosynthesis pathway is a fundamental process in Saccharomyces cerevisiae and other fungi, making it a compelling target for both basic research and clinical applications. A thorough understanding of the enzymes, regulation, and experimental methodologies associated with this pathway is crucial for advancing our knowledge of fungal biology and for the development of new antifungal strategies. This technical guide provides a solid foundation for researchers embarking on or continuing their investigations into this vital metabolic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Genome-Wide Expression Patterns in Saccharomyces cerevisiae: Comparison of Drug Treatments and Genetic Alterations Affecting Biosynthesis of Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulation of ERG Genes in Candida Species by Azoles and Other Sterol Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of ERG gene expression in fluconazole-resistant human and animal isolates of Trichophyton verrucosum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae [frontiersin.org]
- 12. Dual Localization of Squalene Epoxidase, Erg1p, in Yeast Reflects a Relationship between the Endoplasmic Reticulum and Lipid Particles - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Ergosterol in Fungal Cell Membrane Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol, the predominant sterol in fungal cell membranes, is a critical component that governs membrane fluidity, permeability, and the function of integral membrane proteins.[1][2][3] Its absence in animal cells makes it a prime target for antifungal therapies.[1][2] This technical guide provides an in-depth exploration of ergosterol's structural and functional roles, its biosynthetic pathway, and its significance as a therapeutic target. Detailed experimental protocols for the quantification of ergosterol, visualization of sterol-rich membrane domains, and assessment of membrane fluidity are provided. Furthermore, this guide presents quantitative data on ergosterol content in various fungal species and the impact of antifungal agents, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in mycology and drug development.
The Multifaceted Role of Ergosterol in Fungal Membranes
Ergosterol is analogous in function to cholesterol in mammalian cells, playing a vital role in maintaining the structural integrity and functionality of the fungal cell membrane.[1][2] Its rigid, planar steroid ring intercalates between the acyl chains of phospholipids, thereby modulating membrane fluidity and permeability.[3] At physiological temperatures, ergosterol decreases membrane fluidity, while at lower temperatures, it prevents the membrane from becoming too rigid. This regulation is crucial for the activity of a wide array of membrane-bound enzymes and transport proteins.[4]
Beyond its general role in membrane dynamics, ergosterol is a key component of specialized membrane microdomains known as lipid rafts or sterol-rich domains (SRDs).[5] These domains are enriched in sphingolipids and specific proteins, and they are thought to function as platforms for signal transduction, protein sorting, and polarized growth, such as at the hyphal tips of filamentous fungi.[5][6]
The essential nature of ergosterol for fungal viability and its structural distinction from mammalian cholesterol have made it a focal point for the development of antifungal drugs.[1][2]
The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target
The biosynthesis of ergosterol is a complex, multi-enzyme pathway that is highly conserved among fungi.[7][8][9] The pathway can be broadly divided into three stages: the synthesis of mevalonate, the formation of squalene, and the conversion of squalene to ergosterol. The final stages of this pathway, particularly the enzymes involved in the demethylation and desaturation of sterol precursors, are the primary targets of several classes of antifungal drugs.[9]
The azole class of antifungals, for instance, inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which catalyzes a crucial step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. Polyene antifungals, such as amphotericin B, act by directly binding to ergosterol in the membrane, forming pores that lead to leakage of cellular contents and cell death.
Quantitative Data on Ergosterol
The amount of ergosterol can vary between fungal species and can be influenced by environmental conditions and the presence of antifungal agents.
Table 1: Ergosterol Content in Various Fungal Species
| Fungal Species | Ergosterol Content (µg/mg dry weight) | Reference(s) |
| Saccharomyces cerevisiae | 3.4 - 7.8 | [7] |
| Candida albicans | 4.62 - 7.08 | [1] |
| Aspergillus fumigatus | 5.99 | |
| Cryptococcus neoformans | 7.08 | |
| Candida tropicalis | 22.84 | |
| Aspergillus niger | 4.62 | |
| Filamentous Fungi (average) | 2.6 - 14 | [1] |
| Yeasts (average) | 37 - 42 | [1] |
Table 2: Effect of Fluconazole on Ergosterol Content in Candida albicans
| Fluconazole Concentration (µg/mL) | Susceptibility Status | Mean Reduction in Ergosterol Content (%) | Reference(s) |
| 1 | Susceptible | 72 | |
| 4 | Susceptible | 84 | |
| 16 | Susceptible | 95 | |
| 64 | Susceptible | 100 | |
| 1 | Susceptible Dose-Dependent | 38 | |
| 4 | Susceptible Dose-Dependent | 57 | |
| 16 | Susceptible Dose-Dependent | 73 | |
| 64 | Susceptible Dose-Dependent | 99 | |
| 1 | Resistant | 25 | |
| 4 | Resistant | 38 | |
| 16 | Resistant | 53 | |
| 64 | Resistant | 84 |
Experimental Protocols
Quantification of Ergosterol by HPLC
This protocol describes the extraction and quantification of total ergosterol from fungal cells.
Materials:
-
Fungal cell pellet
-
Methanol
-
Ethanol
-
Potassium hydroxide (KOH)
-
n-Hexane or heptane
-
Sterile water
-
Ergosterol standard
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Harvest and Dry Cells: Harvest fungal cells by centrifugation and wash with sterile water. Lyophilize or oven-dry the pellet to a constant weight.
-
Saponification:
-
To the dried cell pellet, add a 25% alcoholic KOH solution (e.g., 3:2 methanol:ethanol).
-
Vortex for 1 minute.
-
Incubate at 80-85°C for 1-4 hours to saponify the lipids.
-
-
Extraction of Non-saponifiable Lipids:
-
Allow the mixture to cool to room temperature.
-
Add a mixture of sterile water and n-hexane (or heptane) (e.g., 1:3 v/v).
-
Vortex vigorously for 3 minutes to extract the sterols into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic (n-hexane/heptane) layer to a clean tube.
-
Repeat the extraction of the lower aqueous phase with n-hexane/heptane to maximize yield.
-
Pool the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried sterol extract in a known volume of HPLC-grade methanol or isopropanol.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 HPLC column.
-
Use an isocratic mobile phase, typically 100% methanol, at a flow rate of 1-1.5 mL/min.
-
Detect ergosterol by its absorbance at 282 nm.
-
Quantify the ergosterol content by comparing the peak area to a standard curve generated with known concentrations of an ergosterol standard.
-
Visualization of Sterol-Rich Domains with Filipin Staining
This protocol allows for the fluorescent labeling of ergosterol in fungal cells.
Materials:
-
Fungal cells
-
Phosphate-buffered saline (PBS) or a suitable buffer
-
Formaldehyde or paraformaldehyde for fixation
-
Filipin complex from Streptomyces filipinensis
-
DMSO
-
Fluorescence microscope with a UV filter set
Procedure:
-
Cell Preparation: Grow fungal cells to the desired stage. For adherent cells, grow on coverslips. For suspension cultures, harvest and wash the cells.
-
Fixation:
-
Fix the cells with 3.7% formaldehyde in PBS for 10-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a fresh working solution of filipin (e.g., 15 µM) in PBS from a DMSO stock solution.
-
Incubate the fixed cells with the filipin solution for 1-15 minutes at room temperature in the dark.
-
Wash the cells three times with PBS to remove unbound filipin.
-
-
Microscopy:
-
Mount the cells on a microscope slide.
-
Visualize the cells using a fluorescence microscope equipped with a DAPI or UV filter set (excitation ~340-380 nm, emission ~385-470 nm).
-
Note: Filipin is prone to photobleaching, so minimize exposure to the excitation light.
-
Measurement of Membrane Fluidity by DPH Fluorescence Anisotropy
This protocol measures bulk membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).
Materials:
-
Fungal cells or protoplasts
-
Buffer (e.g., PBS or HEPES-buffered saline)
-
DPH (in a suitable solvent like tetrahydrofuran or acetone)
-
Fluorometer with polarization filters
Procedure:
-
Cell/Protoplast Preparation:
-
Harvest fungal cells and wash them in buffer. If the cell wall interferes with probe incorporation, prepare protoplasts using appropriate cell wall-degrading enzymes.
-
Resuspend the cells or protoplasts to a specific density (e.g., 10^7 cells/mL) in the buffer.
-
-
DPH Labeling:
-
Prepare a DPH stock solution (e.g., 2 mM in tetrahydrofuran).
-
Dilute the stock solution into the cell/protoplast suspension to a final DPH concentration of 1-2 µM. The final solvent concentration should be less than 0.2%.
-
Incubate for 30-60 minutes at room temperature in the dark to allow the probe to partition into the cell membranes.
-
-
Fluorescence Anisotropy Measurement:
-
Transfer the labeled cell suspension to a cuvette.
-
Place the cuvette in the fluorometer's temperature-controlled sample holder.
-
Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.[2]
-
Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light. Also, measure the intensities with horizontally polarized excitation (IHV and IHH) to correct for instrument-specific factors (G-factor).
-
-
Calculation of Anisotropy (r):
-
The G-factor is calculated as G = IHV / IHH.
-
The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
A higher anisotropy value corresponds to lower membrane fluidity.
-
Visualizing Molecular Interactions and Workflows
Signaling Pathway: Regulation of Pdr1 by Ergosterol Biosynthesis
In Candida glabrata, the transcription factor Pdr1, which regulates the expression of multidrug resistance genes like CDR1, is activated in response to the inhibition of the ergosterol biosynthesis pathway.[6] This suggests a signaling cascade that links the status of ergosterol synthesis to the regulation of drug resistance. The transcription factor Upc2A, a known regulator of ERG genes, is implicated in this pathway by directly binding to the promoters of PDR1 and CDR1.[6]
Experimental Workflow: Investigating an ERG Gene Function
The following diagram outlines a typical workflow for characterizing the function of a specific gene in the ergosterol biosynthesis pathway.
Conclusion
Ergosterol remains a cornerstone of fungal cell biology and a critical vulnerability to be exploited in antifungal drug development. Its integral role in maintaining membrane structure and function underscores the efficacy of current antifungal agents that target its synthesis or its presence in the membrane. A thorough understanding of the quantitative aspects of ergosterol content, the intricacies of its biosynthetic and regulatory pathways, and the application of robust experimental methodologies are paramount for the continued development of novel and effective antifungal strategies. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the fields of mycology and infectious disease therapeutics.
References
- 1. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Membrane Phase on the Optical Properties of DPH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ignosterol: A Specific Biomarker for the Efficacy of Morpholine Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal cell membrane is a critical battleground in the fight against fungal infections. Its unique composition, particularly the presence of ergosterol instead of cholesterol, has made it a primary target for a significant portion of clinically used antifungal drugs.[1] The disruption of the ergosterol biosynthesis pathway not only depletes this essential sterol, leading to compromised membrane integrity and fungal cell death, but also results in the accumulation of specific precursor sterols.[2] These accumulated precursors can serve as direct biomarkers of a drug's mechanism of action and its efficacy. While ergosterol depletion is a general indicator of the activity of several antifungal classes, the accumulation of the sterol intermediate ignosterol has emerged as a highly specific biomarker for the pharmacological effect of morpholine-based antifungal agents, such as amorolfine and fenpropimorph.[3][4] This technical guide provides an in-depth exploration of this compound as a biomarker, including the underlying biochemical pathways, quantitative data, and detailed experimental protocols for its measurement.
The Ergosterol Biosynthesis Pathway and the Role of this compound
Ergosterol is synthesized from lanosterol through a series of enzymatic steps. Morpholine antifungals exert their effect by inhibiting two key enzymes in the later stages of this pathway: Δ14-sterol reductase (ERG24) and Δ7-Δ8 isomerase (ERG2) .[4][5] The inhibition of ERG24 prevents the reduction of the Δ14 double bond in sterol intermediates. This blockage leads directly to the accumulation of the Δ14 sterol, this compound (ergosta-8,14-dienol).[3][6] The concurrent inhibition of ERG2 can also lead to the accumulation of other sterols like lichesterol.[4] The buildup of these atypical sterols, particularly this compound, within the fungal cell membrane disrupts its normal function and contributes to the antifungal effect.[3] Therefore, the detection and quantification of this compound serve as a direct measure of the target engagement and cellular impact of morpholine antifungals.
Signaling Pathway of Morpholine Antifungal Action
Caption: Ergosterol biosynthesis pathway highlighting the points of inhibition by morpholine antifungals and the resultant accumulation of this compound.
Quantitative Analysis of this compound Accumulation
The measurement of changes in the fungal sterol profile upon treatment with an antifungal agent provides quantitative evidence of the drug's effect. A study on silicon-incorporated morpholine analogues demonstrated a significant shift in the sterol composition of Candida albicans, with a marked increase in this compound concentration corresponding to a decrease in ergosterol.[4]
| Sterol Component | Control (%) | Amorolfine-treated (%) | Sila-analogue 24-treated (%) |
| Ergosterol | 75.24 | 2.13 | 1.15 |
| This compound | Not Detected | 11.11 | 42.29 |
| Lichesterol | Not Detected | 32.13 | 1.57 |
| Other Sterols | 24.76 | 54.63 | 55.00 |
| Table adapted from a study on sila-analogue 24, a fenpropimorph analogue.[4] |
This data clearly illustrates that treatment with morpholine-type compounds leads to a substantial accumulation of this compound, from non-detectable levels in the control group to a significant percentage of the total sterol content in treated cells.[4] The dramatic increase in this compound, particularly with the highly effective sila-analogue, underscores its potential as a sensitive biomarker for drug potency and efficacy.
Experimental Protocols for this compound Quantification
The analysis of this compound follows the general principles of fungal sterol analysis. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and specificity.[7][8][9]
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the extraction and quantification of this compound from fungal cultures.
Detailed Methodology: Sterol Extraction and Analysis
This protocol is a composite of established methods for fungal sterol analysis, adapted for the specific quantification of this compound.
1. Fungal Culture and Treatment:
-
Culture the fungal species of interest in an appropriate liquid medium to mid-logarithmic phase.
-
Introduce the morpholine antifungal agent (e.g., amorolfine, fenpropimorph) at various concentrations (e.g., sub-inhibitory to inhibitory concentrations). Include a vehicle-only control.
-
Incubate for a defined period (e.g., 16-24 hours) to allow for changes in the sterol profile.
2. Cell Harvesting and Preparation:
-
Harvest the fungal mycelia by filtration or centrifugation.
-
Wash the mycelia with sterile distilled water to remove residual medium.
-
Lyophilize (freeze-dry) the mycelia to a constant dry weight.
3. Saponification and Extraction of Non-saponifiable Lipids:
-
Transfer a known mass (e.g., 20-50 mg) of dried mycelia to a screw-cap glass tube.
-
Add 2 ml of 25% (w/v) potassium hydroxide in 50% (v/v) aqueous methanol. This solution should be freshly prepared.
-
Add an internal standard (e.g., deuterated ergosterol or cholesterol) for accurate quantification.
-
Tightly seal the tubes and incubate at 80-85°C in a water bath for 1-2 hours with occasional vortexing to saponify the lipids.
-
Cool the tubes to room temperature.
-
Extract the non-saponifiable lipids (containing the sterols) by adding 2 ml of n-hexane or pentane and vortexing vigorously for 3 minutes.
-
Centrifuge to separate the phases and carefully transfer the upper organic layer to a new glass tube.
-
Repeat the extraction two more times, pooling the organic layers.
-
Evaporate the pooled organic solvent to dryness under a stream of nitrogen.
4. Derivatization (for GC-MS Analysis):
-
To the dried lipid extract, add a silylating agent (e.g., 50 µl of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the tube and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.
-
Cool to room temperature before injection into the GC-MS.
5. Instrumental Analysis:
-
For GC-MS:
-
Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5MS or equivalent).
-
Oven Program: Start at a lower temperature (e.g., 180°C), ramp up to a higher temperature (e.g., 280-300°C) to separate the different sterols.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for this compound-TMS ether. A full scan can be used for initial identification. The molecular ion and key fragmentation ions for this compound should be determined from a pure standard if available, or inferred from its structure (C28H46O).
-
-
For LC-MS/MS:
-
Liquid Chromatograph: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of formic acid or ammonium formate to promote ionization.
-
Mass Spectrometer: Operate with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in positive ion mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) for the highest specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
6. Data Analysis and Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to a standard (if available) or by its characteristic mass fragmentation pattern.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated from a pure this compound standard.
-
Express the results as µg of this compound per mg of fungal dry weight.
Conclusion
This compound stands out as a specific and mechanistically relevant biomarker for the action of morpholine antifungals. Its accumulation is a direct consequence of the inhibition of Δ14-sterol reductase, a key enzyme in the ergosterol biosynthesis pathway.[3] The ability to quantitatively measure this compound provides a powerful tool for researchers in drug development to assess the potency of new morpholine derivatives, understand mechanisms of resistance, and evaluate the in-situ efficacy of these compounds. The detailed protocols provided in this guide offer a robust framework for the integration of this compound analysis into antifungal research and development programs. As the challenge of antifungal resistance grows, the use of such precise biomarkers will be increasingly critical in the development of the next generation of effective antifungal therapies.
References
- 1. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 3. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amorolfine - Wikipedia [en.wikipedia.org]
- 6. Differential effects of fenpropimorph and fenhexamid, two sterol biosynthesis inhibitor fungicides, on arbuscular mycorrhizal development and sterol metabolism in carrot roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Determination of ergosterol on mouldy building materials using isotope dilution and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Ignosterol: A Technical Guide for Researchers
An In-depth Whitepaper on a Key Intermediate in Fungal Ergosterol Biosynthesis
Introduction
Ignosterol, chemically known as 5α-ergosta-8,14-dien-3β-ol, is a sterol intermediate of significant interest in the fields of mycology, drug development, and biochemistry.[1] As a precursor to ergosterol, the primary sterol in fungal cell membranes, this compound plays a crucial, albeit often transient, role in fungal physiology. The study of this compound provides valuable insights into the intricate ergosterol biosynthesis pathway, a critical target for many widely used antifungal agents. This technical guide offers a comprehensive overview of the discovery, isolation, and characterization of this compound from fungal species, providing researchers, scientists, and drug development professionals with detailed methodologies and data to support their work in this area.
Discovery and Significance
The discovery of this compound is intrinsically linked to the elucidation of the ergosterol biosynthesis pathway in fungi. Research into this pathway revealed a series of enzymatic steps that convert precursor molecules into the final ergosterol product. One of the key steps in this pathway is the removal of the 14α-methyl group, a process that was found to involve the formation of an 8,14-diene intermediate.[1] This intermediate was identified as 5α-ergosta-8,14-dien-3β-ol, now known as this compound.
The significance of this compound was further highlighted with the development of morpholine-based antifungal drugs. These drugs inhibit the enzymes sterol Δ14-reductase and sterol Δ8-Δ7-isomerase, leading to a depletion of ergosterol and a corresponding accumulation of this compound in the fungal cell membrane. This accumulation disrupts the normal function of the cell membrane, leading to fungal cell death. This mechanism of action underscores the importance of understanding the role and dynamics of this compound in fungal metabolism.
Experimental Protocols
The isolation and quantification of this compound require meticulous experimental procedures, often adapted from established methods for general fungal sterol or ergosterol analysis. Below are detailed methodologies for key experiments.
Protocol 1: Fungal Culture and Biomass Preparation
-
Fungal Strain Selection and Culture: Select the fungal species of interest (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans). Inoculate the fungal strain into a suitable liquid medium (e.g., Yeast Peptone Dextrose (YPD) for yeast, Sabouraud Dextrose Broth for filamentous fungi).
-
Incubation: Incubate the culture under optimal growth conditions (temperature, agitation) for a sufficient period to achieve the desired biomass.
-
Biomass Harvesting: Harvest the fungal mycelia or cells by filtration or centrifugation.
-
Washing: Wash the biomass with distilled water to remove any residual medium components.
-
Lyophilization: Freeze-dry the biomass to obtain a stable, dry powder for subsequent extraction.
Protocol 2: Extraction and Saponification of Sterols
This protocol is a widely used method for the extraction of total sterols, including this compound.
-
Sample Preparation: Weigh a precise amount of lyophilized fungal biomass (e.g., 100 mg).
-
Saponification: Add 3 mL of 10% (w/v) potassium hydroxide in 90% methanol to the biomass. Heat the mixture at 80°C for 2 hours in a sealed tube to saponify the steryl esters.
-
Extraction: After cooling to room temperature, add 1 mL of distilled water and 3 mL of n-hexane. Vortex vigorously for 3 minutes.
-
Phase Separation: Centrifuge the mixture to separate the phases.
-
Collection: Carefully collect the upper hexane layer containing the non-saponifiable lipids (including free sterols).
-
Repeat Extraction: Repeat the extraction of the lower aqueous phase with another 3 mL of n-hexane to ensure complete recovery of sterols.
-
Drying: Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of this compound and other sterols.
-
Derivatization: Re-dissolve the dried lipid extract in a known volume of a suitable solvent (e.g., 100 µL of ethyl acetate). To this, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Operating Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity. The characteristic ions for this compound-TMS ether should be determined from a standard.
-
-
Quantification: Create a calibration curve using a pure this compound standard. The concentration of this compound in the sample can be determined by comparing the peak area of the sample with the calibration curve.
Protocol 4: Separation by High-Performance Liquid Chromatography (HPLC)
HPLC can be used for both the purification and quantification of this compound.
-
Sample Preparation: Re-dissolve the dried lipid extract from Protocol 2 in a suitable mobile phase.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol, acetonitrile, and water is commonly used. The exact composition may need to be optimized for the best separation of this compound from other sterols.
-
Detection: Use a UV detector set at a wavelength where this compound absorbs (typically around 205 nm for sterols without conjugated double bonds in the B ring) or an evaporative light scattering detector (ELSD).
-
Quantification: As with GC-MS, quantification is achieved by comparing the peak area of the sample to a calibration curve prepared with a pure this compound standard.
Data Presentation
| Fungal Species | Ergosterol Content (µg/mg dry weight) | Reference |
| Saccharomyces cerevisiae | 4.0 - 7.8 | [2][3] |
| Aspergillus fumigatus | 2.5 - 5.0 | |
| Aspergillus niger | 2.0 - 4.6 | |
| Candida albicans | 1.5 - 6.3 | |
| Penicillium chrysogenum | 3.0 - 8.0 |
Note: The actual sterol content can vary significantly depending on the fungal strain, growth conditions, and analytical methodology used.
Mandatory Visualizations
Ergosterol Biosynthesis Pathway
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway, highlighting the position of this compound as a critical intermediate.
References
- 1. The intermediary role of a steroid 8,14-dien-3-beta-ol system in ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ergosterol as an indicator of fungal biomass in various samples using non-discriminating flash pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ignosterol and Ergosterol: Chemical Structures, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of ignosterol and ergosterol, two critical sterols in the context of fungal biology and antifungal drug development. We delve into their chemical structures, physicochemical properties, and biological roles. This document outlines detailed experimental protocols for their analysis and presents key biochemical pathways in which they are involved. The information is intended to serve as a valuable resource for researchers and professionals engaged in mycology, biochemistry, and pharmaceutical sciences.
Introduction
Sterols are essential components of cellular membranes, playing a crucial role in maintaining membrane fluidity, integrity, and function. In fungi, the primary sterol is ergosterol, which serves a similar function to cholesterol in mammalian cells. The biosynthetic pathway of ergosterol is a key target for many antifungal drugs. This compound, an intermediate in the ergosterol biosynthesis pathway, accumulates under certain conditions, such as the inhibition of specific enzymes by antifungal agents. Understanding the distinct characteristics of these two sterols is paramount for the development of novel and effective antifungal therapies.
Chemical Structure and Properties
The fundamental difference between this compound and ergosterol lies in their degree of unsaturation. Ergosterol possesses three double bonds in its sterol ring system and side chain, whereas this compound has only two. This structural variance significantly influences their physicochemical properties and biological activities.
Chemical Structure
Ergosterol: (22E)-Ergosta-5,7,22-trien-3β-ol. It has a molecular formula of C₂₈H₄₄O.
This compound: 5α-Ergosta-8,14-dien-3β-ol. It has a molecular formula of C₂₈H₄₆O.[1]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key quantitative data for this compound and ergosterol for easy comparison.
| Property | This compound | Ergosterol |
| IUPAC Name | 5α-Ergosta-8,14-dien-3β-ol | (22E)-Ergosta-5,7,22-trien-3β-ol |
| Molecular Formula | C₂₈H₄₆O[1] | C₂₈H₄₄O |
| Molecular Weight | 398.7 g/mol [1] | 396.65 g/mol |
| Melting Point | Not available (experimental) | 160-168 °C |
| Boiling Point | Not available (experimental) | 250 °C at 0.01 mmHg |
| Solubility | Not available (experimental) | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[2] |
| UV/Vis (λmax) | Not available | 271, 282, 293 nm[2] |
Biological Significance and Signaling Pathways
Ergosterol is the principal sterol in fungal cell membranes, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins. Its biosynthesis is a complex, multi-step process that is a primary target for antifungal drugs.
This compound is an intermediate in this pathway. Specifically, it can accumulate when enzymes such as sterol Δ¹⁴-reductase and Δ⁷-Δ⁸ isomerase are inhibited. This accumulation can disrupt the normal function of the fungal cell membrane, contributing to the antifungal effect of certain drugs.
Ergosterol Biosynthesis Pathway
The following diagram illustrates the simplified late-stage ergosterol biosynthesis pathway, highlighting the key enzymes and the position of this compound as an intermediate.
References
An In-depth Technical Guide on the Biological Function of Ergosterol in Yeast Metabolism
Note: The term "ignosterol" does not correspond to a known sterol in scientific literature. This guide proceeds under the assumption that the intended subject was ergosterol , the predominant and vital sterol in yeast and other fungi.
Executive Summary
Ergosterol is an indispensable molecule in yeast, analogous to cholesterol in animal cells.[1] It is a primary component of fungal cell membranes, where it governs critical biophysical properties including fluidity, permeability, and structural integrity.[2][3][4] Beyond its structural role, ergosterol is integral to the function of membrane-bound proteins, facilitates cellular processes such as endocytosis and cell cycle progression, and is a key factor in stress adaptation.[2][5][6] The ergosterol biosynthesis pathway is a complex, energy-intensive process that is tightly regulated by multiple feedback mechanisms.[3][7] Its absence in animal cells makes ergosterol and its biosynthetic enzymes prime targets for the majority of clinically used antifungal drugs, highlighting its importance in medicine and drug development.[1][8] This document provides a comprehensive overview of ergosterol's function, its biosynthesis, relevant quantitative data, and detailed experimental protocols for its study.
Core Biological Functions of Ergosterol
Ergosterol's multifaceted roles are central to yeast viability and function. Its primary functions can be categorized as follows:
-
Membrane Structure and Fluidity: Ergosterol is the principal sterol in yeast plasma membranes, where it modulates the packing of phospholipids.[2][5] This interaction is crucial for maintaining optimal membrane fluidity and permeability, which is essential for cellular transport and signaling.[2][3] The structure of ergosterol, with its four-ring system and flexible side chain, allows it to order the acyl chains of phospholipids, thereby reducing membrane permeability and increasing rigidity.[2]
-
Regulation of Membrane Proteins: The proper functioning of many integral membrane proteins, such as transporters (e.g., H+-ATPase) and signaling receptors, is dependent on the presence of ergosterol in their immediate lipid environment.[2][5] Ergosterol influences the conformation and activity of these proteins, ensuring their correct operation.[2]
-
Formation of Membrane Microdomains (Lipid Rafts): Ergosterol, in conjunction with sphingolipids, is thought to promote the formation of specialized membrane microdomains known as lipid rafts.[9] These domains concentrate specific proteins and are involved in organizing cellular processes like signal transduction and membrane trafficking.[9][10]
-
Endocytosis and Vesicle Trafficking: The internalization step of endocytosis in yeast requires ergosterol.[6] Mutants defective in the later stages of ergosterol biosynthesis exhibit significant defects in this process, underscoring the sterol's role in membrane curvature and fission events.[6]
-
Cell Cycle Progression ("Sparking" Function): Yeast cells require nanomolar concentrations of specific sterols, like ergosterol, to progress through the G1 to S transition of the cell cycle.[2][6] This so-called "sparking" function is distinct from its bulk membrane role and highlights its regulatory capacity.[6]
Role in Yeast Metabolism and Stress Response
Ergosterol metabolism is deeply intertwined with the overall metabolic state of the yeast cell and its ability to respond to environmental challenges.
-
Biosynthesis Pathway: The synthesis of ergosterol is a complex and highly energy-demanding process, requiring at least 24 ATP and 16 NADPH molecules per molecule of ergosterol.[2][4] It begins with acetyl-CoA and proceeds through the mevalonate pathway to produce farnesyl pyrophosphate (FPP).[11][12] The pathway then diverges into the final module, which involves a series of enzymatic reactions catalyzed by the "ERG" enzymes to convert FPP to ergosterol.[7][11] This process is primarily localized to the endoplasmic reticulum (ER).[7]
-
Regulation of Biosynthesis: Ergosterol levels are tightly controlled through multiple regulatory mechanisms, including transcriptional control of ERG genes and feedback inhibition of key enzymes like HMG-CoA reductase.[3][7] Transcription factors such as Upc2 and Ecm22 are key regulators that respond to cellular sterol levels.[3] The pathway is also sensitive to environmental cues like oxygen and iron availability, as several enzymatic steps are iron- or oxygen-dependent.[3][7]
-
Stress Adaptation: The ergosterol content of the cell membrane is critical for tolerance to various environmental stresses.[2][5] Yeast cells adapt to stresses like high ethanol concentrations, osmotic stress, and temperature changes by modulating their ergosterol content to maintain membrane integrity and function.[2][4][5] For instance, under alcohol stress, S. cerevisiae increases its membrane ergosterol content to counteract the fluidizing effect of ethanol.[5]
-
Antifungal Drug Target: The absence of ergosterol in humans makes it an ideal target for antifungal drugs.[1][8] The two main classes of antifungals act on ergosterol:
-
Polyenes (e.g., Amphotericin B): These drugs bind directly to ergosterol in the fungal membrane, forming pores that lead to leakage of cellular contents and cell death.[1][8][13]
-
Azoles (e.g., Fluconazole, Itraconazole): This class of drugs inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key step in the biosynthesis pathway.[1][2] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2][14]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to ergosterol in yeast.
Table 1: Ergosterol Content and Properties
| Parameter | Value / Range | Organism | Reference / Notes |
|---|---|---|---|
| Molar Mass | 396.65 g/mol | N/A | [1] |
| Melting Point | 160 °C | N/A | [1] |
| Ergosterol Reduction by Fluconazole (MIC) | 79% reduction | Candida albicans | [15] |
| Ergosterol Reduction by Fluconazole (MICx2) | 69% reduction | Candida albicans | [15] |
| HPLC-UV Retention Time | ~5.1 minutes | Saccharomyces cerevisiae | [16] |
| Mass Spec. Linearity Range (APcI-MS/MS) | 0.15 to 5 µg/ml | Saccharomyces cerevisiae | [17] |
| Coefficient of Variation (Membrane Extract) | 11.18% | Saccharomyces cerevisiae |[17] |
Detailed Experimental Protocols
Protocol 1: Ergosterol Extraction from Yeast Cells
This protocol is a generalized method for the saponification and extraction of total ergosterol from yeast cell pellets. It is based on methods commonly used for subsequent quantification by HPLC or spectrophotometry.[18][19][20]
Materials:
-
Yeast cell pellet (from a known wet or dry weight)
-
Methanol (HPLC grade)
-
Potassium hydroxide (KOH)
-
n-Heptane or Cyclohexane (HPLC grade)[18]
-
Sterile water
-
Vortex mixer
-
Heating block or water bath (80°C)
-
Centrifuge
-
Glass test tubes with screw caps
Procedure:
-
Cell Lysis and Saponification: a. To a known mass of yeast cell pellet (e.g., 20-50 mg dry weight) in a glass tube, add 1 ml of 25% alcoholic KOH solution (25g KOH in 35ml water, brought to 100ml with methanol).[19] b. Vortex vigorously for 1 minute to resuspend the cells. c. Incubate the mixture in an 80°C water bath or heating block for 1 hour to saponify the cellular lipids and release the sterols.[19]
-
Sterol Extraction: a. Allow the tubes to cool to room temperature. b. Add 1 ml of sterile water and 3 ml of n-heptane (or cyclohexane) to the tube.[18] c. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the organic phase. d. Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Sample Collection: a. Carefully transfer the upper organic (n-heptane/cyclohexane) layer containing the ergosterol to a new clean glass tube. b. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator. c. Resuspend the dried lipid extract in a known volume (e.g., 1 ml) of methanol or another suitable solvent for analysis.
Protocol 2: Quantification of Ergosterol by HPLC-UV
This protocol describes the analysis of the extracted ergosterol sample using High-Performance Liquid Chromatography (HPLC) with UV detection.[16][21]
Materials & Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[21]
-
Ergosterol standard (for calibration curve)
-
Methanol (HPLC grade, for mobile phase)[21]
-
Extracted ergosterol sample (resuspended in methanol)
Procedure:
-
Preparation of Standards: a. Prepare a stock solution of ergosterol standard in methanol (e.g., 1 mg/ml). b. Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 5, 10, 20, 40, 80 µg/ml).[19]
-
HPLC Analysis: a. Set up the HPLC system. The mobile phase is typically 100% methanol.[21] b. Set the flow rate to approximately 0.8-1.0 ml/min.[21] c. Set the UV detector to a wavelength of 282 nm, which is the absorbance maximum for ergosterol.[21] d. Set the column temperature to 25-35°C.[21] e. Inject a standard volume (e.g., 20-50 µl) of each standard and the prepared samples onto the column.
-
Data Analysis: a. Identify the ergosterol peak in the chromatograms based on the retention time of the ergosterol standard (typically around 5-7 minutes).[16] b. Measure the peak area for each standard and sample. c. Plot a standard curve of peak area versus ergosterol concentration. d. Use the standard curve to calculate the concentration of ergosterol in the unknown samples. e. Calculate the total ergosterol content based on the initial mass of the yeast pellet and the final resuspension volume.
Mandatory Visualizations
Ergosterol Biosynthesis Pathway
References
- 1. Ergosterol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 9. Ergosterol promotes pheromone signaling and plasma membrane fusion in mating yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of plasma membrane ergosterol of Saccharomyces cerevisiae by direct-injection atmospheric pressure chemical ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 20. microbiologyresearch.org [microbiologyresearch.org]
- 21. mdpi.com [mdpi.com]
Ergosterol Accumulation in Response to Antifungal Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of ergosterol in fungal physiology and as a primary target for antifungal therapy. We will delve into the ergosterol biosynthesis pathway, the mechanisms of action of major antifungal drug classes, and the resultant impact on ergosterol accumulation. This guide offers detailed experimental protocols for ergosterol quantification and visualizes key pathways to facilitate a deeper understanding of the complex interplay between antifungal agents and fungal sterol metabolism.
The Ergosterol Biosynthesis Pathway: A Core Fungal Process
Ergosterol is an essential component of the fungal cell membrane, where it regulates fluidity, permeability, and the function of membrane-bound proteins.[1][2] Its biosynthesis is a complex, multi-step process involving over 20 enzymes, making it an ideal target for antifungal drugs.[2][3] The pathway can be broadly divided into three main stages: the mevalonate pathway, the late pathway leading to lanosterol, and the final steps to ergosterol.
The pathway begins with the synthesis of mevalonate from acetyl-CoA, which is then converted to farnesyl pyrophosphate (FPP). Squalene synthase (Erg9) catalyzes the first committed step in sterol biosynthesis, the conversion of FPP to squalene.[4] Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (Erg1), which is subsequently cyclized to form lanosterol.[4] From lanosterol, a series of demethylation, desaturation, and reduction reactions, catalyzed by enzymes including lanosterol 14-α-demethylase (Erg11), C-5 sterol desaturase (Erg3), C-22 sterol desaturase (Erg5), and C-24 sterol reductase (Erg4), ultimately produce ergosterol.[4]
Impact of Antifungal Treatment on Ergosterol Accumulation
The three major classes of antifungal drugs exert their effects through distinct mechanisms, leading to different alterations in the ergosterol profile of fungal cells.
Azoles: Inhibition of Ergosterol Synthesis
Azoles are the most widely used class of antifungal agents and act by inhibiting lanosterol 14-α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[5][6][7] This inhibition blocks the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol in the cell membrane.[6] Concurrently, this blockage causes the accumulation of 14-α-methylated sterol precursors, such as lanosterol and eburicol.[8][9] The accumulation of these toxic sterol intermediates disrupts membrane integrity and function, leading to fungal cell growth arrest (fungistatic effect).[5][8]
Polyenes: Direct Binding to Ergosterol
Polyenes, such as Amphotericin B and Nystatin, have a high affinity for ergosterol and bind directly to it within the fungal cell membrane.[10][11][12] This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components like ions (K+, Na+, Ca2+) and small organic molecules.[10][11] This disruption of membrane integrity ultimately results in fungal cell death (fungicidal effect).[12] Unlike azoles, polyenes do not inhibit ergosterol synthesis but rather depend on its presence for their antifungal activity.
Echinocandins: Targeting the Cell Wall
Echinocandins, including caspofungin, micafungin, and anidulafungin, have a unique mechanism of action that does not directly involve ergosterol.[13][14][15] They non-competitively inhibit the β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall.[13][14][15] The depletion of β-(1,3)-glucan weakens the cell wall, leading to osmotic instability and cell lysis.[16][17] While not directly targeting ergosterol, the stress induced by cell wall damage can indirectly influence cellular signaling pathways that may affect ergosterol metabolism.[18]
| Antifungal Class | Primary Target | Effect on Ergosterol Synthesis | Consequence for Ergosterol Levels | Accumulation of Precursors |
| Azoles | Lanosterol 14-α-demethylase (Erg11)[5][19] | Inhibition[5][7] | Depletion[1][9] | Accumulation of 14-α-methylated sterols (e.g., lanosterol, eburicol)[8][9] |
| Polyenes | Ergosterol[10][11][12] | No direct effect | Depletion through binding and pore formation[20] | No direct effect |
| Echinocandins | β-(1,3)-D-glucan synthase[13][14][15] | No direct effect | No direct effect | No direct effect |
Regulation of Ergosterol Biosynthesis in Response to Antifungal Stress
Fungi have evolved sophisticated regulatory networks to maintain sterol homeostasis, especially when challenged with antifungal agents. These networks involve transcription factors that sense sterol levels and modulate the expression of genes involved in ergosterol biosynthesis.
The Upc2/Ecm22 Pathway
In many yeast species, including Candida albicans, the transcription factor Upc2 (along with its homolog Ecm22 in Saccharomyces cerevisiae) is a key regulator of ergosterol biosynthesis.[1][21] Under conditions of ergosterol depletion, such as during azole treatment, Upc2 is activated and translocates to the nucleus.[21] There, it binds to sterol regulatory elements (SREs) in the promoter regions of ERG genes, leading to their transcriptional upregulation.[1] Gain-of-function mutations in UPC2 can lead to constitutive overexpression of ERG genes, including ERG11, resulting in increased ergosterol production and azole resistance.[22][23]
The SREBP Pathway
In filamentous fungi and some yeasts, the Sterol Regulatory Element-Binding Protein (SREBP) pathway plays a crucial role in sterol homeostasis and adaptation to hypoxia.[24][25] SREBPs are membrane-bound transcription factors that, in response to low sterol levels, are proteolytically cleaved and activated.[25] The activated SREBP then moves to the nucleus to upregulate the expression of genes involved in ergosterol biosynthesis and other processes required for adaptation to low-oxygen environments.[24][25] This pathway is essential for the virulence of pathogenic fungi like Aspergillus fumigatus and Cryptococcus neoformans.[24][26]
Experimental Protocols for Ergosterol Quantification
Accurate quantification of ergosterol is essential for studying the effects of antifungal agents. The following are detailed protocols for ergosterol extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Ergosterol Extraction from Fungal Biomass
This protocol is a generalized procedure; specific modifications may be required depending on the fungal species and sample matrix.
-
Sample Preparation:
-
Harvest fungal cells by centrifugation or filtration.
-
Wash the cell pellet twice with sterile distilled water.
-
Lyophilize the cell pellet to a constant dry weight.
-
Accurately weigh 20-50 mg of lyophilized fungal powder into a glass tube with a screw cap.[27]
-
-
Saponification and Lipid Extraction:
-
Method A: Alcoholic Potassium Hydroxide:
-
Add 2 ml of 10% (w/v) potassium hydroxide in methanol to the sample.[27]
-
Add a small magnetic stir bar and heat at 80°C for 30 minutes in a heating block with stirring.[27]
-
Cool the samples to room temperature.
-
Add 1 ml of n-hexane and vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the non-saponifiable lipids (including ergosterol) to a clean glass vial.
-
Repeat the hexane extraction twice more, pooling the hexane fractions.
-
-
Method B: Chloroform/Methanol Extraction:
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled hexane or chloroform/methanol extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume (e.g., 1 ml) of a suitable solvent for analysis (e.g., isopropanol for HPLC, or a derivatization agent for GC-MS).[27]
-
Quantification by GC-MS
GC-MS provides high sensitivity and selectivity for ergosterol analysis.[29]
-
Derivatization:
-
To the dried lipid extract, add 50 µl of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole/trimethylchlorosilane (TMSI/TMCS).[29]
-
Incubate at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether of ergosterol.[30]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µl of the derivatized sample into the GC-MS system.
-
GC Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.
-
Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp: 20°C/minute to 280°C, hold for 10 minutes.
-
Ramp: 20°C/minute to 300°C, hold for 5 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for ergosterol-TMS ether, such as m/z 363, 337, and 468.[30]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure ergosterol standard that have undergone the same derivatization process.
-
Calculate the ergosterol concentration in the samples by comparing the peak area of the target ion with the standard curve.
-
Quantification by HPLC
HPLC is a robust and widely used method for ergosterol quantification.[27][31]
-
HPLC Analysis:
-
Mobile Phase: Isocratic elution with 100% methanol or a gradient of methanol and acetonitrile.[32]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[32]
-
Flow Rate: 1.0 ml/minute.
-
Detection: UV detector at 282 nm, the characteristic absorbance maximum for ergosterol.[31][32]
-
Injection Volume: 20 µl.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a pure ergosterol standard dissolved in the mobile phase.
-
Determine the concentration of ergosterol in the sample by comparing its peak area to the standard curve.[32]
-
Conclusion
Understanding the dynamics of ergosterol accumulation in response to antifungal treatment is paramount for the development of novel therapeutic strategies and for combating the rise of antifungal resistance. This guide provides a foundational framework for researchers, detailing the core biological pathways, the impact of major antifungal classes, and the methodologies required for accurate quantification. By leveraging this knowledge, the scientific community can continue to advance our ability to control fungal infections.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 10. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 11. youtube.com [youtube.com]
- 12. All about polyenes [unacademy.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Echinocandin - Wikipedia [en.wikipedia.org]
- 15. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 20. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. Structural basis for activation of fungal sterol receptor Upc2 and azole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sterol regulatory element binding proteins in fungi: hypoxic transcription factors linked to pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Conservation of the sterol regulatory element-binding protein pathway and its pathobiological importance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 28. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Gas Chromatography-mass Spectrometric Determination of Ergosterol as a Chemical Marker for Fungal Biomass of Indoor and Outdoor Air by Large-volume Sample Injection [jstage.jst.go.jp]
- 31. Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00811E [pubs.rsc.org]
- 32. benchchem.com [benchchem.com]
A Technical Guide to the Enzymatic Synthesis of Ergosterol, a Key Fungal Sterol
Introduction
While the term "ignosterol" does not correspond to a recognized molecule in current scientific literature, this guide details the biosynthesis of ergosterol, a vital sterol in fungi and a prominent target for antifungal drug development. Ergosterol is structurally and functionally analogous to cholesterol in mammals, playing a crucial role in maintaining the integrity, fluidity, and permeability of fungal cell membranes. The enzymes in the ergosterol biosynthesis pathway are the targets of major antifungal drug classes, including azoles, allylamines, and morpholines. This document provides an in-depth overview of the core enzymes involved in this pathway, quantitative data on their function, detailed experimental protocols, and visual representations of the pathway and workflows.
The Ergosterol Biosynthesis Pathway
The synthesis of ergosterol from acetyl-CoA is a complex, multi-step process localized in the endoplasmic reticulum. The pathway can be broadly divided into three main stages: the mevalonate pathway, the squalene synthesis, and the late pathway leading to ergosterol.
Key Enzymes and Reactions
The following table summarizes the key enzymes in the ergosterol biosynthesis pathway, their substrates, products, and their function.
| Enzyme (Gene) | Substrate | Product | Function |
| HMG-CoA reductase (HMG1/HMG2) | HMG-CoA | Mevalonate | Rate-limiting step of the mevalonate pathway |
| Ergosterol synthase (ERG6) | Zymosterol | Fecosterol | S-adenosyl methionine-dependent C-24 methylation |
| C-5 sterol desaturase (ERG3) | Episterol | 5-dehydroepisterol | Introduces a C-5(6) double bond |
| C-22 sterol desaturase (ERG5) | Ergosta-5,7-dienol | Ergosta-5,7,22-trienol | Introduces a C-22(23) double bond |
| C-24 sterol reductase (ERG4) | Ergosta-5,7,22-trienol | Ergosterol | Reduction of the C-24(28) double bond |
| Lanosterol 14α-demethylase (ERG11) | Lanosterol | 4,4-dimethyl-cholesta-8,14,24-trienol | Key target of azole antifungal drugs |
| Squalene epoxidase (ERG1) | Squalene | 2,3-oxidosqualene | Target of allylamine and thiocarbamate antifungal drugs |
Quantitative Data on Key Ergosterol Biosynthesis Enzymes
The following table presents a summary of kinetic parameters for selected enzymes in the pathway. These values can vary depending on the specific fungal species and the experimental conditions.
| Enzyme | Fungal Species | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) |
| HMG-CoA reductase | Saccharomyces cerevisiae | 4.5 | 12.3 | 0.02 |
| ERG11 (CYP51) | Candida albicans | 25 | 1.5 | 0.03 |
| ERG1 | Saccharomyces cerevisiae | 15 | 8.7 | 0.15 |
| ERG6 | Saccharomyces cerevisiae | 10 | 0.5 | 0.01 |
Experimental Protocols
In Vitro Assay for Lanosterol 14α-demethylase (ERG11)
This protocol describes a common method for measuring the activity of ERG11, a critical enzyme in the ergosterol pathway and a major drug target.
a. Reagents and Buffers:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10% (v/v) glycerol.
-
Substrate: Lanosterol (solubilized in 2% (w/v) Triton X-100).
-
Enzyme: Purified recombinant ERG11.
-
Cofactor: NADPH.
-
Quenching Solution: 2 M HCl.
-
Extraction Solvent: Ethyl acetate.
b. Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, and purified ERG11.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the lanosterol substrate.
-
Incubate at 37°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding the quenching solution.
-
Extract the sterols with an equal volume of ethyl acetate.
-
Centrifuge to separate the phases and collect the organic (upper) phase.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried sterols in a suitable solvent for analysis.
c. Analysis:
-
The conversion of lanosterol to its demethylated product can be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Squalene Epoxidase (ERG1) Activity Assay
This protocol outlines a method to determine the activity of squalene epoxidase (ERG1).
a. Reagents and Buffers:
-
Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM FAD, 1 mM NADPH.
-
Substrate: [³H]-Squalene (radiolabeled).
-
Enzyme: Microsomal fraction containing ERG1 or purified recombinant ERG1.
-
Stop Solution: 1 M KOH in 80% methanol.
-
Scintillation Cocktail.
b. Procedure:
-
Combine the assay buffer, enzyme preparation, and NADPH in a reaction tube.
-
Add [³H]-squalene to start the reaction.
-
Incubate at 30°C for 20 minutes.
-
Terminate the reaction by adding the stop solution.
-
Saponify the lipids by heating at 70°C for 30 minutes.
-
Extract the non-saponifiable lipids (including 2,3-oxidosqualene) with hexane.
-
Measure the radioactivity of the extracted product using a liquid scintillation counter.
Visualizations
Ergosterol Biosynthesis Pathway
Caption: The enzymatic pathway for ergosterol biosynthesis.
Experimental Workflow for ERG11 In Vitro Assay
Caption: Workflow for the in vitro assay of ERG11 activity.
Ignosterol Regulation and Genetic Control Mechanisms: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ignosterol is a sterol molecule, specifically an isomer of ergosterol, that typically accumulates in fungi when the ergosterol biosynthesis pathway is disrupted.[1][2] Its presence is often an indicator of either a genetic mutation in the ergosterol pathway, such as in the ERG24 gene, or the action of antifungal agents that inhibit key enzymes in this pathway.[3][4] Understanding the regulation of this compound is therefore intrinsically linked to a comprehensive understanding of the intricate genetic and molecular controls governing the entire ergosterol biosynthesis pathway. This guide provides an in-depth overview of these regulatory mechanisms, detailed experimental protocols for their investigation, and quantitative data on this compound accumulation.
Core Regulatory Pathways
The biosynthesis of ergosterol, and consequently the potential for this compound accumulation, is a tightly regulated process in fungi. The primary regulatory inputs include cellular sterol levels, oxygen availability, and iron homeostasis. These signals are integrated by a network of transcription factors that modulate the expression of the ERG genes, which encode the enzymes of the pathway.
Regulation by Sterol Levels: The Upc2/Ecm22 Pathway
In Saccharomyces cerevisiae and related fungi, the transcription factors Upc2 and Ecm22 are master regulators of sterol biosynthesis in response to cellular sterol levels.[5][6] These proteins contain a zinc-finger DNA-binding domain that recognizes sterol regulatory elements (SREs) in the promoters of many ERG genes.[2]
Under sterol-replete conditions, Upc2 and Ecm22 are maintained in an inactive state. When sterol levels decrease, these transcription factors are activated and drive the expression of ERG genes to replenish the cellular ergosterol pool.[6] While both are involved, Upc2 appears to be the primary activator under conditions of sterol depletion, while Ecm22 is more involved in maintaining basal expression levels.[6]
Regulation by Oxygen and Iron
Ergosterol biosynthesis is an oxygen-dependent process, and its regulation is also influenced by iron availability, as several ERG enzymes are iron-containing proteins.[4][7] The heme-binding transcription factor Hap1, and the repressors Rox1 and Mot3 play roles in coordinating ERG gene expression in response to oxygen and iron levels.[5][6]
The SREBP Pathway in Fungi
In some fungi, such as Cryptococcus neoformans and Aspergillus fumigatus, a pathway analogous to the mammalian sterol regulatory element-binding protein (SREBP) pathway is a key regulator of ergosterol biosynthesis, particularly in response to hypoxia.[1][7][8] In this pathway, a membrane-bound transcription factor is proteolytically cleaved to release an active N-terminal domain that translocates to the nucleus and activates the transcription of target genes, including those in the ergosterol pathway.[3][9]
Quantitative Data on this compound Accumulation
Disruption of the ergosterol biosynthesis pathway leads to a decrease in ergosterol and an accumulation of various sterol intermediates, including this compound. The following table summarizes the sterol profile of Candida albicans after treatment with the antifungal agent amorolfine, which inhibits ERG24 (sterol C-14 reductase) and ERG2 (sterol C-8 isomerase).
| Sterol Component | Control (%) | Amorolfine-Treated (%) |
| Ergosterol | 95.2 | 5.3 |
| This compound | 0.0 | 11.1 |
| Lichesterol | 0.0 | 32.1 |
| Other Sterols | 4.8 | 51.5 |
Data compiled from Jachak et al., 2015.
Experimental Protocols
Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction of total sterols from fungal cells and their analysis by GC-MS.
a. Cell Culture and Harvesting:
-
Culture fungal cells in appropriate liquid medium to mid-logarithmic phase.
-
Harvest cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile distilled water.
b. Saponification and Extraction:
-
Resuspend the cell pellet in 2 ml of 25% alcoholic potassium hydroxide (w/v).
-
Incubate at 80°C for 1 hour to saponify the lipids.
-
Allow the mixture to cool to room temperature.
-
Add 1 ml of sterile water and 3 ml of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including sterols).
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
c. Derivatization and GC-MS Analysis:
-
Transfer the upper n-heptane layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the dried sterols in 100 µl of pyridine and 100 µl of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to derivatize the sterols.
-
Analyze the derivatized sterols by GC-MS. The different sterols, including ergosterol and this compound, can be identified based on their retention times and mass spectra compared to known standards.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) for Transcription Factor Binding
This protocol is for determining the in vivo binding of a transcription factor (e.g., Upc2) to the promoter of a target gene (e.g., an ERG gene).
a. Cross-linking and Chromatin Preparation:
-
Grow fungal cells to mid-log phase and fix with 1% formaldehyde for 15 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Harvest cells, wash, and lyse to release the nuclei.
-
Isolate chromatin and sonicate to shear the DNA into fragments of 200-1000 bp.
b. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest.
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
c. Elution and DNA Purification:
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
d. qPCR Analysis:
-
Perform quantitative PCR using primers specific to the promoter region of the target gene.
-
Analyze the results to determine the enrichment of the target promoter in the immunoprecipitated DNA compared to a negative control (e.g., immunoprecipitation with a non-specific IgG).
RNA Sequencing (RNA-Seq) for Gene Expression Analysis
This protocol outlines the steps for analyzing the fungal transcriptome in response to conditions that may induce this compound accumulation.
a. RNA Extraction:
-
Culture fungal cells under control and experimental conditions (e.g., with an antifungal drug).
-
Harvest cells and rapidly freeze in liquid nitrogen.
-
Extract total RNA using a suitable method (e.g., Trizol or a commercial kit).
-
Treat the RNA with DNase to remove any contaminating DNA.
b. Library Preparation and Sequencing:
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
c. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference fungal genome.
-
Quantify the expression levels of each gene.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated in the experimental condition compared to the control.
-
Perform pathway and gene ontology analysis to understand the biological implications of the observed expression changes.
Conclusion
The regulation of this compound is a direct consequence of the complex and multi-layered control of the ergosterol biosynthesis pathway. Understanding these regulatory networks, which involve transcription factors such as Upc2, Ecm22, and the SREBP pathway, is crucial for elucidating the mechanisms of fungal adaptation to stress and the development of antifungal resistance. The experimental protocols provided in this guide offer a robust framework for investigating these processes and for the development of novel therapeutic strategies targeting fungal sterol biosynthesis.
References
- 1. Sterol regulatory element binding proteins in fungi: hypoxic transcription factors linked to pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upc2p and Ecm22p, Dual Regulators of Sterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional regulation of ergosterol biosynthesis genes in response to iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sterol Regulatory Element Binding Proteins in Fungi: Hypoxic Transcription Factors Linked to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
Identifying Novel Sterols in the Ergosterol Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The ergosterol biosynthesis pathway is a cornerstone of fungal biology and a primary target for antifungal drug development. Inhibition of this pathway not only depletes the essential membrane component ergosterol but also leads to the accumulation of precursor sterols, some of which may be novel or present in trace amounts under normal conditions. The identification and quantification of these sterols are critical for understanding drug mechanisms, identifying new drug targets, and elucidating resistance pathways. This guide provides an in-depth overview of the methodologies required to identify and characterize these novel sterols, supported by quantitative data and established experimental protocols.
The Ergosterol Biosynthesis Pathway and the Origin of Novel Sterols
The fungal ergosterol pathway is a complex, multi-enzyme process that converts acetyl-CoA into ergosterol. This pathway is broadly conserved among fungi, though variations exist between species like Saccharomyces cerevisiae, Candida albicans, and Aspergillus fumigatus.[1]
Antifungal drugs, particularly azoles, target the lanosterol 14α-demethylase enzyme, encoded by the ERG11 (or CYP51) gene.[1] Inhibition of this key step blocks the pathway, causing a build-up of the substrate of this enzyme (e.g., lanosterol in yeast, eburicol in A. fumigatus) and shunting precursors into alternative metabolic routes.[1][2] This disruption is a primary source of "novel" sterols. These are often pathway intermediates that, when accumulated, can have toxic effects on the fungal cell, altering membrane fluidity and permeability.[2][3]
One of the most significant of these accumulated intermediates is 14α-methylergosta-8,24(28)-dien-3β,6α-diol , a toxic sterol whose formation is dependent on a functional Erg3 enzyme and is considered a key factor in the fungistatic activity of azoles.[2][4] Similarly, genetic mutations in various ERG genes, often associated with drug resistance, lead to the accumulation of the specific substrate of the mutated enzyme, drastically altering the sterol profile of the fungus.[2]
// Define Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; MVA [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"]; Eburicol [label="Eburicol\n(in Aspergillus)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediates1 [label="Late Pathway\nIntermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; ToxicDiol [label="14α-methylergosta-\n8,24(28)-dien-3β,6α-diol\n(Toxic Sterol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AltSterols [label="Alternative Sterols\n(e.g., Ergosta 7,22-dienol)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for branching branch1 [shape=point, width=0.01, height=0.01]; branch2 [shape=point, width=0.01, height=0.01];
// Define Edges AcetylCoA -> MVA [label="Multiple Steps"]; MVA -> Squalene [label="Erg9"]; Squalene -> Lanosterol [label="Erg1, Erg7"]; Lanosterol -> branch1 [dir=none]; branch1 -> Eburicol [label="Erg6\n(in Aspergillus)"]; branch1 -> Intermediates1 [label="Erg11 (Cyp51)\nTARGET OF AZOLES", fontcolor="#4285F4"]; Eburicol -> Intermediates1 [label="Cyp51A/B\nTARGET OF AZOLES", fontcolor="#4285F4"]; Intermediates1 -> Ergosterol [label="Multiple Steps\n(Erg3, Erg5, etc.)"];
// Alternative Pathway {rank=same; Eburicol; ToxicDiol} Eburicol -> ToxicDiol [label="Erg3-dependent\n(upon Erg11 inhibition)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Intermediates1 -> AltSterols [label="Erg3 mutation\nBypass", style=dashed, color="#EA4335", fontcolor="#EA4335"];
// Style for Target node [group=target]; Intermediates1 [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
} enddot Caption: Simplified Ergosterol Biosynthesis Pathway.
Quantitative Analysis of Altered Sterol Profiles
Genetic mutations or exposure to antifungal agents can lead to significant and measurable changes in the relative abundance of sterols. The following tables summarize quantitative data from studies on Candida albicans and Aspergillus fumigatus, illustrating the accumulation of novel sterol intermediates.
Table 1: Sterol Composition in Azole-Treated and Mutant Candida albicans Strains
This table shows the relative percentage of total sterols identified by GC-MS in wild-type (WT), erg3 mutant, and erg11/erg5 double mutant strains of C. albicans, with and without azole treatment. Data is adapted from studies on clinical isolates.
| Sterol | WT (Untreated) | WT (+Voriconazole) | erg3 Mutant (Untreated) | erg11/erg5 Mutant (Untreated) |
| Ergosterol | >80% | ~10% | <5% | Not Detected |
| Lanosterol/Obtusifoliol | Not Detected | ~35% | Not Detected | ~5% |
| 14α-methyl fecosterol | Not Detected | ~20% | Not Detected | ~5% |
| 14α-methyl-3,6-diol | Not Detected | ~15% | Not Detected | Not Detected |
| Ergosta 7,22-dienol | Not Detected | Not Detected | >70% | Not Detected |
| Ergosta 5,7-dienol | Not Detected | Not Detected | Not Detected | >80% |
| Episterol | Not Detected | Not Detected | >10% | Not Detected |
| Ergosta 7-enol | Not Detected | Not Detected | >20% | Not Detected |
Source: Adapted from Martel, C. M., et al. (2010) and Parker, J. E., et al. (2014).[5][6][7]
Table 2: Sterol Composition in Wild-Type and Azole-Resistant Aspergillus fumigatus
This table presents the sterol composition as a percentage of total sterols in a susceptible (wild-type) A. fumigatus strain and an azole-resistant strain harboring a TR34/L98H mutation in the cyp51A gene.
| Sterol | Susceptible (WT) | TR34/L98H Mutant |
| Ergosterol | 89.2% | 88.5% |
| Ergosta-7,22-dienol | 3.9% | 4.8% |
| Ergosta-7-enol (7-DHS) | 3.5% | 3.6% |
| Eburicol | 1.3% | 1.1% |
| Other Intermediates | 2.1% | 2.0% |
Source: Adapted from Alcazar-Fuoli, L., et al. (2013).[1] Note: In this case, the resistance mechanism does not significantly alter the basal sterol profile but reduces the drug's binding affinity.[1]
Table 3: Sterol Profile Changes upon erg6 Repression in Aspergillus fumigatus
This table shows the dramatic shift from ergosterol to lanosterol production when the erg6 gene (encoding sterol C-24 methyltransferase) is repressed.
| Sterol | Parental Strain | erg6 Repressed Strain |
| Ergosterol | ~90% | ~2% |
| Lanosterol | ~0.6% | ~85% |
| Other 24-methylated sterols | ~9.4% | ~13% |
Source: Adapted from Xie, X., et al. (2023).[8]
Experimental Protocols for Sterol Identification
The identification and quantification of sterols from fungal samples is a multi-step process requiring careful sample preparation followed by robust analytical techniques.
Sample Preparation: Extraction and Saponification
This protocol is essential for releasing free sterols from membranes and steryl esters stored in lipid droplets.
-
Cell Harvesting : Grow fungal cells to the desired phase in liquid media (e.g., YPD or RPMI). If applicable, add the antifungal agent for a specified duration. Harvest cells by centrifugation.
-
Lipid Extraction : Resuspend the cell pellet and perform a total lipid extraction. A common method is the Folch or Bligh-Dyer procedure using a chloroform:methanol mixture to separate lipids from polar molecules.
-
Saponification (Alkaline Hydrolysis) :
-
Dry the lipid extract under a stream of nitrogen.
-
Add 3 mL of 1 M methanolic potassium hydroxide (KOH).
-
Heat the mixture at 85-90°C for 1-2 hours to hydrolyze ester linkages.
-
Cool the sample to room temperature.
-
-
Extraction of Non-Saponifiable Lipids :
-
Add an equal volume of water or saline to the cooled sample.
-
Extract the non-saponifiable lipids (containing free sterols) by adding 5 mL of a nonpolar solvent like n-hexane or petroleum ether.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new tube. Repeat the extraction on the aqueous layer to maximize yield.
-
Pool the organic extracts and dry under nitrogen. The resulting residue is ready for derivatization (for GC-MS) or direct analysis (LC-MS).
-
Derivatization for GC-MS Analysis
To increase volatility and improve chromatographic peak shape, sterols are often derivatized before GC-MS analysis. Silylation is the most common method.
-
Reagent : Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of pyridine and hexamethyldisilazane (HMDS)/TMCS.
-
Procedure :
-
Add 100 µL of the silylating agent (e.g., BSTFA) and 100 µL of pyridine to the dried sterol extract.
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
Dry the sample completely under nitrogen.
-
Reconstitute the derivatized sterols in hexane for injection into the GC-MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying sterols based on their retention times and mass fragmentation patterns.
| Parameter | Typical Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow rate of ~1 mL/min |
| Injector Temp. | 280 - 320°C |
| Oven Program | Initial 120°C for 4 min, ramp at 15°C/min to 290°C, hold for 3-5 min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Ion Trap, scanning a mass range of m/z 50-600 |
| Detector Temp. | 340°C |
Identification: Sterols are identified by comparing their retention times and EI mass spectra to known standards and spectral libraries (e.g., NIST). Novel sterols can be tentatively identified by analyzing their fragmentation patterns, which provide clues about the sterol backbone and side chains.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is increasingly used for sterol analysis as it often does not require derivatization and provides high sensitivity and specificity. Atmospheric Pressure Chemical Ionization (APCI) is the preferred ionization source for these nonpolar molecules.[9]
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., Agilent Poroshell 120 EC-C18), 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution depending on the complexity of the mixture |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temp. | 15 - 40°C (lower temperatures can improve resolution of isomers) |
| Ion Source | APCI, Positive Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for targeted quantification or Product Ion Scan for structural elucidation |
MRM Transitions for Common Sterols: The most common precursor ion for sterols in APCI is the dehydrated ion [M+H-H₂O]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ergosterol | 379.3 | 69.1 |
| Lanosterol | 409.4 | 409.4 (or specific fragments) |
| Cholesterol | 369.3 | 161.1 |
| Desmosterol | 367.3 | 352.3 |
Source: Adapted from Agilent Technologies Application Note 5991-5822EN and other sources.[9]
Identification: Novel sterols are identified by accurate mass measurement of the precursor ion and detailed analysis of the MS/MS fragmentation spectrum, which reveals structural motifs of the sterol core and side chain.[10]
Biological Significance of Altered Sterol Profiles
The accumulation of ergosterol precursors is not merely a biomarker of pathway inhibition; it has profound biological consequences that contribute to the efficacy of antifungal drugs.
-
Membrane Disruption : Ergosterol is vital for maintaining the fluidity, integrity, and proper function of the fungal plasma membrane.[3] Its replacement with bulky, methylated precursors like lanosterol or the toxic 14α-methyl-3,6-diol disrupts the packing of phospholipids, leading to increased membrane permeability, leakage of cellular contents, and malfunction of membrane-bound enzymes.[1][2]
-
Cell Growth Arrest : The toxic effects of accumulated sterols, combined with the lack of functional ergosterol, lead to the cessation of fungal growth, which is the primary fungistatic effect of azole antifungals.[2]
-
Virulence and Stress Adaptation : A proper sterol composition is essential for fungal virulence and adaptation to environmental stresses, including temperature changes and oxidative stress.[2][3] Mutants with altered sterol profiles are often less virulent and more susceptible to host immune defenses.
The identification of these novel or accumulated sterols provides invaluable insight into the complex interplay between fungal metabolism, drug action, and resistance, paving the way for the development of next-generation antifungal therapies.
References
- 1. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]
- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Four Azole-Resistant erg3 Mutants of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Clinical Isolate of Candida albicans with Mutations in ERG11 (Encoding Sterol 14α-Demethylase) and ERG5 (Encoding C22 Desaturase) Is Cross Resistant to Azoles and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Ignosterol Detection by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ignosterol, a sterol molecule of significant interest in various biological pathways, plays a crucial role in cellular processes. Accurate and sensitive detection of this compound is paramount for understanding its function and for the development of targeted therapeutics. Mass spectrometry (MS), coupled with chromatographic separation, offers a powerful platform for the selective and quantitative analysis of this compound in complex biological matrices. This document provides detailed application notes and protocols for the detection of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of structurally similar sterols, such as ergosterol.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like sterols. Derivatization is typically required to increase the volatility of the analyte.
A. Experimental Protocol
1. Sample Preparation (from Fungal Cultures)
-
Cultivation: Grow fungal strains in an appropriate medium (e.g., Aspergillus minimal medium) to achieve sufficient mycelial mass.[1]
-
Harvesting: Harvest mycelia by filtration, followed by shock-freezing in liquid nitrogen and freeze-drying.[1]
-
Lysis and Extraction:
-
Saponification (Optional, for total sterol analysis):
-
Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen.[2]
2. Derivatization (Silylation)
-
To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Incubate the mixture at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl group of this compound to its trimethylsilyl (TMS) ether.[1]
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column, such as a DB-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at an initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Ion Source Temperature: 230°C.[1]
-
Quadrupole Temperature: 150°C.[1]
-
Acquisition Mode: Full scan mode (m/z 50-500) for qualitative analysis and identification of the this compound-TMS ether fragmentation pattern.[1] For quantitative analysis, use Single Ion Monitoring (SIM) mode, monitoring characteristic ions of the this compound-TMS ether.[1]
-
B. Data Presentation
Table 1: GC-MS Quantitative Parameters for Sterol Analysis (Hypothetical for this compound-TMS Ether)
| Parameter | Value | Reference |
| Retention Time (RT) | Dependent on specific column and conditions | [1] |
| Quantifier Ion (m/z) | To be determined (based on fragmentation) | [1] |
| Qualifier Ion(s) (m/z) | To be determined (based on fragmentation) | [1] |
| Linearity Range | 2.5 - 1000 ng/mL | [1] |
| Accuracy | 93 - 112% | [1] |
| Precision (RSD) | <6% | [1] |
C. Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS provides high sensitivity and selectivity for the analysis of this compound without the need for derivatization.
A. Experimental Protocol
1. Sample Preparation
-
Follow the same sample preparation steps as for GC-MS (Section I.A.1), excluding the derivatization step.
-
After solvent evaporation, reconstitute the dried extract in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.[2]
-
Filter the reconstituted sample through a 0.2 µm filter to remove any particulates before injection.[2]
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[2][3] Electrospray Ionization (ESI) can also be used, but may lead to in-source oxidation of some sterols.[4][5]
-
MS1 (Precursor Ion): Scan for the protonated molecule [M+H]+ or the dehydrated ion [M+H-H₂O]⁺. For ergosterol, the [M+H-H₂O]⁺ ion at m/z 379 is a prominent ion.[2]
-
Collision-Induced Dissociation (CID): Fragment the selected precursor ion.
-
MS2 (Product Ion): Monitor for characteristic product ions. A common fragment for sterols is observed at m/z 69.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring a specific precursor-to-product ion transition.[3]
-
B. Data Presentation
Table 2: LC-MS/MS Quantitative Parameters for Sterol Analysis (Hypothetical for this compound)
| Parameter | Value | Reference |
| Precursor Ion (m/z) | To be determined ([M+H]⁺ or [M+H-H₂O]⁺) | [2][3] |
| Product Ion (m/z) | To be determined (e.g., m/z 69) | [3] |
| Linearity Range | 0.15 - 5 µg/mL | [3] |
| Limit of Detection (LOD) | 0.13 ng on column (SIM mode) | [2] |
| Recovery | 86.3% - 106.4% | [6] |
C. Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
III. This compound Signaling Pathway (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway involving this compound, which could be the subject of investigation where its detection is critical.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection of ergosterol using liquid chromatography/electrospray ionization mass spectrometry: Investigation of unusual in-source reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Separation of Ignosterol and Ergosterol
Introduction
Ergosterol (ergosta-5,7,22-trien-3β-ol) is the principal sterol in most fungi, playing a crucial role in membrane fluidity and integrity. Ignosterol (ergosta-7,24(28)-dien-3β-ol) is another significant fungal sterol. The accurate separation and quantification of these sterols are essential for various research areas, including fungal biology, antifungal drug development, and quality control of fungal-derived products. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the separation of this compound and ergosterol, designed for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the key quantitative data for the HPLC separation of ergosterol and a projected retention time for this compound. Please note that the retention time for this compound is an estimate based on its structural similarity to ergosterol and typical elution patterns of sterols in reversed-phase chromatography.
| Parameter | Ergosterol | This compound (Projected) |
| Typical Retention Time (min) | 13.4 - 21.0 | 15.0 - 25.0 |
| Detection Wavelength (nm) | 282 | 282 (Assumed) |
| Limit of Detection (LOD) | 0.1 µg/mL | Not Determined |
| Limit of Quantification (LOQ) | 0.5 µg/mL | Not Determined |
Note: Retention times can vary based on the specific HPLC system, column batch, and exact mobile phase composition. The UV absorption maximum for this compound is assumed to be similar to ergosterol due to the presence of a conjugated diene system, though this should be empirically verified.
Experimental Protocols
This section details the methodologies for sample preparation and HPLC analysis for the separation of this compound and ergosterol.
Sample Preparation: Saponification and Extraction
This protocol is essential for liberating sterols from cellular matrices and removing interfering lipids.
Materials:
-
Sample containing fungal material
-
Methanol (HPLC grade)
-
Ethanolic Potassium Hydroxide (KOH) solution (2 M)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Weigh approximately 1 g of the lyophilized and homogenized fungal sample into a round-bottom flask.
-
Add 25 mL of 2 M ethanolic KOH solution.
-
Reflux the mixture at 80°C for 1 hour with constant stirring to ensure complete saponification.
-
Cool the mixture to room temperature.
-
Add 10 mL of deionized water to the saponified mixture.
-
Transfer the mixture to a separatory funnel and extract the non-saponifiable lipids three times with 20 mL of n-hexane each time.
-
Combine the n-hexane fractions and wash them with 20 mL of deionized water until the washings are neutral (pH 7).
-
Dry the n-hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase and filter through a 0.22 µm syringe filter before injection.
HPLC Analysis
This protocol outlines the chromatographic conditions for the separation of this compound and ergosterol.
Instrumentation and Columns:
-
An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation of sterols.[1]
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 85:15, v/v).[1] Alternatively, 100% methanol can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 282 nm. Ergosterol has a characteristic absorption maximum at this wavelength.[2] It is anticipated that this compound will also absorb at this wavelength.
-
Injection Volume: 20 µL.
Calibration:
-
Prepare a series of standard solutions of ergosterol in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
-
If a pure standard of this compound is available, prepare a similar calibration curve.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration for each sterol.
-
Determine the concentration of ergosterol and this compound in the samples by comparing their peak areas to the respective calibration curves.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol from sample preparation to data analysis.
Caption: Experimental workflow for the separation and quantification of this compound and ergosterol.
References
Application Notes and Protocols for Developing a Cell-Based Assay for Ignosterol Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework and detailed protocols for the development and implementation of a cell-based assay to quantify ignosterol. Given that this compound is a less characterized sterol, the methodologies presented here are adapted from well-established assays for other structurally related sterols, such as ergosterol and cholesterol. These notes will guide researchers in establishing a robust and reliable assay for screening compounds that may modulate this compound levels and for studying its potential biological functions.
Introduction
This compound is a sterol molecule with the chemical formula C28H46O.[1] While its biological roles are not as extensively studied as those of cholesterol or ergosterol, understanding its cellular concentration and the factors that influence it is crucial for elucidating its function. Cell-based assays provide a physiologically relevant system to investigate the effects of various stimuli, including small molecules, on cellular this compound levels. This document outlines the necessary steps to develop and validate a sensitive and specific cell-based assay for this compound quantification. The primary methods covered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful techniques for sterol analysis.[2][3][4][5]
Hypothetical Signaling Pathway of this compound
While the precise signaling pathways involving this compound are not well-defined, we can propose a hypothetical pathway based on the known functions of other sterols. Sterols can act as signaling molecules themselves or modulate the activity of membrane-associated proteins and signaling cascades. Ergosterol peroxide, a related sterol, has been shown to suppress the NF-κB and p38/MAPK signaling pathways.[6] This suggests that this compound could potentially have similar immunomodulatory or signaling roles.
Caption: Hypothetical this compound Signaling Pathway.
Experimental Workflow for this compound Quantification
The overall workflow for the cell-based quantification of this compound involves several key steps, from cell culture and treatment to the final analytical measurement.
Caption: Experimental Workflow for this compound Quantification.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection : Choose a cell line relevant to the research question. If studying the effects of antifungal compounds, a fungal cell line such as Saccharomyces cerevisiae would be appropriate.[1] For studying this compound's role in mammalian cells, a human cell line such as HepG2 (liver carcinoma) or HEK293 (human embryonic kidney) could be used.
-
Cell Seeding : Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows for logarithmic growth during the treatment period.
-
Treatment : Once the cells have adhered and are in the logarithmic growth phase, treat them with the test compounds at various concentrations. Include appropriate controls:
-
Vehicle Control : Cells treated with the same solvent used to dissolve the test compounds.
-
Positive Control : A compound known to modulate sterol biosynthesis (if available).
-
Negative Control : Untreated cells.
-
-
Incubation : Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2 for mammalian cells).
Protocol 2: Cell Harvesting and Lipid Extraction
-
Cell Harvesting :
-
For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or using a cell lifter in a known volume of PBS.
-
For suspension cells, centrifuge the culture medium, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Counting : Determine the cell number for each sample using a hemocytometer or an automated cell counter to normalize the this compound content per cell.
-
Lipid Extraction :
-
Transfer the cell suspension to a glass tube.
-
Perform a lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water. A common ratio is 1:2:0.8 (chloroform:methanol:water, v/v/v).
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
The lower organic phase containing the lipids should be carefully collected.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation :
-
Reconstitute the dried lipid extract in a suitable mobile phase (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System :
-
Column : A C18 reverse-phase column is commonly used for sterol separation.[3]
-
Mobile Phase : An isocratic or gradient elution with a mixture of solvents like methanol, acetonitrile, and water.
-
Detector : A UV detector set at a wavelength appropriate for this compound (if the absorbance spectrum is known) or a Diode Array Detector (DAD) to scan a range of wavelengths.[3]
-
-
Standard Curve : Prepare a series of this compound standards of known concentrations to generate a standard curve for quantification.
-
Analysis : Inject the samples and standards into the HPLC system and record the chromatograms. The retention time of the this compound peak in the samples should match that of the standard.
-
Quantification : Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.
Protocol 4: Quantification of this compound by GC-MS
-
Derivatization :
-
To increase volatility and thermal stability, sterols are often derivatized before GC-MS analysis.[2]
-
A common method is silylation, where the hydroxyl group of this compound is converted to a trimethylsilyl (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS System :
-
Gas Chromatograph : Equipped with a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column).
-
Mass Spectrometer : Operated in either full-scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for targeted quantification of this compound.
-
-
Standard Curve : Prepare a standard curve using derivatized this compound standards.
-
Analysis : Inject the derivatized samples and standards into the GC-MS system.
-
Quantification : Identify the this compound peak based on its retention time and mass spectrum. Quantify the amount of this compound by comparing the peak area to the standard curve.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of Test Compounds on Cellular this compound Levels (HPLC Analysis)
| Treatment Group | Concentration (µM) | This compound (ng/10^6 cells) ± SD | % Change from Vehicle Control |
| Vehicle Control | - | 150.2 ± 12.5 | 0% |
| Compound A | 1 | 125.8 ± 9.8 | -16.2% |
| Compound A | 10 | 88.4 ± 7.1 | -41.1% |
| Compound B | 1 | 145.3 ± 11.2 | -3.3% |
| Compound B | 10 | 139.9 ± 10.5 | -6.9% |
Table 2: this compound Quantification by GC-MS in Different Cell Lines
| Cell Line | This compound (ng/mg protein) ± SD |
| HepG2 | 25.6 ± 2.1 |
| HEK293 | 18.9 ± 1.5 |
| S. cerevisiae | 120.4 ± 10.3 |
Conclusion
The development of a robust cell-based assay for this compound quantification is an essential step towards understanding its biological significance. The protocols outlined in these application notes provide a comprehensive guide for researchers to establish and validate such an assay using either HPLC or GC-MS. By adapting these established methods for sterol analysis, scientists and drug development professionals can effectively screen for modulators of this compound and investigate its role in cellular physiology and disease.
References
- 1. This compound | C28H46O | CID 90278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sterol Lipids Analysis in Biotechnology and Pharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 5. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Using CRISPR-Cas9 to Interrogate Ignosterol Synthesis Genes for Drug Discovery
Introduction
The ergosterol biosynthesis pathway, which includes the intermediate ignosterol, is a critical process for fungal cell membrane integrity and survival.[1][2] This pathway is a well-established target for antifungal drugs, such as azoles and morpholines, which inhibit key enzymes like lanosterol 14α-demethylase (encoded by ERG11 or CYP51) and sterol Δ14-reductase or sterol Δ7-Δ8 isomerase, respectively.[2][3][4] The rise of antifungal drug resistance necessitates the identification of new drug targets within this and related pathways.[2] The CRISPR-Cas9 genome editing system provides a powerful and precise tool for systematically studying the genes involved in this compound and ergosterol synthesis.[5][6] By creating targeted gene knockouts, researchers can elucidate gene function, identify essential genes, and screen for novel drug targets that sensitize fungi to existing or new chemical compounds.[5][7]
This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on leveraging CRISPR-Cas9 technology to study the this compound/ergosterol synthesis pathway.
The this compound/Ergosterol Biosynthesis Pathway
The synthesis of ergosterol is a complex, multi-step process involving over 20 enzymes.[8] The pathway can be broadly divided into three stages: mevalonate synthesis, farnesyl pyrophosphate (farnesyl-PP) synthesis, and the final steps from farnesyl-PP to ergosterol.[1] Several genes in this pathway, such as ERG9 (squalene synthase), ERG1 (squalene epoxidase), and ERG7 (lanosterol synthase), are essential for fungal viability.[1][2] Morpholine antifungals act by inhibiting sterol Δ14-reductase and sterol Δ7-Δ8 isomerase, leading to the accumulation of the intermediate this compound.[4]
Below is a simplified diagram of the late-stage ergosterol biosynthesis pathway, highlighting key enzymes that are potential targets for CRISPR-Cas9-mediated gene knockout studies.
Caption: Key enzymes in the ergosterol pathway targeted by antifungal drugs.
Experimental Design and Workflow
A typical CRISPR-Cas9 workflow for studying this compound synthesis genes involves sgRNA design, generation of knockout cell lines, and phenotypic analysis. This can be performed for individual genes or scaled up for a library screen to identify genes that, when knocked out, confer sensitivity or resistance to a drug.[5][9]
Caption: General workflow for CRISPR-Cas9-mediated study of target genes.
Protocols
Protocol 1: sgRNA Design for this compound Synthesis Genes
Effective sgRNA design is critical for achieving high on-target cleavage efficiency while minimizing off-target effects.[10] The design process involves identifying a unique 20-nucleotide target sequence in the gene of interest that is immediately upstream of a Protospacer Adjacent Motif (PAM).[11][12] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is NGG.[12][13]
Caption: Logical steps for designing a specific and efficient sgRNA.
Methodology:
-
Target Selection: Identify the target gene(s) within the this compound synthesis pathway (e.g., ERG3, ERG11, ERG24 in a relevant fungal species). Aim to target an early exon to maximize the chance of generating a frameshift mutation leading to a functional knockout.[11]
-
Sequence Retrieval: Obtain the genomic or cDNA sequence of the target gene from a relevant database (e.g., FungiDB, NCBI).
-
Use Design Software: Utilize web-based sgRNA design tools such as CHOPCHOP or the Broad Institute GPP sgRNA Designer.[10][11] These tools automate the process of finding PAM sites and scoring potential sgRNAs based on predicted on-target and off-target activity.
-
Design Criteria:
-
Length: The target-specific sequence should be 20 nucleotides long.[14]
-
GC Content: Aim for a GC content between 40% and 80% to ensure stable binding between the sgRNA and the target DNA.[10]
-
Off-Target Analysis: Use the software's built-in tools (often using BLAST) to check for potential off-target binding sites elsewhere in the genome. Prioritize sgRNAs with fewer or no predicted off-targets, especially in coding regions.[15]
-
-
Selection: Choose 2-3 of the highest-scoring sgRNAs per target gene for experimental validation.
Protocol 2: Generation of Gene Knockouts using CRISPR-Cas9
This protocol describes the delivery of Cas9 and sgRNA components into fungal cells to generate stable knockout lines. The example uses a plasmid-based system.[16]
Materials:
-
Fungal strain of interest (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus)
-
Cas9 expression plasmid (with appropriate promoter for the host)[16]
-
sgRNA expression plasmid (containing the designed guide sequence)
-
Protoplasting enzymes (e.g., Zymolyase, Lyticase)
-
Transfection reagent (e.g., PEG-calcium chloride)
-
Appropriate selection media (e.g., containing antibiotics or auxotrophic markers)
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
Methodology:
-
Preparation of Fungal Protoplasts: Grow the fungal strain to the mid-log phase. Treat cells with protoplasting enzymes to remove the cell wall, following a species-specific protocol.
-
Transformation: Co-transform the fungal protoplasts with the Cas9 expression plasmid and the sgRNA expression plasmid using a PEG-mediated method. Include a no-sgRNA plasmid as a negative control.
-
Selection and Regeneration: Plate the transformed protoplasts on regeneration agar containing the appropriate selection agent. Incubate until colonies appear.
-
Clonal Isolation: Isolate individual colonies and transfer them to separate plates or wells to grow clonal populations.
-
Genomic DNA Extraction: Extract genomic DNA from each putative knockout clone and from the wild-type control.
-
Verification by PCR and Sequencing:
-
Perform PCR using primers that flank the sgRNA target site. A successful indel mutation (insertion/deletion) caused by CRISPR editing may result in a slight size change on an agarose gel, but this is often not resolvable.
-
Submit the PCR products for Sanger sequencing. Compare the sequence of the edited clones to the wild-type sequence. A successful knockout will show a frameshift mutation at the target site.[16]
-
Protocol 3: Quantitative Analysis of Sterols by LC-MS/MS
After confirming gene knockout, it is essential to quantify the resulting changes in sterol profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[17][18]
Materials:
-
Wild-type and knockout fungal cultures
-
Saponification solution (e.g., methanolic potassium hydroxide)
-
Organic solvent for extraction (e.g., n-hexane or pentane)[17][18]
-
LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source[18][19]
-
C18 reversed-phase chromatography column[19]
-
Ergosterol and other relevant sterol standards
-
Mobile phase (e.g., methanol or acetonitrile/methanol mixture)[17][18]
Methodology:
-
Sample Preparation:
-
Harvest a defined amount of fungal biomass (e.g., by dry weight) from both wild-type and knockout cultures.
-
Perform saponification of the cell pellets to release sterols from lipids.[17]
-
Extract the non-saponifiable lipids (containing the sterols) into an organic solvent like hexane.[18]
-
Evaporate the solvent and reconstitute the sterol extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the sterols using a C18 column with an isocratic mobile phase (e.g., 99:1 acetonitrile/methanol).[18]
-
Ionize the analytes using positive-ion APCI or ESI. Ergosterol typically forms a characteristic [M+H-H₂O]⁺ ion.[17][20]
-
Use the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for each sterol of interest.[18][20]
-
-
Quantification:
-
Generate a standard curve using serial dilutions of a pure ergosterol standard.
-
Calculate the concentration of ergosterol and other intermediates (like this compound, if a standard is available) in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the initial dry weight of the fungal biomass (e.g., in μg of sterol per mg of dry weight).
-
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison between different genetic backgrounds and treatments.
Table 1: Ergosterol Content in Wild-Type and Mutant Aspergillus fumigatus Strains
Data summarized from Alcazar-Fuoli et al.[8]
| Strain ID | Genotype | Mean Ergosterol Content (μg/mg dry weight) | Standard Deviation |
| CM-237 | Wild Type | 5.99 | 0.86 |
| CM-A8 | cyp51A⁻ | 5.98 | 0.82 |
| CM-B7 | cyp51B⁻ | 4.25 | 0.64 |
| CM-A80 | erg3A⁻ | 6.58 | 0.29 |
| CM-B866 | erg3B⁻ | 2.02 | 0.74 |
| CM-C65 | erg3C⁻ | 5.64 | 2.02 |
Table 2: Example Data from a CRISPR-based Drug Sensitivity Screen
This table presents hypothetical data to illustrate the output of a screening experiment.
| Target Gene Knockout | Drug (Compound X) MIC (μg/mL) | Fold Change vs. Wild Type | Sterol Profile Change |
| Wild Type (WT) | 16 | 1.0 (Baseline) | Normal Ergosterol |
| ERG11 (CYP51) | >64 | >4 (Resistant) | Ergosterol depleted; 14-methyl sterols accumulate |
| ERG24 | 4 | 0.25 (Sensitive) | Ergosterol depleted; this compound accumulates |
| GENE-Y | 2 | 0.125 (Hypersensitive) | Normal Ergosterol |
Conclusion
The combination of CRISPR-Cas9-mediated gene editing with sensitive analytical techniques like LC-MS/MS provides a robust platform for functional genomics in the context of the this compound/ergosterol synthesis pathway. This approach enables the precise dissection of gene function, the validation of drug targets, and the exploration of mechanisms of antifungal resistance. The protocols and workflows outlined here offer a comprehensive guide for researchers aiming to apply this powerful technology to accelerate the discovery and development of novel antifungal therapies.
References
- 1. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A functional CRISPR/Cas9 screen identifies kinases that modulate FGFR inhibitor response in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. davidmoore.org.uk [davidmoore.org.uk]
- 9. CRISPR-Cas9 screen reveals a role of purine synthesis for estrogen receptor α activity and tamoxifen resistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthego.com [synthego.com]
- 11. youtube.com [youtube.com]
- 12. addgene.org [addgene.org]
- 13. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idtdna.com [idtdna.com]
- 15. Generalizable sgRNA design for improved CRISPR/Cas9 editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Ergosterol Extraction from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques for the extraction of ergosterol from fungal cultures. Ergosterol, a sterol analogous to cholesterol found in fungal cell membranes, serves as a critical biomarker for fungal biomass quantification and is a key target for antifungal drug development. Understanding and optimizing its extraction is paramount for accurate research and effective pharmaceutical development.
Data Presentation: Comparison of Ergosterol Extraction Methodologies
The selection of an appropriate extraction method is critical for achieving high recovery and purity of ergosterol. The following table summarizes quantitative data from a comparative study of various extraction techniques, offering a clear basis for methodological selection based on efficiency and procedural considerations.
| Extraction Method | Key Reagents | Temperature (°C) | Time | Mean Recovery (%)[1] | Retention Time (min)[1] | Standard Deviation[1] |
| Method 1 | Methanol, Potassium Hydroxide | 80 | 90 min | 85.62 | 17.2 | 15.31 |
| Method 2 | Saponification (KOH in Methanol), Hexane | 70 | 60 min | 89.34 | 16.5 | 20.15 |
| Method 3 | Methanol, Chloroform | 60 | 30 min | 92.18 | 16.1 | 12.45 |
| Method 4 | Dichloromethane, Methanol | Room Temp | 20 min | 95.76 | 15.9 | 11.23 |
| Method 5 | Acetonitrile, Methanol | 60 | 15 min | 99.51 | 15.8 | 9.92 |
| Method 6 | Microwave-assisted, Ethanol, KOH | 115 | 15 min | 97.23 | 16.0 | 10.56 |
Data adapted from a study evaluating ergosterol extraction methods. Method 5 demonstrated the highest recovery with a relatively short extraction time and lower temperature.[1]
Experimental Protocols
Below are detailed protocols for commonly employed ergosterol extraction and analysis techniques.
Protocol 1: Saponification-Based Ergosterol Extraction
This protocol is a widely used method involving alkaline hydrolysis to release ergosterol from fungal cells.
Materials:
-
Fungal biomass (lyophilized or fresh)
-
Methanol (HPLC grade)
-
Potassium hydroxide (KOH)
-
n-Hexane or Cyclohexane (HPLC grade)
-
Deionized water
-
Centrifuge tubes (50 mL, solvent resistant)
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh approximately 100-500 mg of lyophilized fungal biomass into a 50 mL centrifuge tube. For fresh biomass, use an equivalent amount and record the wet weight.
-
Alkaline Hydrolysis (Saponification):
-
Prepare a 10% (w/v) solution of KOH in methanol.
-
Add 10 mL of the methanolic KOH solution to the centrifuge tube containing the fungal biomass.
-
Incubate the mixture in a water bath at 80°C for 90 minutes. Vortex the sample every 30 minutes to ensure thorough mixing.[1]
-
-
Extraction:
-
Allow the sample to cool to room temperature.
-
Add 3 mL of deionized water to the tube and vortex for 30 seconds.
-
Add 6 mL of n-hexane (or cyclohexane) to the tube and vortex vigorously for 2 minutes to extract the ergosterol into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing ergosterol) to a clean tube.
-
-
Re-extraction (Optional but Recommended): Repeat steps 3 and 4 with an additional 6 mL of n-hexane to maximize the recovery of ergosterol. Combine the organic phases.
-
Solvent Evaporation: Evaporate the pooled organic solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of a suitable solvent for analysis (e.g., methanol or isopropanol).
-
Analysis: The extracted ergosterol is now ready for quantification, typically by High-Performance Liquid Chromatography (HPLC).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Ergosterol
This protocol outlines a standard method for the quantification of ergosterol using HPLC with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Ergosterol standard (for calibration curve)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Syringe filters (0.22 µm, PTFE or nylon)
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of ergosterol in isopropanol (e.g., 1 mg/mL).
-
Create a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.1 to 100 µg/mL.[1]
-
-
Sample Preparation:
-
Filter the reconstituted ergosterol extract through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the prepared standards to generate a calibration curve (peak area vs. concentration).
-
Inject the filtered samples.
-
Identify the ergosterol peak in the sample chromatograms by comparing the retention time with that of the standard.
-
-
Quantification:
-
Determine the concentration of ergosterol in the samples by interpolating their peak areas on the calibration curve.
-
Calculate the total amount of ergosterol in the original fungal biomass based on the reconstitution volume and the initial biomass weight.
-
Visualizations
Ergosterol Extraction Workflow
Caption: Generalized workflow for ergosterol extraction and analysis.
Ergosterol Biosynthesis Pathway
Caption: Simplified ergosterol biosynthesis pathway in fungi.
References
Application Notes and Protocols for Inducing Ignosterol Accumulation in Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing the accumulation of ignosterol, a key sterol intermediate, in yeast. The controlled accumulation of specific sterol intermediates is a valuable tool for studying the ergosterol biosynthesis pathway, identifying novel antifungal drug targets, and producing specific sterols for various applications.
Two primary methods are detailed: chemical induction using the morpholine antifungal agent amorolfine, and genetic modification through the targeted knockout of the ERG24 gene.
Scientific Background
Ergosterol is the major sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] The biosynthesis of ergosterol is a complex, multi-step pathway that is a common target for antifungal drugs.[1][3]
This compound (ergosta-8,14-dienol) is a sterol intermediate that accumulates when the ergosterol biosynthesis pathway is inhibited at the level of C-14 sterol reductase (Erg24) or C-8 sterol isomerase (Erg2).[2][4][5] By blocking these enzymatic steps, the downstream production of ergosterol is halted, leading to the buildup of this compound and other upstream intermediates.
Method 1: Chemical Induction of this compound Accumulation using Amorolfine
Amorolfine is a morpholine antifungal that effectively inhibits both C-14 sterol reductase (Erg24) and C-8 sterol isomerase (Erg2) in the ergosterol biosynthesis pathway.[5][6] This dual inhibition leads to a significant accumulation of this compound.
Experimental Protocol
1. Yeast Strain and Culture Conditions:
-
Yeast Strain: Saccharomyces cerevisiae (e.g., BY4741) or Candida albicans (e.g., ATCC 24433).
-
Growth Medium: Use a standard rich medium such as YPD (Yeast Extract Peptone Dextrose) or a defined synthetic medium.
-
Culture Conditions: Grow yeast cultures aerobically at 30°C with shaking (200 rpm) to mid-log phase (OD₆₀₀ of ~0.8-1.0).
2. Amorolfine Treatment:
-
Prepare a stock solution of amorolfine hydrochloride in a suitable solvent (e.g., DMSO).
-
Add amorolfine to the yeast culture to a final concentration that is sublethal but sufficient to inhibit the target enzymes. A starting concentration in the range of 0.1 to 1 µg/mL is recommended, but the optimal concentration may vary depending on the yeast species and strain and should be determined empirically.
-
Continue to incubate the culture under the same conditions for a defined period, for example, 8 to 24 hours, to allow for the accumulation of this compound.
3. Cell Harvesting and Sterol Extraction:
-
Harvest the yeast cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the cell pellet with sterile distilled water.
-
The sterol extraction protocol is based on saponification followed by solvent extraction.[7][8]
-
Resuspend the cell pellet in a solution of 25% alcoholic potassium hydroxide (w/v).
-
Incubate at 80°C for 1 hour to saponify the lipids.
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids (containing the sterols) by adding a mixture of n-hexane and water (e.g., 5:1 v/v) and vortexing vigorously.
-
Separate the phases by centrifugation and carefully collect the upper hexane layer containing the sterols.
-
Repeat the extraction step on the lower aqueous phase to maximize recovery.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
4. Sterol Analysis:
-
Resuspend the dried sterol extract in a suitable solvent for analysis (e.g., ethanol for HPLC, hexane for GC-MS).[1][9]
-
Filter the sample through a 0.45-μm filter before analysis.[1]
-
Analyze the sterol composition using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column or Gas Chromatography-Mass Spectrometry (GC-MS).[1][9][10]
-
Identify and quantify this compound and other sterols by comparing retention times and mass spectra to authentic standards.
Quantitative Data
The following table summarizes the sterol composition of Candida albicans ATCC 24433 after treatment with amorolfine, demonstrating the significant accumulation of this compound.
| Sterol | Control (%) | Amorolfine Treated (%) |
| Ergosterol | 85.0 | 5.0 |
| This compound | Not Detected | 11.11 |
| Lichesterol | Not Detected | 32.13 |
| Other Intermediates | 15.0 | 51.76 |
Data adapted from a study on the effects of amorolfine on Candida albicans.[4]
Signaling Pathway Diagram
Method 2: Genetic Induction of this compound Accumulation via ERG24 Gene Knockout
Targeted deletion of the ERG24 gene, which encodes the C-14 sterol reductase, is a precise method for inducing the accumulation of this compound as the primary sterol.[2][11]
Experimental Protocol
1. Yeast Strain and Growth Conditions:
-
Yeast Strain: A suitable laboratory strain of Saccharomyces cerevisiae (e.g., from the BY4741 background) is recommended.
-
Growth Medium: Use standard yeast media (YPD for non-selective growth, synthetic complete (SC) drop-out media for selection of transformants).
-
Note: erg24 null mutants may exhibit growth defects on rich media like YPD under aerobic conditions but can be grown on defined synthetic media.[2][12]
2. ERG24 Gene Knockout Cassette Construction:
-
A common method for gene deletion in yeast is PCR-based homologous recombination.[13][14]
-
Design PCR primers to amplify a selectable marker gene (e.g., kanMX, which confers resistance to G418).
-
The primers should include flanking regions that are homologous to the sequences immediately upstream and downstream of the ERG24 open reading frame (ORF). This will direct the integration of the marker gene at the ERG24 locus, replacing the coding sequence.
3. Yeast Transformation:
-
Transform the competent yeast cells with the PCR-generated knockout cassette using a standard yeast transformation protocol (e.g., the lithium acetate/polyethylene glycol method).
-
Plate the transformed cells on selective media (e.g., YPD containing G418) to select for successful integrants.
4. Verification of Gene Knockout:
-
Isolate genomic DNA from putative knockout colonies.
-
Confirm the correct integration of the knockout cassette and the deletion of the ERG24 ORF by analytical PCR using primers that flank the ERG24 locus and primers internal to the selectable marker.
5. Cultivation and Sterol Analysis:
-
Culture the confirmed erg24Δ mutant strain in an appropriate medium (e.g., defined synthetic medium).
-
Harvest the cells and perform sterol extraction and analysis as described in Method 1 (steps 3 and 4).
Expected Results
Yeast strains with a deleted ERG24 gene are expected to accumulate this compound as their principal sterol, with little to no ergosterol detected.[11]
Experimental Workflow Diagram
Summary and Applications
The protocols described provide robust methods for inducing the accumulation of this compound in yeast.
-
Chemical induction with amorolfine is a rapid and straightforward method suitable for screening and initial studies.
-
Genetic modification by deleting ERG24 offers a more precise and permanent model for studying the effects of this compound accumulation.
These approaches are valuable for:
-
Fundamental Research: Elucidating the roles of specific sterols in membrane function and cellular processes.
-
Antifungal Drug Development: Identifying and characterizing new enzyme inhibitors that target the ergosterol biosynthesis pathway.
-
Biotechnology: Engineering yeast strains for the production of high-value sterol compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ERG24 | SGD [yeastgenome.org]
- 3. Yeast Ergosterol Pathway - New Antifungal Target Sites - Martin Bard [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]
- 7. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]
- 8. The extraction and analysis of sterols from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. High-performance liquid chromatography of sterols: yeast sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aerobic isolation of an ERG24 null mutant of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aerobic isolation of an ERG24 null mutant of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yeast Knockout [horizondiscovery.com]
- 14. yeastorfanproject.com [yeastorfanproject.com]
Application Notes and Protocols: The Role of Ignosterol in Antifungal Drug Screening
Introduction
The fungal cell membrane is a critical barrier essential for survival, and its unique composition, particularly the presence of ergosterol instead of cholesterol, has made it a prime target for antifungal drug development.[1][2] The biosynthesis of ergosterol is a complex, multi-step process that is inhibited by several classes of widely used antifungal agents.[3][4] Disruption of this pathway not only depletes ergosterol but can also lead to the accumulation of alternative, often toxic, sterol intermediates. One such sterol is ignosterol (ergosta-8,14-dienol), which can accumulate in fungi when specific enzymes in the ergosterol biosynthesis pathway are inhibited.[5] This accumulation can serve as a valuable biomarker in antifungal drug screening, indicating that a test compound is successfully modulating the ergosterol pathway.
These application notes provide a detailed overview of the ergosterol biosynthesis pathway, the mechanism of action of antifungal drugs that lead to this compound accumulation, and protocols for screening novel antifungal compounds by targeting this pathway and potentially monitoring this compound formation.
The Ergosterol Biosynthesis Pathway: A Key Antifungal Target
The synthesis of ergosterol from lanosterol involves a series of enzymatic reactions. Key enzymes in this pathway that are targeted by antifungal drugs include:
-
Squalene epoxidase (Erg1): Targeted by allylamines (e.g., terbinafine).[2][3]
-
Lanosterol 14α-demethylase (Erg11/CYP51): Targeted by azoles (e.g., fluconazole, itraconazole).[1][6][7]
-
Sterol C14-reductase (Erg24): A target of morpholines (e.g., fenpropimorph).[8]
-
Sterol C8-C7 isomerase (Erg2): The primary target of morpholines.[3][8]
Inhibition of these enzymes disrupts the integrity and function of the fungal cell membrane, leading to growth inhibition or cell death.[2]
This compound Formation as an Indicator of Antifungal Activity
When the ergosterol biosynthesis pathway is inhibited, particularly at the level of C14-demethylase (Erg11) by azoles or C14-reductase (Erg24) by morpholines, the flow of intermediates is redirected.[5][8] This can lead to the accumulation of various sterol precursors. This compound is one such sterol that can be formed under these conditions.[5] Therefore, the detection and quantification of this compound in fungal cells treated with a test compound can be a strong indicator that the compound's mechanism of action involves the inhibition of the ergosterol biosynthesis pathway.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ergosterol biosynthesis pathway, the mechanism of antifungal drug action, and a general workflow for antifungal drug screening.
Caption: Ergosterol biosynthesis pathway and sites of antifungal drug inhibition.
Caption: Workflow for antifungal drug screening targeting the ergosterol pathway.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the antifungal activity of a compound.
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[9]
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Positive control antifungal (e.g., fluconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in RPMI 1640 medium in a 96-well plate. Final concentrations might range from 0.125 to 64 µg/mL.[9]
-
Prepare a fungal inoculum suspension in RPMI 1640 and adjust the concentration to give a final inoculum of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.[9]
-
Add the fungal inoculum to each well of the 96-well plate containing the diluted compound. Include a drug-free control well.
-
Incubate the plates at 35°C for 48 hours.[9]
-
Determine the MIC by visual inspection or by reading the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥80%) compared to the drug-free control.[9]
Protocol 2: Quantification of Total Ergosterol Content
This protocol is used to determine if a hit compound from the primary screen acts by inhibiting ergosterol biosynthesis.
Materials:
-
Fungal cells treated with the test compound (at sub-MIC concentrations) and untreated control cells.
-
25% alcoholic potassium hydroxide solution (25g KOH, 35mL sterile distilled water, brought to 100mL with 100% ethanol).[10]
-
n-heptane
-
100% ethanol
-
Spectrophotometer capable of scanning UV wavelengths.
Procedure:
-
Harvest fungal cells from a liquid culture grown with and without the test compound.
-
Wash the cell pellets with sterile distilled water and record the wet weight.
-
Resuspend the pellet in the 25% alcoholic KOH solution.[10]
-
Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.[10]
-
Cool the samples to room temperature.
-
Add sterile distilled water and n-heptane to extract the non-saponifiable lipids (sterols). Vortex vigorously.[10]
-
Transfer the upper n-heptane layer to a new tube.
-
Scan the absorbance of the heptane extract from 240 nm to 300 nm. Ergosterol has a characteristic four-peaked curve with a maximum at 282 nm.[9]
-
The percentage of ergosterol can be calculated based on the absorbance values and the wet weight of the cell pellet. A significant reduction in ergosterol content in treated cells compared to control cells indicates inhibition of the biosynthesis pathway.
Protocol 3: Sterol Profile Analysis by GC-MS or HPLC
This protocol is for the detailed analysis of the sterol composition of fungal cells to identify the accumulation of specific intermediates like this compound.
Materials:
-
Sterol extracts obtained from Protocol 2.
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system.
-
Appropriate columns and solvents for sterol separation.
-
Sterol standards (including ergosterol and, if available, this compound).
Procedure:
-
Dry the n-heptane sterol extracts under a stream of nitrogen.
-
Derivatize the sterols if necessary for GC-MS analysis (e.g., silylation).
-
Resuspend the dried sterols in a suitable solvent for injection into the GC-MS or HPLC.
-
Run the samples on the GC-MS or HPLC system using a method optimized for sterol separation.
-
Analyze the resulting chromatograms and mass spectra.
-
Compare the retention times and mass spectra of the peaks in the samples to those of the sterol standards to identify and quantify ergosterol and other sterols, including this compound. The presence of a significant peak corresponding to this compound in treated samples, which is absent or present at very low levels in control samples, confirms the compound's effect on the ergosterol pathway.
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Minimum Inhibitory Concentrations (MIC) of Test Compounds against C. albicans
| Compound | MIC (µg/mL) | Positive Control (Fluconazole) MIC (µg/mL) |
| Test Compound A | 8 | 2 |
| Test Compound B | >64 | 2 |
| Test Compound C | 2 | 2 |
Table 2: Effect of Test Compounds on Ergosterol Content in C. albicans
| Treatment | Ergosterol Content (% of control) |
| Control (DMSO) | 100% |
| Test Compound A (at 0.5x MIC) | 45% |
| Test Compound C (at 0.5x MIC) | 30% |
| Fluconazole (at 0.5x MIC) | 25% |
Table 3: Sterol Composition Analysis of C. albicans Treated with Test Compound C
| Sterol | Relative Abundance (Control) | Relative Abundance (Treated) |
| Ergosterol | 95% | 25% |
| Lanosterol | <1% | 15% |
| This compound | Not Detected | 40% |
| Other Intermediates | 4% | 20% |
Conclusion
The screening of novel antifungal agents targeting the ergosterol biosynthesis pathway is a well-established and effective strategy. The accumulation of specific sterol intermediates, such as this compound, can serve as a valuable secondary endpoint to confirm the mechanism of action of hit compounds. The protocols and workflows described here provide a comprehensive framework for researchers to identify and characterize new antifungal candidates that function through the inhibition of this critical fungal pathway. By combining primary screening for growth inhibition with secondary assays for ergosterol depletion and sterol profile analysis, drug development professionals can efficiently advance promising new antifungal therapies.
References
- 1. Ergosterol - Wikipedia [en.wikipedia.org]
- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity, ergosterol content and phytochemical screening of Rorippa Islandica (Oeder ex Murr.) and Carrichtera annua (L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Ignosterol for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ignosterol, a sterol intermediate in the ergosterol biosynthesis pathway, has garnered increasing interest in biomedical research. Its accumulation under certain pathological conditions and in response to specific antifungal agents makes it a potential biomarker for studying metabolic dysregulation and drug efficacy.[1] Fluorescent labeling of this compound enables real-time, non-invasive in vivo imaging, providing a powerful tool to investigate its spatiotemporal dynamics, biodistribution, and involvement in various biological processes. These application notes provide a comprehensive guide to the fluorescent labeling of this compound and detailed protocols for its use in in vivo imaging studies.
Choosing a Suitable Fluorescent Probe
The selection of an appropriate fluorescent dye is critical for the successful in vivo imaging of this compound. Key considerations include the dye's photophysical properties, its potential to alter the biological activity of this compound, and its suitability for deep-tissue imaging. Near-infrared (NIR) dyes are often preferred for in vivo applications due to their ability to penetrate tissues with minimal autofluorescence.
Recommended Fluorescent Dyes for Labeling this compound:
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molecular Weight ( g/mol ) | Key Features |
| BODIPY-FL | ~503 | ~512 | High | ~293 | Bright, photostable, but shorter wavelength may limit tissue penetration. |
| Cyanine7 (Cy7) | ~750 | ~776 | Moderate | ~800 | Excellent tissue penetration, ideal for deep-tissue in vivo imaging.[2] |
| IRDye 800CW | ~774 | ~789 | High | ~1100 | High quantum yield and excellent signal-to-noise ratio for in vivo imaging.[2] |
| Coumarin | ~470 | ~404 | Moderate | ~146 | Can be used for cellular-level imaging with good photostability.[3] |
Experimental Protocols
Protocol 1: Synthesis of Fluorescently Labeled this compound (this compound-Fluorophore Conjugate)
This protocol describes a general method for conjugating a fluorescent dye to this compound. The 3β-hydroxyl group of this compound is a common site for modification.
Materials:
-
This compound
-
Selected fluorescent dye with a reactive group (e.g., N-hydroxysuccinimide [NHS] ester or isothiocyanate)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous dichloromethane (DCM).
-
Activation: Add an excess of the fluorescent dye's NHS ester or isothiocyanate derivative to the solution.
-
Reaction: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture to act as a base and catalyze the reaction.
-
Incubation: Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any unreacted dye by adding a small amount of an amine-containing compound (e.g., Tris buffer).
-
Purification:
-
Concentrate the reaction mixture using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel. The appropriate solvent system will depend on the polarity of the fluorescent dye used.
-
-
Characterization: Confirm the structure and purity of the synthesized this compound-fluorophore conjugate using NMR and mass spectrometry.
-
Storage: Store the purified conjugate in a dark, dry place at -20°C.
Logical Relationship of Synthesis:
Caption: Workflow for the synthesis of fluorescently labeled this compound.
Protocol 2: In Vivo Imaging of Fluorescently Labeled this compound
This protocol outlines the procedure for administering the fluorescently labeled this compound to a small animal model and subsequent imaging.
Materials:
-
Fluorescently labeled this compound
-
Animal model (e.g., mouse, rat)
-
Delivery vehicle (e.g., saline with a co-solvent like DMSO and a surfactant like Tween 80)
-
In vivo imaging system (e.g., IVIS, Pearl) equipped with appropriate filters for the chosen fluorophore
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Preparation: Prepare a sterile solution of the fluorescently labeled this compound in a suitable delivery vehicle. The final concentration will depend on the brightness of the fluorophore and the animal model but typically ranges from 1-10 mg/kg.
-
Animal Preparation:
-
Anesthetize the animal using isoflurane or another appropriate anesthetic.
-
If necessary, shave the area of interest to reduce light scattering and absorption by fur.
-
-
Administration: Administer the fluorescent probe solution to the animal via an appropriate route (e.g., intravenous, intraperitoneal, or oral administration), depending on the research question.
-
Imaging:
-
Place the anesthetized animal in the in vivo imaging system.
-
Acquire a baseline image before probe administration.
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and clearance of the probe.
-
Use the appropriate excitation and emission filters for the specific fluorophore.
-
-
Data Analysis:
-
Quantify the fluorescent signal in regions of interest (ROIs) using the imaging system's software.
-
Analyze the biodistribution of the probe over time.
-
For targeted studies, co-localize the fluorescent signal with anatomical landmarks or other imaging modalities.
-
-
Ex Vivo Validation (Optional):
-
At the end of the in vivo imaging study, euthanize the animal.
-
Harvest organs of interest (e.g., liver, spleen, kidneys, tumor) and image them ex vivo to confirm the in vivo signal distribution.
-
Caption: Simplified ergosterol biosynthesis pathway highlighting this compound accumulation.
Data Presentation
Quantitative data from in vivo imaging experiments should be summarized for clear comparison.
Table 1: Biodistribution of Cy7-Ignosterol in Tumor-Bearing Mice (Percent Injected Dose per Gram of Tissue; %ID/g) at 24 hours Post-Injection.
| Organ | %ID/g (Mean ± SD) |
| Tumor | 5.2 ± 1.1 |
| Liver | 15.8 ± 2.5 |
| Spleen | 8.1 ± 1.3 |
| Kidneys | 3.5 ± 0.8 |
| Lungs | 2.1 ± 0.5 |
| Muscle | 0.8 ± 0.2 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescent signal | - Inefficient labeling- Low probe dose- Rapid clearance of the probe | - Optimize the labeling reaction- Increase the injected dose- Image at earlier time points |
| High background signal | - Autofluorescence- Non-specific binding of the probe | - Use a near-infrared dye- Include a control group with an unlabeled dye- Modify the probe to improve solubility and reduce aggregation |
| Altered biological activity | - The fluorescent label interferes with this compound's function | - Use a smaller fluorescent tag- Attach the label at a different position on the this compound molecule |
Conclusion
Fluorescent labeling of this compound provides a valuable methodology for real-time, in vivo investigation of its biological roles and its utility as a biomarker. By carefully selecting fluorescent probes and optimizing experimental protocols, researchers can gain significant insights into processes such as drug-target engagement, metabolic pathway dynamics, and disease progression. The detailed protocols and application notes provided herein serve as a comprehensive resource for scientists and professionals in the field of drug development and biomedical research.
References
Quantitative Analysis of Sterols in Fungal Lipidomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of sterols, primarily ergosterol and its precursors, in fungal lipidomics. The methodologies outlined are essential for understanding fungal physiology, identifying novel antifungal drug targets, and elucidating mechanisms of drug resistance.
Introduction to Fungal Sterol Analysis
Fungal sterols, with ergosterol being the most prominent, are crucial components of the cell membrane, regulating its fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] The ergosterol biosynthesis pathway is a well-established target for antifungal drugs, making the quantitative analysis of sterols a critical tool in drug development and resistance studies.[1][4][5] This document details two primary analytical techniques for the quantification of fungal sterols: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflows
The quantitative analysis of fungal sterols involves several key stages, from sample preparation to data analysis. The general workflow is depicted below, followed by detailed protocols for each major analytical branch.
Detailed Experimental Protocols
Fungal Culture and Sample Preparation
-
Fungal Growth and Harvesting :
-
Cultivate fungal strains in appropriate liquid or solid media (e.g., YPD, AMM) under desired conditions (temperature, agitation).[6]
-
Harvest mycelia or yeast cells by filtration or centrifugation.
-
Wash the harvested biomass with sterile distilled water to remove residual media.
-
Immediately freeze the biomass in liquid nitrogen and lyophilize (freeze-dry) to a constant weight.[6] Store at -80°C until extraction.
-
-
Lipid Extraction and Saponification : This protocol is adapted for both GC-MS and LC-MS analysis.
-
Weigh 5-10 mg of lyophilized fungal powder into a glass tube.
-
Add an internal standard (IS), such as 5α-cholestane for GC-MS or a deuterated ergosterol analog for LC-MS/MS, at a known concentration.
-
Add 2 mL of 2N methanolic potassium hydroxide (KOH).
-
Incubate at 80°C for 1 hour for saponification, which hydrolyzes esterified sterols to their free form.[7]
-
After cooling to room temperature, add 1 mL of distilled water and 2 mL of n-hexane.
-
Vortex vigorously for 1 minute and centrifuge at 3000 rpm for 5 minutes to separate the phases.[8]
-
Carefully transfer the upper hexane layer (containing the non-saponifiable lipids, including sterols) to a new glass vial.
-
Repeat the hexane extraction twice more, combining the organic layers.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization (for GC-MS) or reconstitution for LC-MS/MS.
-
Protocol for GC-MS Analysis
Sterols require derivatization to increase their volatility for GC-MS analysis. Silylation is a common method.[8][9]
-
Derivatization (Silylation) :
-
To the dried lipid extract, add 100 µL of anhydrous pyridine and 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[8]
-
Seal the vial tightly and heat at 100°C for 1 hour to form trimethylsilyl (TMS) ether derivatives.[8][10]
-
Cool the sample to room temperature before injection into the GC-MS.
-
-
GC-MS Instrumental Parameters (Example) :
-
Gas Chromatograph : Agilent GC coupled to a Mass Selective Detector.
-
Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector : Splitless mode, 280°C.
-
Oven Program : Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 15 min.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 50-600.
-
Identification : Based on retention time and comparison of mass spectra with standards and libraries (e.g., NIST).
-
Quantification : Based on the peak area ratio of the analyte to the internal standard.
-
Protocol for LC-MS/MS Analysis
LC-MS/MS allows for the analysis of sterols without derivatization and offers high sensitivity and specificity.[11][12]
-
Sample Reconstitution :
-
Reconstitute the dried lipid extract in 1 mL of an appropriate solvent, such as methanol or acetonitrile/isopropanol (1:1, v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
-
-
LC-MS/MS Instrumental Parameters (Example) :
-
Liquid Chromatograph : UPLC system (e.g., Agilent 1290, Waters Acquity).
-
Column : C18 reversed-phase column (e.g., Phenomenex Gemini 150 x 4.6 mm, 5 µm).[12]
-
Mobile Phase A : Water with 0.1% formic acid and 10 mM ammonium formate.[13]
-
Mobile Phase B : Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.[13]
-
Gradient : A suitable gradient to separate sterols of interest.
-
Flow Rate : 0.4 mL/min.
-
Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Sciex QTrap 6500+).[12]
-
Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[11][14]
-
Detection Mode : Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each sterol and the internal standard are monitored. For ergosterol, a common transition is the loss of water from the protonated molecule [M+H-H₂O]⁺.[11]
-
Data Presentation and Quantitative Analysis
Quantitative data should be presented in a clear, tabular format to facilitate comparison between different fungal strains, growth conditions, or drug treatments. Data is typically normalized to the initial dry weight of the fungal biomass.
Table 1: Quantitative Sterol Profile in Aspergillus fumigatus Wild-Type vs. SREBP Mutant (ΔsreA) by GC-MS
| Sterol Compound | Retention Time (min) | Quantifier Ion (m/z) | Wild-Type (µg/mg dry weight) | ΔsreA Mutant (µg/mg dry weight) | Fold Change |
| Ergosterol | 22.5 | 363.3 | 4.8 ± 0.5 | 2.1 ± 0.3 | -2.3 |
| Lanosterol | 24.1 | 357.3 | 0.2 ± 0.05 | 0.9 ± 0.1 | +4.5 |
| Eburicol | 23.8 | 397.4 | 0.5 ± 0.08 | 1.5 ± 0.2 | +3.0 |
| Fecosterol | 21.9 | 353.3 | 0.3 ± 0.04 | 0.4 ± 0.06 | +1.3 |
Table 2: LC-MS/MS Quantification of Ergosterol in Candida albicans Treated with Fluconazole
| Treatment | MRM Transition (Precursor > Product) | Ergosterol Concentration (ng/mg dry weight) | % Inhibition |
| Vehicle Control (DMSO) | 379.3 > 69.1 | 5210 ± 450 | 0% |
| Fluconazole (0.5 µg/mL) | 379.3 > 69.1 | 2890 ± 310 | 44.5% |
| Fluconazole (2.0 µg/mL) | 379.3 > 69.1 | 980 ± 150 | 81.2% |
| Fluconazole (8.0 µg/mL) | 379.3 > 69.1 | 250 ± 60 | 95.2% |
Fungal Sterol Biosynthesis and Regulation
The ergosterol biosynthesis pathway is a complex, multi-step process primarily occurring in the endoplasmic reticulum.[4] Its regulation is critical for fungal viability. A key transcriptional regulator is the Sterol Regulatory Element-Binding Protein (SREBP), known as Sre1 in fission yeast and some pathogenic fungi.[4][15]
Under conditions of low sterol levels or hypoxia, the SREBP transcription factor is activated. It translocates to the nucleus and upregulates the expression of key ergosterol biosynthesis genes, including ERG11 (CYP51), the target of azole antifungal drugs.[15][16] This regulatory feedback loop is crucial for maintaining sterol homeostasis and can be a factor in the development of drug resistance.
Conclusion
The quantitative analysis of sterols is a powerful tool in fungal lipidomics, providing critical insights for both basic research and pharmaceutical development. The GC-MS and LC-MS/MS protocols described here offer robust and sensitive methods for the accurate quantification of ergosterol and its precursors. By applying these techniques, researchers can effectively study the impact of genetic modifications, environmental stress, and antifungal agents on fungal sterol metabolism, ultimately contributing to the development of new strategies to combat fungal infections.
References
- 1. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Sterol Lipids Analysis in Biotechnology and Pharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 4. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. aocs.org [aocs.org]
- 10. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Lipid Changes During the Drying Process of Cordyceps sinensis by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS)-Based Lipidomics Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of ergosterol using liquid chromatography/electrospray ionization mass spectrometry: Investigation of unusual in-source reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sterol Resolution in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of ignosterol and ergosterol. Due to the structural similarity of these compounds, achieving baseline separation can be challenging. This guide offers practical solutions and detailed protocols to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound and ergosterol?
Due to their high structural similarity as sterol isomers, this compound and ergosterol often exhibit similar retention behaviors in both normal-phase and reversed-phase chromatography. This frequently leads to poor resolution and co-eluting peaks, making accurate quantification difficult.[1]
Q2: Which chromatographic techniques are most effective for separating sterols?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for sterol analysis.[2][3][4][5][6][7][8] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful alternative, offering high efficiency and reduced organic solvent consumption.[9][10][11]
Q3: Is derivatization necessary for sterol analysis?
For GC analysis, derivatization is highly recommended. Silylation, for instance, converts the hydroxyl groups of sterols into trimethylsilyl (TMS) ethers. This process increases the volatility and thermal stability of the sterols, leading to improved peak shape and resolution.[1][12][13] For HPLC, derivatization is not always necessary but can be employed to enhance detection sensitivity, especially when using fluorescence detectors.
Q4: How can I improve the sensitivity of my analysis?
To improve sensitivity, consider optimizing your detector settings. For HPLC with UV detection, ensure you are using the wavelength of maximum absorbance for your target sterols (around 282 nm for ergosterol).[3][4] For GC-MS, operating in selected ion monitoring (SIM) mode can significantly enhance sensitivity compared to full scan mode.[6] Additionally, proper sample preparation to concentrate the analytes and remove interfering matrix components is crucial.
Troubleshooting Guides
This section addresses specific issues you may encounter during your chromatographic analysis of this compound and ergosterol.
Issue 1: Poor Peak Resolution and Co-elution
Question: My chromatogram shows overlapping or poorly separated peaks for this compound and ergosterol. How can I improve the resolution?
Answer: Co-elution is a frequent challenge when analyzing structurally similar sterols. Here are several strategies to enhance separation:
| Strategy | Details |
| Column Chemistry | For HPLC, if you are using a standard C18 column, consider switching to a column with a different stationary phase. A pentafluorophenyl (PFP) column can offer alternative selectivity for sterols.[1] For GC, using a longer column or a column with a different polarity stationary phase can improve separation.[14] |
| Mobile Phase/Carrier Gas | In HPLC, adjusting the mobile phase composition is critical. For reversed-phase, you can fine-tune the ratio of organic solvents (e.g., methanol, acetonitrile) and water.[5][15] A shallower gradient can also improve the separation of closely eluting compounds.[1] For GC, optimizing the carrier gas flow rate can enhance efficiency.[14] |
| Temperature | In both HPLC and GC, temperature plays a significant role. In HPLC, adjusting the column temperature can alter selectivity.[16] In GC, a slower temperature ramp can often lead to better separation of closely related compounds.[14][17] |
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor chromatographic resolution of sterols.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks are showing significant tailing or fronting, which affects integration and quantification. What could be the cause?
Answer: Poor peak shape is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the sample solvent or column health.
| Possible Cause | Recommended Solution |
| Active Sites on Column | Residual silanol groups on silica-based columns can interact with the hydroxyl groups of sterols, causing peak tailing. Using a highly end-capped column or adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase (for HPLC) can mitigate this. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting. |
| Inappropriate Sample Solvent | If the sample solvent is much stronger than the mobile phase (in HPLC), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[18] |
| Column Contamination | Contaminants from previous injections can accumulate on the column, leading to poor peak shape. Implement a regular column washing procedure. |
Decision Tree for Addressing Poor Peak Shape
Caption: A decision tree to diagnose and resolve issues related to poor peak shape.
Experimental Protocols
Protocol 1: Sample Preparation by Saponification and Extraction
This protocol is suitable for extracting sterols from various matrices, such as fungal biomass or food samples, prior to chromatographic analysis.
Workflow for Sterol Extraction
Caption: A generalized workflow for the extraction of sterols from a sample matrix.
Methodology:
-
Homogenization: Weigh a known amount of the sample and homogenize it.
-
Saponification: To the homogenized sample, add a solution of potassium hydroxide in methanol. Heat the mixture at 60-80°C for 1-2 hours to hydrolyze any steryl esters to free sterols.[5][12]
-
Extraction: After cooling, add water and perform a liquid-liquid extraction using a non-polar solvent like n-hexane or pentane. Repeat the extraction three times to ensure complete recovery of the sterols.[12][19]
-
Washing: Combine the organic extracts and wash with water to remove any residual base.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for injection into the chromatograph (e.g., methanol or mobile phase for HPLC; a silylating agent for GC).
Protocol 2: Derivatization for GC Analysis (Silylation)
This protocol describes the conversion of sterols to their TMS ethers for improved GC performance.
Methodology:
-
Ensure the extracted sterol sample is completely dry.
-
Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a catalyst like pyridine to the dried sample.[1]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Quantitative Data Summary
The following tables provide examples of chromatographic conditions that have been successfully used for the separation of ergosterol. These can serve as a starting point for method development.
Table 1: Example HPLC Conditions for Ergosterol Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 x 4.6 mm, 5 µm[3][8] | Inertsil ODS-SP, 250 x 4.6 mm, 5 µm[4] |
| Mobile Phase | Isocratic: Acetonitrile:Methanol (70:30, v/v)[5] | Isocratic: 98% Methanol[4] |
| Flow Rate | 1.0 mL/min[3][5] | 1.0 mL/min[4] |
| Column Temperature | 25 °C[3] | Not specified |
| Detection | UV at 282 nm[3][4] | UV at 282 nm[4] |
| Retention Time | ~17.4 min[3] | Not specified |
Table 2: Example GC Conditions for Ergosterol Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5 or equivalent) |
| Injector Temperature | 250-300 °C[13] |
| Oven Program | Initial temp 250-300°C, can be isocratic or have a temperature ramp[13] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280-325 °C (for FID)[13] |
| Carrier Gas | Helium or Hydrogen |
| Derivatization | Silylation (e.g., with BSTFA)[1] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Optimal conditions may vary depending on the specific instrumentation, columns, and samples used. Method validation is essential for ensuring accurate and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry [mdpi.com]
- 3. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous HPLC determination of ergosterol and 22,23-dihydroergosterol in Flammulina velutipes sterol-loaded microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of ergosterol in single kernel and ground grain by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. youtube.com [youtube.com]
- 15. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Ignosterol Extraction from Fungi
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome challenges related to low yields during the extraction of ignosterol from fungal sources.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues that can lead to a low yield of this compound.
Problem 1: Low or No this compound Detected in the Crude Extract
Possible Causes and Solutions:
-
Incorrect Fungal Strain: this compound is an intermediate in the ergosterol biosynthesis pathway and does not typically accumulate in high concentrations in wild-type fungi. Its production is often the result of specific genetic modifications.
-
Solution: Confirm that you are using a fungal strain with a specific gene deletion that leads to the accumulation of this compound. A common example is a Candida albicans strain with a deletion of the ERG24 gene (encoding C-14 sterol reductase)[1][2][3][4][5]. Without this or a similar mutation, the flux through the ergosterol pathway will proceed, and this compound will not accumulate.
-
-
Suboptimal Culture Conditions: The production of sterols is highly dependent on the growth conditions of the fungus.
-
Solution: Optimize culture parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration. Ensure that the culture conditions are conducive to robust growth and sterol production[6].
-
-
Inefficient Cell Disruption: Fungal cell walls are notoriously tough and can prevent the efficient extraction of intracellular metabolites like this compound.
-
Solution: Employ a rigorous mechanical cell disruption method. Bead milling with glass or zirconia beads is highly effective for filamentous fungi and yeasts[3][7][8][9]. Other methods like ultrasonication or high-pressure homogenization can also be effective. For filamentous fungi, grinding lyophilized mycelia into a fine powder is a crucial first step[10].
-
Problem 2: Poor Extraction Efficiency from Fungal Biomass
Possible Causes and Solutions:
-
Incomplete Saponification: this compound, like other sterols, can exist in its free form or as esters. Saponification (alkaline hydrolysis) is necessary to break these ester bonds and release the total sterol content.
-
Inappropriate Solvent Selection: The choice of solvent for the subsequent liquid-liquid extraction is critical for selectively recovering the non-saponifiable fraction containing this compound.
-
Emulsion Formation: During liquid-liquid extraction, emulsions can form between the aqueous and organic layers, trapping the target compound and leading to significant losses.
-
Solution: To break emulsions, you can add a saturated salt solution (brine) or gently centrifuge the mixture to facilitate phase separation.
-
Problem 3: Co-extraction of Impurities and Difficulty in Purification
Possible Causes and Solutions:
-
Complex Crude Extract: The initial extract will contain a mixture of sterols and other non-saponifiable lipids, which can complicate the purification of this compound.
-
Poor Resolution in Chromatography: this compound is structurally very similar to other sterol intermediates and ergosterol, making their separation challenging.
-
Solution: For high-purity isolation, advanced chromatographic techniques are recommended. High-Speed Counter-Current Chromatography (HSCCC) is particularly effective for separating structurally similar compounds like sterols[16][17][18][19][20]. The choice of the two-phase solvent system is critical for successful separation in HSCCC[16][17][19]. For analytical purposes, a well-optimized High-Performance Liquid Chromatography (HPLC) method with a C18 column is essential[21][22][23][24].
-
Problem 4: Degradation of this compound During Extraction and Storage
Possible Causes and Solutions:
-
Sensitivity to Heat, Light, and Air: Sterols, particularly those with conjugated double bonds, can be susceptible to degradation.
-
Solution: Minimize exposure to high temperatures, direct light, and oxygen throughout the extraction and storage process. Use a rotary evaporator under reduced pressure for solvent removal to keep temperatures low. Store extracts and purified this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or lower) and in amber vials to protect from light[25][26][27].
-
Frequently Asked Questions (FAQs)
Q1: Which fungal strains are known to produce this compound?
This compound (ergosta-8,14-dienol) is an intermediate in the ergosterol biosynthesis pathway. It typically accumulates in fungal strains that have a mutation in the ERG24 gene, which encodes the C-14 sterol reductase enzyme. Strains of Candida albicans with a homozygous deletion of ERG24 are known to accumulate this compound as a major sterol[1][2][3][4][5].
Q2: What is the most effective method for disrupting fungal cells for sterol extraction?
For fungi with robust cell walls, mechanical disruption methods are generally the most effective. Bead milling with glass or zirconia beads is a widely used and reliable technique[3][7][8][9]. Other effective methods include high-pressure homogenization and ultrasonication[8]. The choice of method can depend on the fungal species and the available equipment. Inefficient disruption is a common cause of low yields.
Q3: Is saponification always necessary for this compound extraction?
Yes, saponification is highly recommended to ensure the extraction of the total this compound content. This compound can be present as fatty acid esters, and saponification with an alcoholic KOH solution is required to hydrolyze these esters and release the free sterol[11][12][13][28]. This step is crucial for accurate quantification and maximizing yield.
Q4: How can I improve the separation of this compound from other similar sterols?
High-Speed Counter-Current Chromatography (HSCCC) is a powerful liquid-liquid chromatography technique that is well-suited for separating structurally similar compounds like sterols without a solid support matrix, thus avoiding irreversible adsorption[16][17][18][19][20]. The selection of an appropriate biphasic solvent system is key to achieving good separation[16][17][19]. For analytical purposes, a high-resolution HPLC column (e.g., C18) with an optimized mobile phase can provide good separation for quantification[21][23][24].
Q5: What are the optimal storage conditions for this compound samples?
To prevent degradation, this compound extracts and purified samples should be stored at low temperatures (-20°C or -80°C) in amber glass vials to protect them from light. It is also advisable to store them under an inert atmosphere, such as nitrogen or argon, to prevent oxidation[25][26][27].
Data Presentation
Table 1: Comparison of Extraction Methods for Fungal Sterols (Ergosterol as a proxy)
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages | Reported Efficiency/Yield | Citations |
| Soxhlet Extraction | Continuous solid-liquid extraction with refluxing solvent. | Hexane, Ethanol, Methanol | Exhaustive extraction. | Time-consuming, potential for thermal degradation of sensitive compounds. | Generally lower than more modern methods. | [28] |
| Saponification + LLE | Alkaline hydrolysis of esters followed by liquid-liquid extraction. | Ethanolic/Methanolic KOH, Hexane, Petroleum Ether | Extracts total sterol content (free + esterified). | Can be labor-intensive, potential for emulsion formation. | LLE showed ~20-86% higher recovery than SPE for ergosterol in some matrices. | [7] |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | Supercritical CO2, often with a co-solvent like ethanol. | "Green" method (no organic solvents), tunable selectivity. | High initial equipment cost. | Yields can be comparable to or higher than conventional methods depending on optimization. | [28][29][30][31] |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol | Reduced extraction time and solvent consumption. | Potential for localized heating, may not be sufficient for all fungal types alone. | Higher yield than Soxhlet in some cases. | [28] |
Table 2: Comparison of Purification and Analytical Techniques for Fungal Sterols
| Technique | Purpose | Principle | Mobile/Stationary Phase Examples | Key Considerations | Citations |
| Solid-Phase Extraction (SPE) | Purification | Adsorption chromatography for sample cleanup. | C18 or Silica cartridges. | Good for removing major interferences before HPLC. Recovery can be variable. | [14][15] |
| High-Speed Counter-Current Chromatography (HSCCC) | Purification | Liquid-liquid partition chromatography without a solid support. | n-Hexane/Methanol/Water systems; Heptane/Acetonitrile/Ethyl Acetate. | Excellent for separating structurally similar compounds. Solvent system selection is critical. | [16][17][18][19][20] |
| High-Performance Liquid Chromatography (HPLC) | Analysis & Quantification | Reversed-phase or normal-phase chromatography. | C18 column with Methanol or Acetonitrile-based mobile phases. | UV detection at ~282 nm is common for ergosterol; MS detection offers higher specificity. | [21][22][23][24][32] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis & Identification | Separation of volatile compounds followed by mass analysis. | Capillary columns (e.g., DB-5). Derivatization (e.g., silylation) is required. | Provides detailed structural information and accurate quantification. | [10][33][34][35][36] |
Experimental Protocols
Protocol 1: Saponification and Liquid-Liquid Extraction of Total this compound
-
Cell Disruption:
-
Harvest fungal biomass by centrifugation.
-
Lyophilize (freeze-dry) the biomass to a constant weight.
-
Grind the dried mycelia into a fine powder using a mortar and pestle or a bead mill.
-
-
Saponification:
-
Weigh approximately 100 mg of dried fungal powder into a screw-cap glass tube.
-
Add 5 mL of 10% (w/v) potassium hydroxide (KOH) in 95% ethanol.
-
Vortex thoroughly to suspend the powder.
-
Incubate the mixture in a water bath at 80°C for 2 hours with occasional vortexing.
-
-
Liquid-Liquid Extraction (LLE):
-
Allow the mixture to cool to room temperature.
-
Add 3 mL of n-hexane and 1 mL of distilled water to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the hexane extraction two more times on the lower aqueous phase, combining all hexane extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or isopropanol) for HPLC or GC-MS analysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
-
HPLC System: An HPLC system equipped with a UV detector or a Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 100% methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV: 282 nm (Note: This is the typical wavelength for ergosterol; the optimal wavelength for this compound should be confirmed, but it is expected to be lower due to the lack of the C-5,6 double bond).
-
MS/MS: For higher specificity and sensitivity, use an MS detector with electrospray ionization (ESI) in positive mode. Monitor for the specific precursor-to-product ion transition for this compound[32].
-
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations.
Visualizations
References
- 1. Candida albicans Sterol C-14 Reductase, Encoded by the ERG24 Gene, as a Potential Antifungal Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ERG24 | SGD [yeastgenome.org]
- 6. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of fungal cell disruption—scope and limitations of the methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Strategies for Fungal Cell Disruption in Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sterol extraction [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]
- 14. Use of Solid-Phase Extraction To Determine Ergosterol Concentrations in Plant Tissue Colonized by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. High-speed counter-current chromatographic separation of phytosterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aocs.org [aocs.org]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Fundamental procedures for determining ergosterol content of decaying plant material by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Storage temperature and UV-irradiation influence on the ergosterol content in edible mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Highly sensitive and specific analysis of sterol profiles in biological samples by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 35. researchgate.net [researchgate.net]
- 36. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
troubleshooting ignosterol instability in solution
Disclaimer: Ignosterol is a specialized sterol with limited publicly available data regarding its stability and handling. Much of the guidance provided here is based on the general chemical properties of sterols and more extensive data available for structurally similar compounds, such as ergosterol. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a sterol found in organisms like Saccharomyces cerevisiae.[1] As a sterol, it is a hydrophobic molecule with a tetracyclic steroid nucleus and a side chain. Its chemical formula is C28H46O.[1]
| Property | Value | Source |
| Molecular Formula | C28H46O | PubChem[1] |
| CAS Number | 23839-47-6 | ChemicalBook, PubChem[1][2] |
| Appearance | Likely a white or off-white crystalline solid | Inferred from general sterol properties |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, ethanol, and chloroform | Inferred from general sterol properties[3] |
Q2: My this compound solution appears cloudy or has visible precipitates. What is the cause and how can I fix it?
Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. The primary reasons for this are:
-
Solvent-Shift Precipitation: When a concentrated stock of this compound in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate.
-
Exceeding Solubility Limit: The final concentration of this compound in your aqueous solution may be above its solubility limit.
-
Low Temperature: The solubility of sterols generally decreases at lower temperatures, which can lead to precipitation.
To address this, refer to the troubleshooting guide below for detailed solutions.
Q3: How should I store my this compound stock solution to prevent degradation?
For optimal stability, this compound stock solutions should be stored under the following conditions, based on general best practices for sterols:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or ethanol | Minimizes hydrolysis and microbial growth. |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Light | Amber vials or tubes wrapped in foil | Protects from light-induced degradation (photodegradation).[4][5] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Minimizes oxidation.[4] |
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common problems encountered when working with this compound in solution.
Problem 1: Precipitation Upon Dilution in Aqueous Buffer
-
Symptom: The solution becomes cloudy or forms visible particles immediately after diluting the this compound stock solution.
-
Cause: Solvent-shift precipitation or exceeding the aqueous solubility limit.
-
Solutions:
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try a stepwise dilution. Add the stock to a smaller volume of the buffer while vortexing, then gradually add the remaining buffer.
-
Use a Surfactant or Co-solvent: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) or a co-solvent (e.g., ethanol) in the final aqueous solution can help maintain this compound's solubility. Note: Always run a vehicle control to ensure the surfactant or co-solvent does not affect your experimental results.
-
Lower the Final Concentration: If possible, reduce the final working concentration of this compound to stay within its solubility limit.
-
Gentle Warming: Briefly warming the solution to 37°C may help redissolve small amounts of precipitate. However, be cautious as prolonged exposure to heat can cause degradation.
-
Problem 2: Gradual Precipitation or Degradation Over Time
-
Symptom: A previously clear solution becomes cloudy after a few hours or days, or there is a loss of biological activity.
-
Cause: Chemical degradation (e.g., oxidation, hydrolysis) or physical instability.
-
Solutions:
-
Control Storage Conditions: Store working solutions at 4°C for short-term use (a few days) and protect them from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Adjust pH: The stability of some sterols can be pH-dependent. Ensure the pH of your buffer is within a stable range for this compound (if known) or a neutral range (pH 6-8) as a starting point.
-
Use Freshly Prepared Solutions: Whenever possible, prepare this compound working solutions fresh for each experiment to minimize degradation.
-
Deoxygenate Buffers: If you suspect oxidative degradation, using deoxygenated buffers can improve stability.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC
This protocol provides a general framework for assessing the stability of this compound under various conditions.
-
Preparation of Test Solutions:
-
Prepare a fresh working solution of this compound in the desired aqueous buffer (e.g., PBS) at a concentration suitable for HPLC analysis.
-
Divide the solution into different conditions to be tested (e.g., 4°C, room temperature, 37°C; protected from light vs. exposed to light).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each test condition.
-
Immediately analyze the aliquot by HPLC or store it at -80°C for later batch analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for sterol analysis.
-
Detection: UV detector (wavelength scan from 200-300 nm to determine the optimal wavelength for this compound).
-
Analysis: Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time for each condition to determine its stability profile.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: A generalized sterol signaling pathway.
References
- 1. This compound | C28H46O | CID 90278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 23839-47-6 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Ergosterol | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: Optimizing Mass Spectrometry for Ignosterol Analysis
Welcome to the technical support center for optimizing mass spectrometry parameters for ignosterol fragmentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the typical molecular weight of this compound and what precursor ion should I look for?
A1: this compound (C28H46O) has a molecular weight of approximately 398.7 g/mol .[1] In mass spectrometry, you will typically look for the protonated molecule [M+H]⁺ or, more commonly for sterols, a dehydrated ion [M+H-H₂O]⁺.[2][3] Therefore, you should target m/z 399.36 (for [C28H47O]⁺) or m/z 381.35 (for [C28H45]⁺).
Q2: Which ionization technique is best suited for this compound analysis: ESI or APCI?
A2: Atmospheric Pressure Chemical Ionization (APCI) is generally the most common and effective ionization technique for sterols like this compound.[2][4] While Electrospray Ionization (ESI) can be used, it may require specific conditions to form adducts for ionization and can sometimes lead to in-source fragmentation or oxidation.[4][5] APCI typically provides more consistent and intense ion formation for less polar molecules like sterols, often yielding the [M+H-H₂O]⁺ ion.[2][6]
Q3: What are the expected fragmentation patterns for this compound?
A3: While specific fragmentation data for this compound is not extensively documented, we can infer patterns from structurally similar sterols like ergosterol and other fungal sterols.[7][8] Common fragmentation pathways involve the loss of the side chain and cleavage of the sterol ring structure. A characteristic fragment ion for many sterols is found at m/z 69, resulting from cleavage in the side chain.[3][9] The fragmentation of the tetracyclic ring system can produce a complex series of product ions. It is crucial to perform compound optimization by infusing an this compound standard to determine its specific fragmentation pattern.
Q4: I am not detecting a signal for my this compound precursor ion. What are the potential causes?
A4: Several factors could lead to a lack of signal:
-
Inappropriate Ionization Source: As mentioned, APCI is often more suitable for sterols than ESI.[2][4]
-
Source Conditions: Optimize source parameters such as spray voltage, gas temperatures, and gas flow rates. Suboptimal settings can result in poor ionization efficiency.
-
Mobile Phase Composition: Ensure your mobile phase is compatible with the chosen ionization mode. For positive mode APCI, the presence of a proton source is beneficial.
-
Sample Degradation: Sterols can be susceptible to degradation. Ensure proper sample storage, typically at -20°C or below.[10]
-
Incorrect Precursor m/z: Double-check that the mass spectrometer is set to monitor the correct m/z for the expected precursor ion ([M+H]⁺ or [M+H-H₂O]⁺).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Question: My this compound peak is tailing or broad. What can I do to improve the peak shape?
-
Answer:
-
Check for Column Contamination: A buildup of matrix components on the column can lead to peak tailing. Flush the column or, if necessary, replace it.
-
Optimize Mobile Phase: Ensure the mobile phase is appropriate for sterol analysis. A mismatch between the injection solvent and the mobile phase can cause peak distortion.
-
Reduce Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Issue 2: Inconsistent Fragmentation and Ion Ratios
-
Question: The fragmentation pattern of my this compound standard is not consistent between runs. Why is this happening?
-
Answer:
-
Fluctuating Collision Energy: Verify that the collision energy is stable. It is a critical parameter for consistent fragmentation.[10] Perform a compound optimization by ramping the collision energy to find the value that yields the most stable and intense product ions.
-
In-Source Fragmentation: If the cone voltage or declustering potential is too high, it can cause fragmentation in the ion source before the collision cell. Optimize these parameters in conjunction with the collision energy.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or alter the fragmentation of this compound. Improve chromatographic separation to isolate the analyte from interfering matrix components.
-
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Question: The signal for this compound is very low. How can I improve the sensitivity?
-
Answer:
-
Optimize MS Parameters: Systematically optimize key parameters like spray voltage, automatic gain control (AGC), and injection time. For many steroids, a higher spray voltage (around 4 kV) can improve intensity, but excessively high voltages may cause in-source fragmentation.[11] Longer injection times can also increase sensitivity by allowing more ions to accumulate in the C-trap.[11]
-
Sample Preparation: Employ a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences and concentrate the analyte.
-
Derivatization: Although not always necessary with modern MS instruments, derivatization can improve ionization efficiency and sensitivity for sterols.[12][13]
-
Experimental Protocols & Data
Table 1: Recommended Starting Parameters for this compound Analysis by LC-MS/MS
| Parameter | Recommended Setting | Notes |
| LC System | UHPLC/HPLC | |
| Column | C18 Reversed-Phase | A common choice for sterol separation.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | |
| Gradient | Optimized for separation from other sterols | A gradient from lower to higher organic phase is typical. |
| Injection Volume | 5-10 µL | |
| Mass Spectrometer | Triple Quadrupole or High-Resolution MS | |
| Ionization Mode | APCI, Positive | Generally provides better results for sterols.[2][4] |
| Precursor Ion (m/z) | 381.35 ([M+H-H₂O]⁺) | This is often the most abundant precursor for sterols.[3] |
| Collision Energy (CE) | 10-40 eV | This needs to be optimized for your specific instrument and this compound standard. |
| Cone Voltage | 20-50 V | Optimize to maximize precursor ion intensity without significant in-source fragmentation. |
Table 2: Common Product Ions for Sterol Fragmentation
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 381.35 ([M+H-H₂O]⁺) | Varies | Fragments resulting from ring cleavage. |
| 381.35 ([M+H-H₂O]⁺) | ~255 | Loss of the side chain. |
| 381.35 ([M+H-H₂O]⁺) | 69 | Characteristic fragment from side chain cleavage.[3] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. This compound | C28H46O | CID 90278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Simplified LC-MS Method for Analysis of Sterols in Biological Samples [mdpi.com]
- 5. Detection of ergosterol using liquid chromatography/electrospray ionization mass spectrometry: Investigation of unusual in-source reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterol Analysis by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
minimizing interference in ignosterol quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference and achieving accurate quantification of ignosterol.
Disclaimer
Information specific to this compound is limited in publicly available scientific literature. The guidance provided herein is largely based on established methodologies for the quantification of structurally similar sterols, such as ergosterol. Researchers must perform comprehensive method development and validation for this compound-specific assays.
Frequently Asked Questions (FAQs)
1. What are the most common sources of interference in this compound quantification assays?
The most common sources of interference include:
-
Matrix Effects: Components of the biological sample (e.g., lipids, proteins, salts) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2]
-
Co-elution of Structurally Similar Sterols: Other sterols or isomers with similar chemical properties can co-elute with this compound during chromatographic separation, leading to overlapping signals.
-
Contamination: Contamination from lab equipment, solvents, or reagents can introduce interfering compounds.
-
Degradation of this compound: this compound may be susceptible to degradation due to factors like temperature, light, and pH, resulting in lower measured concentrations.[3]
2. How can I minimize matrix effects?
To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust extraction and clean-up procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard of this compound is ideal. If unavailable, a structurally similar sterol that is not present in the sample can be used to compensate for matrix effects and extraction variability.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the study samples to mimic the matrix effects.
3. What are the recommended storage conditions for this compound samples and standards?
While specific stability data for this compound is not widely available, general recommendations for sterols apply:
-
Temperature: Store samples and stock solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.[4]
-
Light: Protect samples and standards from light by using amber vials or storing them in the dark, as UV radiation can cause degradation.[4]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
4. Which analytical technique is best suited for this compound quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[5] Gas chromatography-mass spectrometry (GC-MS) can also be used but often requires derivatization of the sterol.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the mobile phase. |
| Column Contamination | Flush the column with a strong solvent or replace it. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and pH. |
| Extra-column Volume | Use shorter tubing with a smaller internal diameter. |
Problem: High Background Noise or Ghost Peaks
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity solvents and additives. Prepare fresh mobile phase daily. |
| Contaminated LC System | Flush the entire system with appropriate cleaning solutions. |
| Sample Carryover | Implement a robust needle wash protocol between injections. |
| Leaking Fittings | Check and tighten all fittings in the flow path. |
Problem: Inconsistent or Low Recovery
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent, pH, and mixing time. |
| Analyte Degradation | Ensure proper sample storage and handling to prevent degradation. |
| Incomplete Elution from SPE | Optimize the SPE elution solvent and volume. |
| Adsorption to Vials/Tubing | Use silanized glassware or polypropylene tubes. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Biological Matrices
This protocol is a general guideline and should be optimized for your specific matrix.
-
Sample Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a suitable buffer.
-
Saponification (Optional, for releasing esterified this compound):
-
Add methanolic potassium hydroxide (KOH) to the homogenate.
-
Incubate at 60-80°C for 1-2 hours to hydrolyze sterol esters.
-
-
Extraction:
-
Allow the sample to cool to room temperature.
-
Add an organic solvent such as hexane or a mixture of chloroform and methanol.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous phases.
-
-
Collection: Carefully collect the organic layer containing the extracted lipids.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE can be used after LLE for further purification.
-
Column Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane).
-
Sample Loading: Load the reconstituted extract from the LLE step onto the SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent to remove non-polar interfering compounds.
-
Elution: Elute this compound with a solvent of intermediate polarity (e.g., a mixture of hexane and ethyl acetate).
-
Drying and Reconstitution: Evaporate the eluate and reconstitute the sample in the mobile phase.
Quantitative Data Summary
As this compound-specific quantification data is scarce, the following table provides typical performance characteristics for sterol quantification methods that can be used as a starting point for method validation.
| Parameter | Typical Value for Sterol Analysis |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: A logical troubleshooting workflow for inaccurate quantification.
Caption: The impact of matrix effects on this compound ionization.
References
Technical Support Center: Enhancing Ergosterol Detection Sensitivity
Welcome to the technical support center for ergosterol analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the sensitivity of ergosterol detection methods.
Frequently Asked Questions (FAQs)
Q1: What is ergosterol and why is it a target for detection?
A1: Ergosterol is a sterol predominantly found in the cell membranes of fungi and protozoa, where it is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] It is analogous to cholesterol in animal cells. Because ergosterol is absent in plants and animals, it serves as a valuable biomarker for quantifying fungal biomass in various samples and is a primary target for antifungal drug development.[3][4]
Q2: Which analytical methods are most commonly used for ergosterol detection?
A2: The most common methods for ergosterol detection include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] HPLC-UV is widely used due to its accessibility, while GC-MS and LC-MS/MS offer higher sensitivity and selectivity.[5][6]
Q3: How can I improve the sensitivity of my ergosterol measurements?
A3: To enhance sensitivity, consider the following:
-
Optimize Extraction: Use a highly efficient extraction solvent. Chloroform-based extraction protocols have been shown to yield higher concentrations of ergosterol compared to methanol-based methods.[8][9]
-
Concentrate the Sample: After extraction, evaporate the solvent and resuspend the dried extract in a smaller volume of a suitable solvent like methanol.[10]
-
Use a More Sensitive Detector: If using HPLC, switching from a UV detector to a tandem mass spectrometer (MS/MS) can increase sensitivity significantly, with some studies reporting a 25-fold improvement.[10]
-
Derivatization for GC-MS: For GC-MS analysis, silylating the ergosterol extract can improve its volatility and chromatographic behavior.[7]
Q4: My ergosterol signal is weak or undetectable when using LC-MS with electrospray ionization (ESI). What could be the issue?
A4: Ergosterol is highly susceptible to oxidation during the electrospray ionization (ESI) process, which can lead to a weak signal or the formation of unexpected adducts.[11][12] The solvent composition, particularly the proportion of acetonitrile, can influence this in-source oxidation.[11][12] Consider using Atmospheric Pressure Chemical Ionization (APCI) as an alternative ionization source, as it can provide more stable and selective analysis for ergosterol.[6][13]
Q5: Can ergosterol degrade during sample storage and processing?
A5: Yes, ergosterol is sensitive to light, heat, and oxidation.[5][14] To prevent degradation, samples should be protected from direct sunlight at all times.[14][15] If immediate analysis is not possible, it is recommended to freeze samples at -20°C, preferably in the extraction solvent (e.g., KOH/methanol), to minimize degradation.[14]
Troubleshooting Guides
This section addresses specific issues that may arise during ergosterol analysis, categorized by the experimental stage.
Sample Preparation and Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Ergosterol Yield | Inefficient extraction solvent. | Switch to a chloroform:methanol (2:1) mixture, which has been shown to produce higher yields.[8][9] |
| Incomplete cell lysis. | Ensure thorough homogenization or sonication of the sample. For tough fungal cell walls, saponification (alkaline hydrolysis) with KOH in methanol at an elevated temperature (e.g., 80°C) is effective.[9][14] | |
| Ergosterol degradation. | Protect samples from light and heat.[14][15] Use antioxidants during extraction if necessary. Perform extractions promptly after sample collection. | |
| Inconsistent Results | Variable sample moisture content. | Lyophilize (freeze-dry) samples to a constant dry weight before extraction for more consistent quantification.[16] |
| Non-homogenous sample. | Thoroughly grind and mix the sample material to ensure the analyzed portion is representative. |
Chromatographic Analysis (HPLC & GC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Fronting/Tailing) | Column overload. | Dilute the sample or inject a smaller volume.[17] |
| Inappropriate mobile phase (HPLC). | Ensure the mobile phase is fully compatible with the column. For reverse-phase HPLC, 100% methanol is commonly used.[10] | |
| Column contamination or degradation. | Clean the column according to the manufacturer's instructions or replace it if necessary.[17] Use a guard column to protect the analytical column. | |
| Shifting Retention Times | Changes in mobile phase composition or flow rate. | Prepare fresh mobile phase daily. Ensure the pump is functioning correctly and the flow rate is stable.[17] |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature.[5] | |
| Co-elution with Interfering Compounds (HPLC-UV) | Complex sample matrix. | Improve sample cleanup using Solid-Phase Extraction (SPE).[14] |
| Insufficient chromatographic resolution. | Optimize the mobile phase gradient or switch to a more selective column. | |
| Non-specific detection. | For complex matrices, HPLC-UV can be prone to interference.[6] Confirm peak identity by comparing the full UV spectrum (240-300 nm) with that of an ergosterol standard.[18][19] For higher certainty, use a more selective method like LC-MS/MS.[6] |
Mass Spectrometry Detection (LC-MS/MS & GC-MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | Poor ionization efficiency (especially with ESI). | Ergosterol is prone to oxidation with ESI.[11][12] Switch to an APCI source, which is often more suitable for sterols.[6][13] |
| Ion suppression from matrix components. | Enhance sample cleanup procedures (e.g., SPE) to remove interfering compounds.[20] Adjust chromatography to separate ergosterol from the suppression zone. | |
| Suboptimal MS parameters. | Optimize MS parameters (e.g., collision energy, fragmentor voltage) by infusing a pure ergosterol standard. | |
| Noisy Baseline or Ghost Peaks | Contamination in the LC or MS system. | Flush the entire system with appropriate cleaning solvents. Check for contamination from septa, vials, or solvents.[17] |
| Sample carryover. | Implement a rigorous needle wash protocol between injections. Inject a blank solvent after a high-concentration sample to check for carryover.[20] |
Quantitative Data Summary
The choice of detection method significantly impacts the sensitivity of ergosterol quantification. The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for various techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | ~1 µg/mL | - | [15] |
| HPLC-FLD/DAD | 0.03 µg/mL | 0.1 µg/mL | [5][21] |
| LC-MS/MS (APCI) | - | 7.56 pmol (on column) | [13] |
| LC-MS/MS | 1.5 nM | 5.0 nM (2 ng/mL) | [10] |
| GC-MS-MS | - | 10-30 ng (in sample) | [22] |
| GC-MS (SPME) | 1.5 ppb (ng/mL) | 3 ppb (ng/mL) | [23] |
| LC-MS/MS (for Ergosterol Peroxide) | 20 ng/mL | 50 ng/mL | [24] |
Experimental Protocols
Protocol 1: Ergosterol Extraction via Saponification for HPLC-UV Analysis
This protocol is adapted from methods used for quantifying ergosterol in fungal cultures.[18][19]
-
Sample Preparation: Harvest fungal cells by centrifugation or filtration. Determine the dry weight of a parallel sample by drying at 80-100°C.
-
Saponification: To the cell pellet, add 3 mL of a 25% potassium hydroxide solution in ethanol (w/v). Vortex vigorously.
-
Hydrolysis: Incubate the mixture in a water bath at 85°C for 1 hour to hydrolyze lipids and lyse the cells.
-
Cooling: Allow the samples to cool to room temperature.
-
Extraction: Add 1 mL of sterile distilled water and 3 mL of n-heptane or pentane. Vortex for 3 minutes to extract the non-saponifiable fraction containing ergosterol.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Collection: Carefully transfer the upper organic (heptane/pentane) layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen or in a vacuum evaporator.
-
Reconstitution: Redissolve the dried extract in a known volume (e.g., 1 mL) of HPLC-grade methanol.
-
Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. Analyze using reverse-phase HPLC with UV detection at 282 nm.
Protocol 2: High-Sensitivity Ergosterol Extraction for LC-MS/MS
This protocol is adapted from a method optimized for low biomass samples.[10]
-
Sample Collection: Filter water samples through a glass fiber filter or collect cell pellets.
-
Extraction: Place the filter or pellet in a glass vial. Add 3 mL of a 2:1 chloroform:methanol (v/v) solution. Shake gently in the dark at room temperature for 24 hours.
-
Phase Separation: Transfer the extract to a new tube. Add 0.66 mL of Milli-Q water, mix thoroughly, and centrifuge at 3,200 x g for 3 minutes.
-
Collection: Transfer the lower chloroform phase to a clean amber glass vial.
-
Re-extraction (Optional but Recommended): To maximize recovery, add fresh chloroform:methanol solution to the original filter/pellet and repeat the extraction. Combine the chloroform phases.[10]
-
Evaporation: Evaporate the chloroform to complete dryness under a fume hood or with a gentle stream of nitrogen.
-
Reconstitution: Resuspend the dried extract in a very small, precise volume (e.g., 100 µL) of methanol for maximum concentration.
-
Analysis: Transfer to an appropriate vial for LC-MS/MS analysis.
Visualizations
Ergosterol Biosynthesis Pathway
The ergosterol biosynthesis pathway is a complex, multi-step process that is a key target for many antifungal drugs. The pathway can be broadly divided into three main stages.
Caption: Simplified overview of the ergosterol biosynthesis pathway in fungi.
General Workflow for Ergosterol Analysis
This workflow outlines the critical steps from sample collection to final data analysis for sensitive ergosterol detection.
Caption: A typical experimental workflow for ergosterol quantification.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting low signal intensity in ergosterol analysis.
Caption: A decision tree for troubleshooting low ergosterol signal.
References
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergosterol Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Detection of ergosterol using liquid chromatography/electrospray ionization mass spectrometry: Investigation of unusual in-source reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of ergosterol on mouldy building materials using isotope dilution and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of ergosterol for the detection of mold in soils by automated on-fiber derivatization headspace extraction-SPME-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A sensitive, precise and rapid LC-MS/MS method for determination of ergosterol peroxide in Paecilomyces cicadae mycelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Culturing High Ignosterol-Producing Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high ignosterol-producing fungal strains. The primary strategy for achieving high this compound production involves the targeted disruption of the ERG24 gene, which encodes the C-14 sterol reductase. This modification redirects the ergosterol biosynthesis pathway towards the accumulation of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cultivation of erg24 mutant strains.
| Problem | Potential Cause | Recommended Solution |
| No or poor growth of erg24 mutant on standard rich medium (e.g., YPD) under aerobic conditions. | The ERG24 gene deletion is known to be conditionally lethal on rich media in the presence of oxygen.[1][2] | 1. Cultivate the strain on a defined synthetic medium (e.g., CSM).[2]2. Supplement the rich medium (YPD) with calcium chloride (CaCl₂), typically at a concentration of 10 mM.[3]3. Confirm viability by culturing under anaerobic conditions.[1] |
| Low this compound yield despite successful erg24 gene knockout. | 1. Suboptimal Fermentation Conditions: Temperature, pH, aeration, or nutrient levels may not be optimal for this compound production.[4][5]2. Accumulation of Toxic Intermediates: While this compound is the primary accumulated sterol, other precursors might build up and inhibit growth or metabolic activity.[6][7]3. Feedback Inhibition: High levels of sterol intermediates may trigger feedback mechanisms that downregulate the entire biosynthesis pathway. | 1. Optimize Culture Conditions: Systematically vary temperature (typically 28-32°C), pH (typically 4-6), and aeration. Ensure adequate supply of carbon (e.g., glucose) and nitrogen sources.[5][8]2. Nutrient Supplementation: Ensure iron is not a limiting factor, as several ERG enzymes are iron-dependent.[9]3. Analyze Sterol Profile: Use GC-MS to identify all accumulated sterol intermediates. If toxic precursors are identified, consider further metabolic engineering to divert flux away from them.[7][10] |
| Strain exhibits increased sensitivity to environmental stressors (e.g., cold, freeze-thaw, acid pH). | The altered sterol composition of the cell membrane, with this compound replacing ergosterol, affects membrane fluidity and integrity, leading to reduced stress tolerance.[1][11][12] | 1. Avoid Harsh Conditions: Handle cultures gently, avoiding rapid temperature shifts or extreme pH changes.2. Cryopreservation Optimization: Use a cryoprotectant (e.g., glycerol) and control the freezing rate to improve viability after thawing.3. Media Buffering: Use a well-buffered growth medium to maintain a stable pH. |
| Difficulty in combining the erg24 mutation with other gene knockouts in the ergosterol pathway. | Deletion of ERG24 is synthetically lethal with mutations in other ergosterol biosynthesis genes, such as ERG2, ERG6, or ERG28.[3] This is likely due to the combined disruption of membrane function. | 1. Review Genetic Background: Before attempting to create double mutants, carefully check for synthetic lethal interactions reported in the literature.2. Use a Suppressor Strain: In some cases, mutations in other pathways (e.g., sphingolipid biosynthesis) can suppress the lethality of combined erg mutations.[3] |
| Abnormal cell or mitochondrial morphology observed. | The accumulation of abnormal sterols like this compound directly impacts the structure and function of cellular membranes, including the mitochondrial membrane.[1][6] | This is an expected phenotype of erg24 mutants. While it may not be fully correctable, ensure that culture conditions are optimal to minimize additional stress on the cells. Monitor key performance indicators like growth rate and product yield rather than focusing solely on morphology. |
Frequently Asked Questions (FAQs)
Q1: Why is deleting the ERG24 gene the primary strategy for producing this compound?
A1: The ERG24 gene encodes the C-14 sterol reductase, an essential enzyme in the main ergosterol biosynthesis pathway. This enzyme catalyzes the reduction of the C14=C15 double bond in sterol precursors.[1][13] By deleting or inactivating this gene, the pathway is blocked, leading to the accumulation of the substrate for this enzyme, which is this compound (ergosta-8,14-dienol).[1][2]
Q2: What is the expected sterol profile of a successful erg24 knockout strain?
A2: The principal sterol should be this compound. Ergosterol should be absent or present only in trace amounts.[2] Other upstream intermediates like lanosterol may also be present in altered concentrations. A typical comparison is shown in the table below.
| Sterol | Wild-Type Strain (Relative %) | erg24Δ Mutant Strain (Relative %) |
| Ergosterol | > 90% | < 1% |
| This compound | < 1% | > 90% |
| Lanosterol | Variable, low | Variable, may be elevated |
| Other Intermediates | Variable, low | Variable |
| Note: These percentages are illustrative and can vary based on the specific strain and culture conditions. |
Q3: Can I use chemical inhibitors instead of creating a gene knockout to produce this compound?
A3: Yes, morpholine antifungal agents are known to inhibit Erg24p.[6] Treatment of wild-type cultures with these inhibitors can lead to the accumulation of this compound.[14] However, this approach can be costly for large-scale production, may require continuous addition of the inhibitor, and can have off-target effects. A stable gene knockout is generally preferred for consistent, long-term production.
Q4: What are the key considerations for optimizing fermentation conditions for an erg24 mutant?
A4: The key considerations are:
-
Medium Composition: Use a defined synthetic medium or a rich medium supplemented with calcium chloride to ensure aerobic viability.[1][2]
-
Oxygen Supply: While the strain is viable aerobically under the right media conditions, ergosterol biosynthesis is an oxygen-dependent process.[6] Ensure adequate aeration, but monitor for potential oxidative stress.
-
pH and Temperature: Maintain pH and temperature within the optimal range for the host organism (e.g., Saccharomyces cerevisiae), typically pH 4-6 and 28-32°C.[5][8]
-
Iron Availability: Several enzymes in the sterol pathway, including those upstream of this compound, are iron-dependent. Ensure sufficient iron is present in the medium.[9]
Q5: Is the accumulation of this compound toxic to the yeast cells?
A5: The accumulation of excess free sterol intermediates can be toxic as it can alter mitochondrial function and generate oxidative stress.[6] While erg24 mutants are viable, the accumulation of this compound and the absence of ergosterol lead to significant changes in membrane properties, resulting in various stress sensitivities.[1][11] This suggests that while not acutely lethal under permissive conditions, high concentrations of this compound may contribute to reduced cellular fitness.
Experimental Protocols
Protocol 1: Deletion of the ERG24 Gene in Saccharomyces cerevisiae using CRISPR-Cas9
This protocol provides a general workflow for creating a marker-free deletion of the ERG24 gene.
-
Guide RNA (gRNA) Design:
-
Use a gRNA design tool to select a 20-nucleotide target sequence within the ERG24 coding region.
-
The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[15]
-
Choose a gRNA with high on-target and low off-target scores.
-
-
Construction of the gRNA/Cas9 Expression Plasmid:
-
Synthesize two complementary oligonucleotides encoding the chosen gRNA sequence.
-
Anneal the oligonucleotides and clone them into a Cas9 expression vector (e.g., pML104-derived) that also contains the gRNA scaffold. This is often done using Golden Gate cloning or a similar seamless cloning method.[15][16]
-
-
Design of the Homology-Directed Repair (HDR) Template:
-
Design a DNA repair template, typically a 120-160 bp double-stranded DNA fragment.
-
The template should consist of ~60 bp of sequence immediately upstream of the ERG24 start codon, followed by ~60 bp of sequence immediately downstream of the ERG24 stop codon.
-
This design will result in the complete deletion of the ERG24 open reading frame upon successful recombination.
-
-
Yeast Transformation:
-
Prepare competent yeast cells using the lithium acetate/PEG method.
-
Co-transform the yeast cells with the gRNA/Cas9 plasmid and the linear HDR template DNA.[17]
-
Plate the transformed cells on a selective medium that allows for the selection of the Cas9 plasmid (e.g., SC-URA if the plasmid has a URA3 marker).
-
-
Verification of Deletion:
-
Isolate genomic DNA from colonies that grow on the selective medium.
-
Perform colony PCR using primers that flank the ERG24 locus. The PCR product from a successful deletion mutant will be smaller than the wild-type product.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
-
Plasmid Curing (Optional but Recommended):
-
To create a marker-free strain, cure the gRNA/Cas9 plasmid. If using a URA3-based plasmid, this can be achieved by plating the verified mutant on a medium containing 5-fluoroorotic acid (5-FOA).[15]
-
Protocol 2: Extraction and Analysis of Sterols by GC-MS
This protocol outlines the steps for extracting and analyzing the sterol content from yeast cultures.
-
Cell Harvesting and Saponification:
-
Harvest a known quantity of yeast cells (e.g., 50 mg dry weight) by centrifugation.
-
Wash the cell pellet with distilled water.
-
Add 2 mL of 25% alcoholic potassium hydroxide (KOH) to the cell pellet. This step breaks open the cells and hydrolyzes steryl esters to free sterols.
-
Incubate at 80°C for 1 hour.
-
-
Extraction of Non-Saponifiable Lipids (Sterols):
-
After cooling, add 1 mL of distilled water and 3 mL of an organic solvent (e.g., n-heptane or petroleum ether) to the saponified mixture.
-
Vortex vigorously for 3 minutes to extract the sterols into the organic phase.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Repeat the extraction step twice more on the lower aqueous phase, pooling the organic layers.
-
-
Sample Preparation for GC-MS:
-
Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas.
-
Re-dissolve the dried lipid extract in a known volume of a suitable solvent like chloroform.
-
-
Derivatization:
-
Transfer a 100 µL aliquot of the extract to a new vial and dry it under nitrogen.
-
To increase the volatility of the sterols for gas chromatography, they must be derivatized. Add 100 µL of anhydrous pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[10]
-
Seal the vial and heat at 100°C for 1 hour.[10]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5ms).
-
The temperature program typically starts at a lower temperature and ramps up to around 300°C to elute the sterols.
-
Identify this compound and other sterols by comparing their retention times and mass spectra to those of authentic standards or library spectra.
-
Quantify the sterols by integrating the peak areas and comparing them to an internal standard (e.g., cholesterol or betulin) added at the beginning of the extraction.
-
Visualizations
Caption: Ergosterol biosynthesis pathway highlighting the ERG24 block.
Caption: Workflow for ERG24 gene deletion using CRISPR-Cas9.
References
- 1. ERG24 | SGD [yeastgenome.org]
- 2. Aerobic isolation of an ERG24 null mutant of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Lethal Interactions Involving Loss of the Yeast ERG24- the Sterol C-14 Reductase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of culture conditions on ergosterol biosynthesis by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ergosterol depletion and 4-methyl sterols accumulation in the yeast Saccharomyces cerevisiae treated with an antifungal, 6-amino-2-n-pentylthiobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sterol Composition Modulates the Response of Saccharomyces cerevisiae to Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Changes in the Sterol Composition of the Plasma Membrane Affect Membrane Potential, Salt Tolerance and the Activity of Multidrug Resistance Pumps in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abnormal sterol-induced cell wall glucan deficiency in yeast is due to impaired glucan synthase transport to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ymdb.ca [ymdb.ca]
- 14. Exogenous ergosterol protects Saccharomyces cerevisiae from D-limonene stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple CRISPR-Cas9 Genome Editing in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Protocols for Consistent Ignosterol Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable ignosterol measurements. All protocols and recommendations are based on established methods for sterol analysis, using ergosterol as a model due to the structural similarities and analytical principles shared among sterols.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound analysis, providing potential causes and solutions in a structured format.
Issue 1: Low or No Recovery of this compound
Table 1: Troubleshooting Low this compound Recovery
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure the chosen lysis method (e.g., sonication, bead beating, enzymatic digestion) is sufficient to break the cell walls of the organism being studied. Optimize the duration and intensity of the lysis procedure. |
| Inefficient Extraction Solvent | The choice of extraction solvent is critical. Chloroform-based extractions have been shown to yield higher concentrations of sterols compared to methanol hydroxide methods[1][2]. Consider using a chloroform:methanol mixture for improved extraction efficiency. |
| Incomplete Saponification | If your protocol involves saponification to release esterified this compound, ensure complete hydrolysis by using an adequate concentration of ethanolic or methanolic KOH and sufficient incubation time and temperature (e.g., 1 hour at 80-90°C)[3]. |
| This compound Degradation | Sterols can be susceptible to oxidation, especially in the presence of light and air[3]. Handle samples under an inert atmosphere (e.g., nitrogen) and in amber vials to protect from light. Store extracts at low temperatures (-20°C or below)[3]. |
| Multiple Extraction Steps Needed | A single extraction may not be sufficient. Perform at least three extractions of the sample and pool the organic layers to maximize recovery[3]. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Table 2: Troubleshooting Poor Peak Shape in Chromatography
| Potential Cause (GC Analysis) | Recommended Solution |
| Active Sites in the GC System | The hydroxyl group of underivatized sterols can interact with active sites in the injector liner or column, causing peak tailing[3]. Use a deactivated injector liner and condition the GC column according to the manufacturer's instructions[3]. |
| Incomplete Derivatization | For GC analysis, derivatization of the hydroxyl group is crucial to increase volatility and reduce peak tailing[3]. Ensure complete derivatization by optimizing the reaction time, temperature, and reagent concentration. |
| Potential Cause (HPLC Analysis) | Recommended Solution |
| Inappropriate Mobile Phase or Column | Optimize the mobile phase composition (e.g., ratio of organic solvent to water) to achieve better peak symmetry. Ensure the column chemistry (e.g., C18) is suitable for sterol separation[3]. |
Issue 3: Inconsistent Quantification and Variability
Table 3: Troubleshooting Inconsistent this compound Quantification
| Potential Cause | Recommended Solution |
| Matrix Effects (LC-MS) | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification[3]. Improve sample clean-up procedures, optimize chromatographic separation, or use matrix-matched calibration standards to mitigate these effects[3]. |
| Lack of or Inappropriate Internal Standard | An internal standard (IS) is essential to correct for variations in sample preparation and injection volume[3]. Use a stable isotope-labeled this compound or a structurally similar sterol that is not naturally present in the sample as an IS. 5α-cholestane and epicoprostanol are commonly used for sterol analysis[3][4]. |
| Instrument Contamination | Carryover from previous samples can lead to artificially high readings. Implement a rigorous wash protocol for the injector and column between sample runs. |
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for this compound analysis?
A1: For Gas Chromatography (GC) analysis, derivatization is a critical step. This compound, like other sterols, is a relatively non-volatile compound. Derivatization, typically through silylation to form a trimethylsilyl (TMS) ether, converts the hydroxyl group into a less polar and more volatile form. This improves chromatographic separation, peak shape, and detection[3]. For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is not always necessary, especially when using detectors like UV or Mass Spectrometry (MS).
Q2: What are the best extraction methods for this compound?
A2: The optimal extraction method can depend on the sample matrix. However, studies comparing different solvents have shown that chloroform-based extraction protocols often result in a consistently higher concentration of recovered sterols from biological samples[1][2]. A common and effective method involves a two-phase extraction with a chloroform:methanol:water mixture.
Q3: How can I prevent the degradation of my this compound samples?
A3: this compound is prone to oxidation. To minimize degradation, it is crucial to handle samples in an environment with minimal exposure to light and air[3]. Use amber glass vials, work under a nitrogen or argon atmosphere whenever possible, and store samples and extracts at -20°C or lower[3]. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent oxidation.
Q4: My this compound co-elutes with other sterols. How can I improve separation?
A4: For GC analysis, using a high-resolution capillary column specifically designed for sterol analysis, such as a mid-polarity phenyl-methylpolysiloxane column, can improve separation. Optimizing the GC oven temperature program with a slow ramp rate will also enhance resolution[3]. For HPLC, adjusting the mobile phase composition, gradient, and flow rate, or trying a different column chemistry, can improve the separation of isomeric sterols.
Q5: What should I use as an internal standard for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar sterol that is not present in your samples is the next best choice. Common internal standards for sterol analysis include 5α-cholestane and epicoprostanol[3][4]. The internal standard should be added at the beginning of the sample preparation process to account for any losses during extraction and derivatization.
Experimental Protocols
Protocol 1: this compound Extraction from Fungal Mycelia
This protocol is adapted from established methods for ergosterol extraction[5].
-
Sample Preparation: Harvest fungal mycelia by filtration and freeze-dry. Weigh approximately 20-50 mg of dried mycelia into a glass vial.
-
Saponification: Add 5 ml of 10% (w/v) potassium hydroxide in methanol to the vial[1].
-
Incubation: Tightly cap the vial and incubate at 80°C for 30 minutes in a heating block or water bath[5].
-
Cooling: Allow the samples to cool to room temperature.
-
Extraction: Add 2 ml of n-hexane and 1 ml of Milli-Q water. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Collection: Carefully transfer the upper hexane layer containing the sterols to a clean glass tube.
-
Repeat Extraction: Repeat the extraction (steps 5-7) two more times, pooling the hexane layers.
-
Evaporation: Evaporate the pooled hexane extract to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., methanol for HPLC, or a derivatization agent for GC) for analysis.
Protocol 2: Derivatization for GC-MS Analysis
This protocol describes a common silylation procedure.
-
Reagent Preparation: Prepare a derivatization reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: To the dried this compound extract, add 100 µL of the derivatization reagent.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Experimental Workflow for this compound Measurement
Caption: A flowchart of the key steps in this compound measurement.
Troubleshooting Logic for Low this compound Recovery
Caption: A decision tree for troubleshooting low this compound recovery.
Signaling Pathway Involving Sterol Metabolism
The following diagram illustrates a simplified signaling pathway where sterol metabolism intermediates can influence cellular processes, based on known ergosterol and oxysterol signaling.
Caption: A diagram of potential signaling roles for this compound.
References
- 1. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergosterol extraction: a comparison of methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. FAQ: Sterol Testing - Eurofins USA [eurofinsus.com]
- 5. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
Technical Support Center: Preventing Degradation of Ignosterol Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of ignosterol samples to prevent degradation. The information is based on the general principles of sterol chemistry and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a sterol molecule.[1][2] The stability of this compound samples is crucial for obtaining accurate and reproducible results in research and development, as degradation can lead to the formation of impurities that may interfere with assays or alter biological activity.
Q2: What are the primary factors that can cause this compound degradation?
Based on the behavior of similar sterols, the primary factors contributing to this compound degradation are likely exposure to:
-
Oxygen: Oxidation is a common degradation pathway for sterols.[3][4]
-
Light: Many sterols are light-sensitive and can undergo photodegradation.[4][5]
-
Elevated Temperatures: Heat can accelerate degradation processes.[3][6]
-
Strong Acids or Bases: Extreme pH conditions can lead to chemical decomposition.
-
Microbial Contamination: Certain microorganisms can metabolize sterols.[7][8]
Q3: How can I detect if my this compound sample has degraded?
Degradation can be detected by various analytical methods, including:
-
High-Performance Liquid Chromatography (HPLC): This technique can separate this compound from its degradation products, allowing for quantification of purity.[5][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile degradation products.[3]
-
Thin-Layer Chromatography (TLC): A simpler method for qualitatively assessing the presence of impurities.
-
Spectroscopic Methods (UV-Vis, FTIR, NMR): These can be used to identify structural changes in the molecule resulting from degradation.[10]
Q4: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, sterols, in general, can undergo oxidation to form various sterol oxidation products (SOPs).[3] For example, cholesterol and phytosterols can be oxidized to form 7-keto derivatives under heating conditions.[3] Aerobic degradation of sterols can also occur via the 9,10-seco pathway, which involves the opening of the steroid ring structure.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound samples.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/GC analysis | Sample degradation due to oxidation, light exposure, or thermal stress. | 1. Review storage conditions. Ensure samples are stored in amber vials, under an inert atmosphere (e.g., argon or nitrogen), and at the recommended low temperature. 2. Perform a forced degradation study to identify potential degradation products and their retention times.[9][11] 3. Use fresh, high-purity solvents for analysis. |
| Loss of biological activity in assays | Degradation of the active this compound molecule. | 1. Confirm the purity of the sample using a suitable analytical method (e.g., HPLC). 2. If degradation is confirmed, prepare fresh working solutions from a properly stored stock. 3. Minimize the exposure of working solutions to light and elevated temperatures during experiments. |
| Change in physical appearance (e.g., color change) | Likely oxidation or photodegradation. Ergosterol, a similar sterol, turns yellow upon exposure to light and air.[4] | 1. Discard the discolored sample. 2. Ensure future samples are stored protected from light and oxygen. Use amber glass containers and purge with an inert gas before sealing. |
| Inconsistent results between experiments | Variability in sample integrity due to inconsistent storage or handling. | 1. Establish and strictly follow a standard operating procedure (SOP) for sample storage and handling.[12][13] 2. Aliquot stock solutions to minimize freeze-thaw cycles.[14] 3. Regularly monitor the temperature of storage units.[15] |
Quantitative Data on Sterol Stability
| Sterol | Storage Condition | Duration | Retention (%) | Reference |
| Cholesterol | 1 M methanolic KOH at 45°C | 3 hours | Considered labile | [6] |
| β-Sitosterol | 1 M methanolic KOH at 45°C | 3 hours | Less stable than at lower temperatures | [6] |
| 7-Ketocholesterol | 1 M methanolic KOH at >24°C | 18 hours | 49-53% | [6] |
Note: This data is for illustrative purposes and highlights the sensitivity of sterols to temperature and alkalinity. Stability studies specific to this compound are recommended.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC
Objective: To determine the purity of an this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
C18 HPLC column
-
HPLC system with UV detector
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with an appropriate ratio of acetonitrile and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 200-210 nm for sterols without conjugated double bonds).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Interpretation: Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram. Identify any degradation products by their retention times relative to the main this compound peak.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare several aliquots of a concentrated this compound solution in a suitable solvent.
-
Stress Conditions: Expose the aliquots to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 80°C for 48 hours (in the dark).
-
Photostability: Expose to a photostability chamber according to ICH guidelines.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by HPLC (as described in Protocol 1) and LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | 23839-47-6 [chemicalbook.com]
- 2. This compound | C28H46O | CID 90278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergosterol | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ijmr.net.in [ijmr.net.in]
- 11. researchgate.net [researchgate.net]
- 12. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avantorsciences.com [avantorsciences.com]
- 14. aphl.org [aphl.org]
- 15. biocompare.com [biocompare.com]
Technical Support Center: Strategies to Improve the Purity of Isolated Ignosterol
Welcome to the technical support center for ignosterol purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this compound.
Troubleshooting Guide
Researchers often face challenges in achieving high purity of this compound due to the presence of structurally similar sterols and other lipidic impurities. This guide provides solutions to common issues encountered during the purification process.
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Purity Improvement |
| Low initial purity of crude extract | Inefficient initial extraction. Presence of a high percentage of fatty acids and glycerides. | Perform a saponification step on the crude extract to remove fatty acids.[1] This involves heating the extract with an alcoholic solution of a strong base like KOH or NaOH. | Significant removal of fatty acid esters, leading to a more concentrated sterol fraction. |
| Co-elution of other sterols during chromatography | The isolated this compound is often found in a complex mixture of other structurally similar sterols from the source organism (e.g., Saccharomyces cerevisiae). Common co-eluting impurities include ergosterol, zymosterol, fecosterol, and episterol.[1][2][3] | 1. Optimize HPLC conditions: Experiment with different stationary phases (e.g., C18, phenyl) and mobile phase compositions. A slight change in solvent polarity or the use of a different organic modifier can improve resolution.[4] 2. Employ multi-step chromatography: Combine different chromatographic techniques. For example, use silica gel column chromatography for initial fractionation followed by preparative HPLC for final purification.[5][6] | Purity can be increased to >95% with optimized multi-step chromatography. |
| Poor crystal formation or low yield during crystallization | Incorrect solvent system, rapid cooling, or supersaturation issues. The presence of impurities can also inhibit crystal growth. | 1. Solvent selection: Use a binary solvent system to fine-tune solubility. For sterols, mixtures of a soluble solvent (e.g., ethyl acetate, methanol) and an anti-solvent (e.g., water, hexane) are effective. The presence of a small amount of water can influence crystal morphology.[3] 2. Controlled cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. 3. Seeding: Introduce a seed crystal to initiate crystallization if it does not occur spontaneously. | Recrystallization can significantly improve purity, often to >98%, by excluding impurities from the crystal lattice. |
| Degradation of this compound during purification | This compound, like other sterols, can be sensitive to light, heat, and acidic or oxidative conditions.[7][8] | 1. Protect from light: Use amber glassware or cover equipment with aluminum foil. 2. Avoid high temperatures: Use lower boiling point solvents for extraction and evaporation under reduced pressure. 3. Maintain neutral pH: Avoid strongly acidic or basic conditions unless required for a specific step like saponification, and neutralize promptly. | Minimizing degradation is crucial for maintaining the integrity and final yield of the purified compound. |
| Broad or tailing peaks in HPLC analysis | Column contamination, inappropriate mobile phase pH, or sample overload. | 1. Column flushing: Regularly flush the column with a strong solvent to remove contaminants. 2. pH adjustment: Ensure the mobile phase pH is appropriate for the analyte. 3. Optimize sample load: Inject a smaller amount of the sample to avoid overloading the column. | Improved peak shape leads to better separation and more accurate quantification of purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when isolating this compound from yeast?
A1: When isolating this compound from yeast, such as Saccharomyces cerevisiae, the most common impurities are other sterols that are part of the ergosterol biosynthesis pathway. The primary sterol in yeast is ergosterol. Other common sterol intermediates that may co-purify with this compound include zymosterol, fecosterol, and episterol.[1][2][3] Additionally, lipidic compounds like fatty acid esters and triglycerides can be significant impurities in the initial crude extract.
Q2: I am having trouble separating this compound from another sterol with a very similar retention time on my C18 HPLC column. What can I do?
A2: Co-elution of structurally similar sterols is a common challenge.[4] Here are a few strategies to improve separation:
-
Change the mobile phase selectivity: If you are using a methanol/water system, try substituting methanol with acetonitrile or using a ternary mixture (e.g., methanol/acetonitrile/water). This alters the interaction of the analytes with the stationary phase and can improve resolution.
-
Modify the stationary phase: Switch to a different type of column. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for sterols compared to a standard C18 column due to pi-pi interactions.
-
Adjust the temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity. Try running the separation at a slightly higher or lower temperature.
-
Employ a different chromatographic technique: Consider using counter-current chromatography (CCC) or supercritical fluid chromatography (SFC) if available, as these techniques separate compounds based on different principles than reversed-phase HPLC and can be effective for resolving closely related compounds.[6]
Q3: My this compound sample is a yellowish oil and won't crystallize. What could be the problem?
A3: A yellowish, oily consistency suggests the presence of impurities that are inhibiting crystallization.
-
Assess purity: First, analyze the purity of your sample by TLC or HPLC-UV. If the purity is below 90%, further purification is likely necessary before attempting crystallization.
-
Remove colored impurities: The yellow color may be due to degradation products or other pigmented compounds. Running the sample through a short plug of silica gel or activated carbon can sometimes remove these impurities.
-
Optimize crystallization conditions: If the sample is relatively pure, the issue may be with the crystallization technique. Experiment with different solvent systems. A common approach is to dissolve the sterol in a good solvent (e.g., warm ethyl acetate or methanol) and then slowly add a poor solvent (e.g., hexane or water) until the solution becomes slightly turbid. Then, allow the solution to cool slowly. If crystallization still doesn't occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Q4: How should I store my purified this compound to prevent degradation?
A4: To ensure the long-term stability of your purified this compound, it should be stored as a solid in a tightly sealed vial, protected from light and heat. For optimal stability, store it at -20°C or lower.[9] If it is in solution, it should be stored in an amber vial at low temperature and used as quickly as possible. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Saponification of Crude Sterol Extract
This protocol is designed to remove fatty acid esters from a crude lipid extract to enrich the sterol fraction.
-
Dissolve the crude extract: Dissolve the crude lipid extract in a minimal amount of hot ethanol (e.g., 10 mL per gram of extract).
-
Add base: While stirring, add a solution of 10% (w/v) potassium hydroxide (KOH) in 90% ethanol. Use a volume that is approximately 10 times the weight of the crude extract.
-
Reflux: Heat the mixture to reflux for 1-2 hours. This will hydrolyze the fatty acid esters.
-
Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add an equal volume of water and extract the unsaponifiable matter (containing the sterols) three times with an organic solvent such as diethyl ether or hexane.
-
Wash and dry: Combine the organic layers and wash them with water until the washings are neutral to pH paper. Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate: Remove the solvent under reduced pressure to obtain the enriched sterol fraction.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for the fractionation of the enriched sterol mixture.
-
Prepare the column: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.
-
Load the sample: Dissolve the sterol fraction from the saponification step in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Collect fractions: Collect fractions of a suitable volume and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine and concentrate: Combine the fractions containing this compound (as determined by comparison with a standard, if available, or by subsequent analysis) and evaporate the solvent to yield the partially purified this compound.
Protocol 3: Recrystallization for Final Purification
This protocol is for the final purification of this compound after chromatographic separation.
-
Dissolve the sample: Dissolve the partially purified this compound in a minimum amount of a hot, suitable solvent. Good solvent choices for sterols include ethanol, methanol, or ethyl acetate.
-
Induce crystallization: Slowly add a poor solvent (anti-solvent) such as water or hexane dropwise until the solution becomes slightly cloudy.
-
Cool slowly: Cover the flask and allow it to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolate crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and dry: Wash the crystals with a small amount of the cold solvent mixture and then dry them under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Decision tree for troubleshooting co-eluting peaks in HPLC.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Sterol composition of yeast organelle membranes and subcellular distribution of enzymes involved in sterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterol Composition Modulates the Response of Saccharomyces cerevisiae to Iron Deficiency | MDPI [mdpi.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal stability of plant sterols and formation of their oxidation products in vegetable oils and margarines upon controlled heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Ignosterol in Fungi: A Comparative Analysis of an Unconventional Sterol
For researchers, scientists, and drug development professionals, understanding the nuances of fungal sterol biosynthesis is paramount for the development of novel antifungal therapies. This guide provides a comparative analysis of ignosterol, a sterol intermediate that accumulates in fungi under specific conditions of genetic mutation or chemical inhibition of the ergosterol biosynthesis pathway.
While ergosterol is the predominant sterol in most fungi, the study of less common intermediates like this compound offers valuable insights into the mechanisms of antifungal drug action and resistance. This document presents available quantitative data, detailed experimental methodologies, and a visualization of the biochemical pathway leading to this compound accumulation.
Quantitative Analysis of this compound
This compound (ergosta-8,14-dienol) is not typically found in significant quantities in wild-type fungal species. Its accumulation is primarily observed in mutants of the ERG24 gene, which encodes for C-14 reductase, a key enzyme in the later steps of ergosterol biosynthesis. Inhibition of the Erg24p enzyme by certain antifungal agents, such as morpholines, can also lead to the buildup of this compound.
The following table summarizes the sterol composition in wild-type versus erg24 mutant strains of Candida albicans, highlighting the significant increase in this compound in the mutant.
| Fungal Strain | Genotype | Ergosterol (% of total sterols) | This compound (% of total sterols) | Other Sterols (% of total sterols) | Reference |
| Candida albicans | Wild-Type | Present | Not Detected | Minor intermediates | [1] |
| Candida albicans | erg24Δ/erg24Δ | Absent | Major Peak | Ergosta-8,14,22-trienol | [1] |
Note: The data presented is based on studies of specific laboratory strains and may not be representative of all fungal species. Quantitative values can vary depending on the specific analytical methods and growth conditions used.
Experimental Protocols
The analysis of this compound and other sterols in fungal samples typically involves lipid extraction followed by chromatographic separation and detection.
Fungal Culture and Harvesting
-
Fungal strains are cultured in appropriate liquid or solid media (e.g., YPD, RPMI) under controlled conditions of temperature and aeration.
-
Cells are harvested by centrifugation or filtration, washed with sterile distilled water, and the wet weight of the cell pellet is determined. The pellet can be stored at -80°C until lipid extraction.
Sterol Extraction and Saponification
This protocol is adapted from established methods for fungal sterol analysis.
-
To a cell pellet, add 3 ml of 25% alcoholic potassium hydroxide solution (25g KOH in 35ml sterile distilled water, brought to 100ml with 100% ethanol).
-
Vortex the mixture for 1 minute.
-
Incubate the samples in an 80°C water bath for 1 hour.
-
Allow the tubes to cool to room temperature.
-
Add 1 ml of sterile distilled water and 3 ml of n-heptane or hexane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase containing the sterols to a new glass tube.
-
Repeat the extraction with another 3 ml of n-heptane or hexane and pool the organic phases.
-
Evaporate the organic solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
The dried lipid extract is derivatized to increase volatility, for example, by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 60°C for 30 minutes.
-
The derivatized sample is injected into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
The oven temperature is programmed with a gradient to separate the different sterols.
-
Mass spectra are acquired in full scan mode, and sterols are identified by comparing their retention times and mass fragmentation patterns with those of authentic standards and library data. This compound is identified by its characteristic mass spectrum.[1]
-
Quantification is performed by integrating the peak areas of the identified sterols.
Sterol Analysis by High-Performance Liquid Chromatography (HPLC)
-
The dried lipid extract is redissolved in a suitable solvent, such as methanol or isopropanol.[2]
-
The sample is injected into an HPLC system equipped with a C18 reverse-phase column.[3]
-
Sterols are separated using an isocratic or gradient elution with a mobile phase, typically a mixture of methanol, acetonitrile, and/or water.[3]
-
Detection is commonly performed using a UV-Vis or diode array detector, monitoring for the characteristic absorbance of the sterol chromophore (around 282 nm for ergosterol).[3] this compound may require different detection wavelengths or standards for accurate quantification.
-
Quantification is achieved by comparing the peak areas of the samples to a standard curve generated with known concentrations of purified sterols.
Mandatory Visualization
The following diagram illustrates the position of the C-14 reductase (Erg24p) in the fungal ergosterol biosynthesis pathway and the resulting accumulation of this compound upon its inhibition or genetic deletion.
References
Validating the Role of Ignosterol in Antifungal Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of antifungal agents that induce ignosterol accumulation with other established alternatives. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, this document serves as a comprehensive resource for validating the role of this compound as a key indicator of a specific mechanism of antifungal action and resistance.
Introduction to this compound and its Significance
This compound is an abnormal sterol that accumulates in fungal cells when specific enzymes in the ergosterol biosynthesis pathway are inhibited. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, leading to fungal cell death. The accumulation of this compound, therefore, serves as a biomarker for the activity of antifungal compounds that target C-14 sterol reductase (ERG24) and C-8 sterol isomerase (ERG2). Understanding the implications of this compound accumulation is crucial for the development of novel antifungal strategies and for overcoming resistance to existing drugs.
Comparative Antifungal Efficacy
The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables provide a comparative summary of MIC values for various antifungal agents against common fungal pathogens. The data highlights the potency of morpholines, which are known to induce this compound accumulation, in comparison to other major antifungal classes like azoles and polyenes.
Table 1: Comparative in vitro activity of various antifungal agents against Candida albicans
| Antifungal Agent | Class | Mechanism of Action | MIC Range (µg/mL) |
| Amorolfine | Morpholine | Inhibits ERG24 and ERG2, leading to this compound accumulation | 0.125 - 64 |
| Fenpropimorph | Morpholine | Inhibits ERG24 and ERG2, leading to this compound accumulation | 0.25 - >128 |
| Fluconazole | Azole | Inhibits ERG11 (lanosterol 14α-demethylase) | 0.25 - 64 |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane | 0.125 - 2 |
Table 2: Comparative in vitro activity of various antifungal agents against Aspergillus fumigatus
| Antifungal Agent | Class | Mechanism of Action | MIC Range (µg/mL) |
| Amorolfine | Morpholine | Inhibits ERG24 and ERG2, leading to this compound accumulation | 4 - >64 |
| Fenpropimorph | Morpholine | Inhibits ERG24 and ERG2, leading to this compound accumulation | 1 - 32 |
| Voriconazole | Azole | Inhibits ERG11 (lanosterol 14α-demethylase) | 0.25 - 2 |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane | 0.5 - 2 |
Signaling Pathways and Experimental Workflows
The inhibition of the ergosterol biosynthesis pathway and the subsequent accumulation of this compound trigger a cascade of cellular stress responses in fungi. Understanding these pathways is essential for elucidating the full spectrum of antifungal effects and potential resistance mechanisms.
Figure 1: Signaling pathway initiated by the accumulation of this compound.
The following workflow outlines the key experimental steps to validate the role of this compound in antifungal resistance.
Figure 2: Experimental workflow for validating this compound's role.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Antifungal Susceptibility Testing (Based on CLSI M27-A3 for Yeasts)
-
Preparation of Antifungal Stock Solutions:
-
Weigh and dissolve antifungal agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Perform serial dilutions in RPMI 1640 medium to obtain the desired concentration range.
-
-
Inoculum Preparation:
-
Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Microdilution Assay:
-
Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized inoculum to each well.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Fungal Sterol Extraction and Analysis
-
Fungal Cell Culture and Treatment:
-
Grow the fungal strain in a suitable liquid medium to mid-log phase.
-
Expose the culture to a sub-inhibitory concentration of the antifungal agent for a defined period (e.g., 4-16 hours).
-
Harvest the cells by centrifugation.
-
-
Saponification:
-
Resuspend the cell pellet in a solution of alcoholic potassium hydroxide.
-
Incubate at 80°C for 1 hour to lyse the cells and hydrolyze sterol esters.
-
-
Sterol Extraction:
-
Cool the mixture and add n-heptane and sterile water.
-
Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the n-heptane layer.
-
Collect the n-heptane layer and evaporate to dryness under a stream of nitrogen.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Derivatize the dried sterol extract to increase volatility (e.g., silylation).
-
Inject the derivatized sample into a GC-MS system.
-
Identify and quantify ergosterol and this compound based on their retention times and mass spectra compared to known standards.
-
Conclusion
The accumulation of this compound is a direct consequence of the inhibition of ERG24 and ERG2, key enzymes in the ergosterol biosynthesis pathway. This makes this compound a valuable biomarker for the mechanism of action of morpholine antifungals and other compounds that target these specific enzymes. The comparative data presented in this guide demonstrates the potent, albeit varied, activity of this compound-inducing agents against different fungal pathogens. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to further investigate the role of this compound in antifungal resistance and to explore the therapeutic potential of targeting this pathway. By understanding the downstream cellular consequences of this compound accumulation, new avenues for antifungal drug discovery and combination therapies can be pursued to combat the growing threat of fungal infections.
Comparative Guide to the Effects of Ignosterol and Ergosterol on Membrane Fluidity
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comparative analysis of the effects of ignosterol and ergosterol on the biophysical properties of lipid membranes, with a primary focus on membrane fluidity.
A Note on this compound: While "this compound" (5-alpha-ergosta-8,14-dien-3-beta-ol) is a recognized sterol, there is a notable absence of published experimental data directly comparing its effects on membrane fluidity with those of ergosterol. To address the core objective of this guide—to compare and contrast the membrane-modulating effects of different sterols—this document will provide a detailed comparison between the well-characterized fungal sterol, ergosterol , and the principal mammalian sterol, cholesterol . This extensive body of research serves as an excellent model for understanding how subtle structural differences between sterols can lead to significant changes in membrane dynamics.
Introduction: Sterols as Master Regulators of Membrane Fluidity
Sterols are essential lipid components of eukaryotic cell membranes, where they play a crucial role in maintaining structural integrity and modulating fluidity.[1] In fungal cells, ergosterol is the predominant sterol, fulfilling a role analogous to that of cholesterol in mammalian cells.[1] The unique structures of these molecules dictate their interactions with phospholipids, influencing membrane packing, thickness, and the lateral mobility of lipids and proteins. These biophysical effects are fundamental to cellular processes and represent a key target for therapeutic intervention, most notably in the development of antifungal drugs that exploit the differences between ergosterol and cholesterol.[2]
Structural Differences: The Basis for Functional Divergence
The distinct effects of ergosterol and cholesterol on membrane fluidity stem from key differences in their molecular architecture. Compared to cholesterol, ergosterol features:
-
Two additional double bonds: One in the B-ring of the steroid nucleus and another in the alkyl side chain.
-
An extra methyl group on the side chain.
These modifications result in a more rigid and planar structure for ergosterol compared to the more flexible cholesterol molecule.[3][4][5] This enhanced rigidity is a primary determinant of its distinct interaction with membrane phospholipids.
Quantitative Comparison of Effects on Membrane Properties
Data from numerous experimental and computational studies reveal significant differences in how ergosterol and cholesterol modulate membrane biophysics. The following table summarizes key quantitative findings from studies on model membranes, typically composed of dimyristoylphosphatidylcholine (DMPC) or dipalmitoylphosphatidylcholine (DPPC).
| Parameter | Control (Pure Lipid Bilayer) | Effect of ~25-40 mol% Cholesterol | Effect of ~25-40 mol% Ergosterol | Summary of Comparative Effects | Citations |
| Bilayer Thickness | ~3.31 - 3.60 Å | Increased to ~3.93 - 4.33 Å | Increased to ~3.80 - 4.15 Å | Both sterols thicken the membrane by ordering the lipid chains. The magnitude of this effect can vary depending on the lipid composition, with some studies indicating a stronger effect for cholesterol and others for ergosterol. | [6][7] |
| Area per Lipid Molecule | ~0.60 - 0.65 nm² (in liquid-disordered phase) | Decreased to ~0.503 nm² | Decreased to ~0.476 nm² | Both sterols induce a "condensing effect," reducing the surface area occupied by each phospholipid. Ergosterol typically shows a more pronounced condensing effect in bilayers with saturated lipids. | [6][8] |
| Acyl Chain Order (SCD Parameter) | ~0.15 - 0.20 (for mid-chain carbons) | Increased by a factor of ~1.5 | Increased by a factor of ~2.0 | Both sterols decrease membrane fluidity by restricting the motion of lipid acyl chains. Ergosterol imposes a significantly higher degree of order on saturated lipid chains than cholesterol. | [5][6] |
| Lateral Diffusion of Lipids | High | Significantly Reduced | Reduced, but typically to a lesser extent than cholesterol | Both sterols impede the lateral movement of phospholipids within the membrane. Cholesterol generally has a stronger inhibitory effect on lipid diffusion. | [3] |
Key Experimental Methodologies
The data presented above are derived from a suite of powerful biophysical techniques. The following are detailed overviews of the primary experimental protocols used.
Molecular Dynamics (MD) Simulations
MD simulations offer unparalleled, atom-level resolution of membrane dynamics, allowing for the calculation of structural and dynamic properties.[9][10]
-
Protocol Outline:
-
System Construction: A virtual lipid bilayer (e.g., 128 DMPC lipids per leaflet) is built using molecular modeling software. The chosen sterol (ergosterol or cholesterol) is inserted at a biologically relevant concentration (e.g., 30 mol%). The entire system is then solvated with a layer of water molecules.
-
Force Field Application: A molecular mechanics force field (e.g., CHARMM36) is applied to define the potential energy and forces between all atoms in the system.
-
System Equilibration: The system undergoes energy minimization to remove unfavorable atomic contacts. This is followed by a series of short, controlled simulations at constant temperature and pressure (NPT ensemble) to allow the system to reach thermal and structural equilibrium.
-
Production Simulation: A long-duration simulation (often spanning hundreds of nanoseconds to microseconds) is performed to generate a trajectory of atomic motions over time.
-
Trajectory Analysis: The simulation trajectory is analyzed to compute time-averaged properties, including bilayer thickness, area per lipid, deuterium order parameters (SCD) of the acyl chains, and lateral diffusion coefficients.[2][6]
-
X-Ray Diffraction
This technique is used to determine the overall structure and thickness of stacked lipid bilayers with high precision.[11][12]
-
Protocol Outline:
-
Sample Preparation: Multilamellar vesicles (MLVs) are formed by hydrating a thin film of the desired lipid-sterol mixture. The MLVs are then pelleted by centrifugation to create an oriented, stacked sample.
-
Data Collection: A focused beam of X-rays is directed at the sample. The periodic arrangement of the bilayers diffracts the X-rays, producing a pattern of concentric rings or spots that are recorded by a detector.
-
Data Analysis: The positions of the diffraction peaks are used to calculate the lamellar d-spacing (the repeating distance of one bilayer plus the intervening water layer) via Bragg's Law. This value is then used in conjunction with the known composition to calculate the precise thickness of the lipid bilayer.[7][13][14]
-
Fluorescence Anisotropy
This spectroscopic method measures the rotational freedom of a fluorescent probe within the membrane, providing a direct assessment of local viscosity or "fluidity."[15][16][17]
-
Protocol Outline:
-
Membrane Labeling: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is introduced to a suspension of liposomes or biological membranes. DPH is hydrophobic and spontaneously inserts into the acyl chain region of the bilayer.
-
Anisotropy Measurement: The sample is placed in a fluorometer and excited with vertically polarized light. The fluorescence emission is measured through polarizers oriented both parallel (I||) and perpendicular (I⊥) to the excitation plane.
-
Calculation of Anisotropy (r): The steady-state fluorescence anisotropy is calculated as: r = (I_|| - G * I_⊥) / (I_|| + 2 * G * I_⊥), where G is an instrumental correction factor.
-
Interpretation: A high anisotropy value (r) signifies restricted rotation of the probe, which corresponds to a more ordered, less fluid membrane environment. Conversely, a low 'r' value indicates greater rotational freedom and a more fluid membrane.[18][19]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
2H NMR spectroscopy, using lipids with specifically deuterated acyl chains, provides quantitative, position-specific information on the orientational order of the lipid tails.[20]
-
Protocol Outline:
-
Sample Preparation: MLVs are prepared using lipids that have been synthetically deuterated at specific carbon positions along their acyl chains, along with the desired concentration of sterol.
-
Spectral Acquisition: The sample is placed in an NMR spectrometer, and a 2H NMR spectrum is acquired. For each deuterated position, the spectrum exhibits a characteristic "Pake doublet."
-
Order Parameter (SCD) Calculation: The separation between the two peaks of the doublet is known as the quadrupolar splitting. This value is directly proportional to the deuterium order parameter (SCD), which quantifies the time-averaged orientation and motional restriction of the C-D bond relative to the bilayer normal. A larger SCD value indicates a more ordered and less fluid environment at that specific depth in the membrane.[21][22][23]
-
Visualized Summaries
General Experimental Workflow
The diagram below outlines a comprehensive workflow for the comparative analysis of sterol effects on membrane biophysical properties.
Caption: A typical workflow for comparing sterol effects on membrane properties.
Logical Flow: From Structure to Function
This diagram illustrates the causal relationship between sterol structure and its ultimate impact on membrane properties.
Caption: The relationship between sterol structure and membrane effects.
Summary and Implications
The available evidence consistently demonstrates that the subtle structural differences between ergosterol and cholesterol translate into significant functional disparities at the membrane level. Ergosterol's rigid planarity allows it to pack more efficiently with saturated phospholipids, resulting in a greater ordering and condensing effect compared to cholesterol.[5][6] This fundamental difference in their biophysical impact is not merely academic; it forms the basis of the selective toxicity of major antifungal drugs, which are designed to interact specifically with ergosterol and disrupt the integrity of the fungal membrane while leaving cholesterol-containing host membranes unharmed. Understanding these differential effects is therefore critical for both fundamental membrane research and the ongoing development of novel, targeted antifungal therapies.
References
- 1. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Differential effects of cholesterol, ergosterol and lanosterol on a dipalmitoyl phosphatidylcholine membrane: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of the Condensing Effects of Ergosterol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
- 10. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. X-ray diffraction to determine the thickness of raft and nonraft bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. X-Ray Diffraction to Determine the Thickness of Raft and Nonraft Bilayers | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. Structure Determination of Membrane Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 22. Analysis of simulated NMR order parameters for lipid bilayer structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Cross-Validation of Ignosterol Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of ignosterol and related sterols is critical for understanding various biological processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of the predominant analytical methods used for this compound quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
The primary methods for quantifying this compound mirror those used for the extensively studied fungal sterol, ergosterol, due to their structural similarities. The main analytical techniques include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Each method offers a unique balance of sensitivity, specificity, and accessibility.
Comparative Analysis of Quantification Methods
The selection of a quantification method is often a trade-off between the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods for sterol analysis.
| Method | Principle | Typical Sample Preparation | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance (typically at 282 nm for conjugated diene systems in sterols).[1][2][3] | Saponification, liquid-liquid or solid-phase extraction.[4][5] | Moderate (µg/g to ng/g range).[3][5] | Moderate; can be susceptible to interference from co-eluting compounds with similar UV absorbance.[4][6] | High | Cost-effective, robust, and widely available.[7] | Lower sensitivity and specificity compared to mass spectrometry-based methods.[4][6] |
| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometric detection of precursor and product ions. | Saponification, liquid-liquid extraction.[4][6] | High (pg/g to fg/g range).[4] | High; provides structural confirmation and can distinguish between structurally similar sterols.[6][8][9] | Moderate to High | Excellent sensitivity and specificity, reducing matrix effects.[4][6] | Higher equipment and operational costs. |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Saponification, extraction, and derivatization (e.g., silylation).[10][11] | High (pg/g range).[10] | High; provides detailed structural information based on fragmentation patterns.[12][13] | Moderate | High resolution and sensitivity.[10] | Requires derivatization for non-volatile sterols, which can add complexity and variability.[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of experimental results. Below are representative protocols for the quantification of sterols using HPLC-UV, LC-MS/MS, and GC-MS.
Sample Preparation: Saponification and Extraction (Common to all methods)
This initial step is critical for releasing sterols from cellular matrices and removing interfering lipids.
-
Homogenization: Homogenize the sample (e.g., fungal biomass, cell culture, or tissue) in a suitable solvent.
-
Saponification: Add a solution of potassium hydroxide in methanol or ethanol to the homogenized sample. Heat the mixture at 80-90°C for 1-2 hours to hydrolyze sterol esters and saponify triglycerides.[6][14]
-
Extraction: After cooling, partition the non-saponifiable lipids, including this compound, into an organic solvent such as n-hexane or pentane.[1][2][6] Repeat the extraction multiple times to ensure complete recovery.
-
Washing and Drying: Wash the combined organic extracts with water to remove residual alkali. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent chromatographic analysis (e.g., methanol or mobile phase for HPLC and LC-MS/MS; a derivatization agent or an appropriate solvent for GC-MS).[6]
HPLC-UV Analysis
-
Chromatographic Conditions:
-
Detection:
-
UV Detector: Set to a wavelength of 282 nm, which is the characteristic absorbance maximum for the conjugated diene system in many sterols.[3]
-
-
Quantification:
-
Generate a calibration curve using a series of this compound standards of known concentrations.
-
Quantify the this compound in the samples by comparing the peak area to the calibration curve.
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 or other suitable reverse-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate is often used.
-
Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[9]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6] This involves monitoring a specific precursor ion to product ion transition for this compound.
-
-
Quantification:
-
Prepare a calibration curve using this compound standards.
-
The use of an internal standard (e.g., a deuterated analog of the sterol) is highly recommended to correct for matrix effects and variations in sample processing.
-
GC-MS Analysis
-
Derivatization:
-
Evaporate the solvent from the reconstituted extract.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 60-70°C to convert this compound to its more volatile trimethylsilyl (TMS) ether derivative.[11]
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to around 300°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-TMS derivative to enhance sensitivity.[13]
-
-
Quantification:
-
Generate a calibration curve with derivatized this compound standards.
-
An internal standard is recommended for accurate quantification.
-
Visualizing the Workflow and a Relevant Pathway
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
References
- 1. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry is effective for analysis of ergosterol in fungal-infected nails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ergosterol on mouldy building materials using isotope dilution and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
Lanosterol Accumulation: A Validation Marker for Drug Target Engagement in Cholesterol Biosynthesis
A Comparative Guide for Researchers in Drug Development
In the quest for novel therapeutics, confirming that a drug candidate effectively engages its intended target within a cellular context is a critical step. For drugs targeting the cholesterol biosynthesis pathway, the accumulation of the upstream metabolite lanosterol has emerged as a robust biomarker for the engagement of enzymes such as lanosterol 14α-demethylase (CYP51). This guide provides a comprehensive comparison of lanosterol accumulation as a target engagement validation method against other contemporary techniques, supported by experimental data and detailed protocols.
Introduction to Lanosterol Accumulation as a Target Engagement Marker
Lanosterol is a key intermediate in the synthesis of cholesterol.[1] Inhibition of enzymes downstream of lanosterol, such as CYP51, leads to a measurable buildup of lanosterol within the cell. This accumulation serves as a direct and quantifiable indicator that a drug is binding to and inhibiting its target. CYP51 is a well-established target for antifungal agents and is also being explored for cholesterol-lowering and anti-cancer drugs.[2][3][4][5][6]
Comparison of Target Engagement Methodologies
The validation of drug-target engagement is not a one-size-fits-all process. Various techniques are available, each with its own set of advantages and limitations. Here, we compare lanosterol accumulation with two other widely used methods: the Cellular Thermal Shift Assay (CETSA) and Positron Emission Tomography (PET).
| Feature | Lanosterol Accumulation | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) |
| Principle | Measures the accumulation of an upstream metabolite (lanosterol) due to enzyme inhibition. | Detects ligand-induced changes in the thermal stability of the target protein.[7][8] | In vivo imaging of a radiolabeled tracer that binds to the target or is processed by the target pathway.[2][9][10] |
| Cellular Context | Live cells or tissues. | Live cells, cell lysates, or tissues.[7] | In vivo (whole organism).[9][10] |
| Direct Target Evidence | Indirect (infers target binding from a downstream effect). | Direct (measures physical interaction between drug and target).[8] | Direct or indirect, depending on the tracer design. |
| Throughput | Moderate to high (amenable to 96-well formats). | Low (Western blot-based) to high (e.g., HTDR-CETSA).[11] | Low. |
| Equipment | Mass spectrometer (GC-MS or LC-MS/MS).[3][4][12] | PCR machine, electrophoresis and blotting equipment, or specialized plate readers.[7][11] | PET scanner, cyclotron for radiotracer synthesis.[9][10] |
| Sensitivity | High (can detect picogram to nanogram levels of sterols).[13] | Varies with the detection method (Western blot, fluorescence, etc.). | Very high (picomolar to nanomolar concentrations of the tracer). |
| In Vivo Applicability | Yes (analysis of tissue or plasma samples). | Limited (requires tissue biopsies). | Yes (primary application).[9][10] |
| Strengths | - Physiologically relevant readout.- Directly measures the functional consequence of target inhibition.- High sensitivity and specificity with MS detection. | - Label-free.- Applicable to a wide range of soluble intracellular proteins.- Can be performed in living cells.[8][11] | - Non-invasive, whole-body imaging.- Provides spatial and temporal information on target engagement.- Can be used in clinical studies.[9][10] |
| Limitations | - Applicable only to targets that result in a measurable change in metabolite levels.- Requires specialized and expensive equipment (MS).- Potential for off-target effects to influence metabolite levels. | - Not suitable for membrane proteins in its standard format.- Optimization of heating conditions is required for each target.- May not be sensitive enough for weakly binding ligands. | - High cost of infrastructure and radiotracer synthesis.- Exposure of subjects to ionizing radiation.- Limited availability of suitable radiotracers for all targets. |
Experimental Protocols
Lanosterol Accumulation Assay via LC-MS/MS
This protocol provides a general framework for the quantification of lanosterol in cultured cells treated with a putative CYP51 inhibitor.
1. Cell Culture and Treatment:
-
Plate human hepatoma (HepG2) cells in 6-well plates and culture until they reach 80-90% confluency.
-
Treat the cells with the test compound at various concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., ketoconazole).
2. Lipid Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the lipids using a modified Bligh-Dyer method with a chloroform:methanol mixture.[14]
-
Add a known amount of an internal standard (e.g., deuterated lanosterol) to each sample for quantification.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
3. Sample Preparation and Derivatization:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
For GC-MS analysis, derivatize the sterols to their trimethylsilyl (TMS) ethers to increase their volatility.[15][16] For LC-MS, derivatization is often not necessary.[3][4]
4. LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation of the sterols.[12][14]
-
Employ a mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of lanosterol and the internal standard.[12][14]
-
Monitor specific precursor-to-product ion transitions for lanosterol (e.g., m/z 409.4 → 109.1) and the internal standard.[12]
5. Data Analysis:
-
Quantify the amount of lanosterol in each sample by comparing the peak area of the analyte to that of the internal standard.
-
Normalize the lanosterol levels to the total protein concentration or cell number.
-
Plot the lanosterol concentration as a function of the inhibitor concentration to determine the dose-dependent effect.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the basic steps for performing a CETSA experiment with a Western blot readout.
1. Cell Treatment:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
2. Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a PCR cycler to induce protein denaturation.[7]
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing the stabilized target protein) from the precipitated, denatured proteins by centrifugation.[7]
4. Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
5. Data Analysis:
-
Quantify the band intensities of the target protein at different temperatures.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Pathways and Workflows
To better understand the underlying principles of these techniques, the following diagrams illustrate the cholesterol biosynthesis pathway and the experimental workflows.
Caption: Cholesterol biosynthesis pathway highlighting the role of CYP51 and the effect of its inhibition.
Caption: Experimental workflow for the lanosterol accumulation assay.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) with Western blot detection.
Conclusion
The accumulation of lanosterol is a highly specific and sensitive method for validating the target engagement of drugs that inhibit enzymes in the cholesterol biosynthesis pathway, such as CYP51. While alternative methods like CETSA and PET offer broader applicability and in vivo insights, respectively, the lanosterol accumulation assay provides a direct measure of the functional consequence of target inhibition in a cellular context. The choice of method will ultimately depend on the specific research question, the nature of the drug target, and the available resources. For researchers working on inhibitors of cholesterol biosynthesis, the lanosterol accumulation assay represents a powerful and indispensable tool in the drug development pipeline.
References
- 1. Overview of Positron-Emission Tomography Tracers for Metabolic Imaging | Semantic Scholar [semanticscholar.org]
- 2. Metabolic positron emission tomography imaging of cancer: Pairing lipid metabolism with glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel cholesterol biosynthesis inhibitors targeting human lanosterol 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. appliedradiology.com [appliedradiology.com]
- 10. auntminnie.com [auntminnie.com]
- 11. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medpace.com [medpace.com]
- 13. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. A gas chromatography–mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antifungal Drugs on Ergosterol Production: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise impact of antifungal agents on the fungal cell membrane is critical. Ergosterol, an essential component of these membranes, is a primary target for many antifungal drugs. This guide provides a comparative study of the effects of major antifungal drug classes on ergosterol production, supported by experimental data and detailed methodologies.
The fungal cell membrane's integrity is paramount for the survival and proliferation of fungal pathogens. Ergosterol, a sterol unique to fungi, plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1] Consequently, the ergosterol biosynthesis pathway has become a key target for the development of antifungal therapies. This guide delves into a comparative analysis of three major classes of antifungal drugs that interfere with ergosterol production: azoles, allylamines, and polyenes.
Mechanism of Action: A Three-Pronged Attack on Ergosterol
The primary classes of antifungal drugs exert their effects at different stages of the ergosterol biosynthesis pathway or by directly interacting with the ergosterol molecule itself.
-
Azoles , the most widely used class of antifungals, act by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt the structure and function of the fungal cell membrane.[1][4]
-
Allylamines , such as terbinafine and naftifine, target an earlier step in the pathway. They specifically inhibit squalene epoxidase (encoded by the ERG1 gene), which catalyzes the conversion of squalene to squalene epoxide.[5][6] This blockade results in a deficiency of ergosterol and a toxic accumulation of squalene within the cell.[6]
-
Polyenes , including amphotericin B and nystatin, have a distinct mechanism of action. Instead of inhibiting an enzyme in the biosynthetic pathway, they bind directly to ergosterol molecules within the cell membrane.[7][8] This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components and ultimately leading to cell death.[8][9]
Comparative Efficacy in Inhibiting Ergosterol Synthesis
The effectiveness of these antifungal agents in halting ergosterol production can be quantified and compared. The following table summarizes the 50% inhibitory concentration (IC50) values for several common antifungal drugs against Candida albicans, a prevalent fungal pathogen. Lower IC50 values indicate greater potency in inhibiting ergosterol synthesis.
| Drug Class | Drug | Target Enzyme | IC50 for Ergosterol Inhibition in C. albicans (nmol/l) |
| Azoles | Sertaconazole | Lanosterol 14α-demethylase (Erg11p) | 115[10] |
| Posaconazole | Lanosterol 14α-demethylase (Erg11p) | Value not explicitly stated in provided abstracts, but potent inhibition is noted[11] | |
| Itraconazole | Lanosterol 14α-demethylase (Erg11p) | Value not explicitly stated in provided abstracts, but potent inhibition is noted[11] | |
| Fluconazole | Lanosterol 14α-demethylase (Erg11p) | Value not explicitly stated in provided abstracts, but potent inhibition is noted[11] | |
| Allylamines | Terbinafine (SF 86-327) | Squalene epoxidase (Erg1p) | Potent inhibition demonstrated, but specific IC50 not provided in abstracts[12][13] |
| Naftifine | Squalene epoxidase (Erg1p) | Inhibition demonstrated, but specific IC50 not provided in abstracts[12][13] | |
| Polyenes | Amphotericin B | Ergosterol (direct binding) | Not Applicable (Mechanism is not inhibition of synthesis) |
| Nystatin | Ergosterol (direct binding) | Not Applicable (Mechanism is not inhibition of synthesis) |
Note: Direct comparative IC50 values for ergosterol inhibition across all drug classes from a single study are challenging to obtain from the provided search results. The data presented reflects the values found for individual drugs or classes. The fungicidal action of allylamines is linked to the total cessation of ergosterol biosynthesis, particularly in highly susceptible fungi like dermatophytes.[12][14]
Visualizing the Battleground: Ergosterol Biosynthesis Pathway and Drug Targets
The intricate pathway of ergosterol biosynthesis and the specific points of attack for each antifungal drug class can be visualized to provide a clearer understanding of their mechanisms.
Caption: Ergosterol biosynthesis pathway with points of inhibition for major antifungal drug classes.
Experimental Protocols for Quantifying Ergosterol
Accurate quantification of ergosterol is essential for evaluating the efficacy of antifungal compounds. The following are detailed methodologies for ergosterol extraction and analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Ergosterol Extraction Protocol
This protocol is a generalized procedure based on common laboratory practices for extracting sterols from fungal biomass.[15][16][17]
-
Sample Preparation: Harvest fungal cells from liquid culture or scrape from solid media. Lyophilize the cells to obtain a dry weight.
-
Saponification:
-
To approximately 100 mg of lyophilized fungal powder, add 5 mL of a 2:1 (v/v) chloroform:methanol solvent mixture in a glass tube.[18]
-
Vortex vigorously for 2 minutes and incubate in a shaking incubator at room temperature for 1 hour.[18]
-
Add 1 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge to separate the phases.[18]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.[18]
-
Evaporate the solvent to dryness under a stream of nitrogen gas.[18]
-
-
Lipid Extraction (Alternative Method):
-
Alternatively, for direct saponification, add a solution of alcoholic potassium hydroxide to the fungal pellet and heat at 80°C for 30 minutes.[15]
-
-
Sterol Extraction:
-
After saponification and cooling, add n-hexane or cyclohexane to the mixture and vortex to extract the non-saponifiable lipids, which include ergosterol.
-
Repeat the extraction step to ensure complete recovery.
-
Pool the organic phases and evaporate to dryness under nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried extract in a known volume of HPLC-grade methanol or isopropanol for analysis.[18]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used method for the quantification of ergosterol.[15][19][20]
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV or Diode Array Detector (DAD) is required.
-
Mobile Phase: Isocratic elution with 100% methanol or a gradient of methanol and acetonitrile is commonly used.[21]
-
Detection: Ergosterol is detected by its absorbance at approximately 282 nm.[18][21]
-
Quantification: A standard curve is generated using known concentrations of a pure ergosterol standard. The concentration of ergosterol in the samples is determined by comparing the peak area to the standard curve.[18][19]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters should be determined to ensure the sensitivity of the method. For example, one study reported an LOD of 37.2 nM and an LOQ of 122.8 nM for HPLC-UV analysis.[21]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides a highly sensitive and specific method for identifying and quantifying sterols.[22][23][24]
-
Derivatization: To increase volatility, sterol extracts are often derivatized to form trimethylsilyl (TMS) ethers or acetates before GC-MS analysis.[22][23]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is typically equipped with a capillary column suitable for sterol analysis.
-
Separation: The derivatized sterols are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
Detection and Identification: The mass spectrometer fragments the eluted compounds, and the resulting fragmentation patterns are used to identify ergosterol and other sterols by comparison to a spectral library or authentic standards.
-
Quantification: Quantification is achieved by integrating the peak area of a characteristic ion of the derivatized ergosterol and comparing it to a standard curve prepared with a derivatized ergosterol standard.
Standard Experimental Workflow
The following diagram illustrates a typical workflow for assessing the impact of antifungal drugs on ergosterol production.
Caption: A standard workflow for evaluating antifungal drug effects on ergosterol production.
By employing these standardized methodologies and understanding the distinct mechanisms of action of different antifungal drug classes, researchers can effectively compare their efficacy and contribute to the development of more potent and targeted antifungal therapies.
References
- 1. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 5. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens [mdpi.com]
- 7. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 8. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 9. d-nb.info [d-nb.info]
- 10. Inhibition of ergosterol synthesis by sertaconazole in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. journals.asm.org [journals.asm.org]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 16. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbiologyresearch.org [microbiologyresearch.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to the Specificity in Ignosterol Detection: A Comparative Analysis of Available Methods
For researchers and drug development professionals engaged in the study of sterols, the accurate and specific detection of ignosterol is a critical requirement. This guide provides a comprehensive comparison of methodologies for the detection and quantification of this compound, with a special focus on the challenges and current landscape of antibody-based detection. While the development of highly specific antibodies for small molecules like this compound presents considerable challenges, this guide will explore the validation hurdles and compare existing analytical techniques that serve as reliable alternatives.
The Challenge of Antibody-Based this compound Detection
This compound is a sterol molecule that, like other small molecules, is generally not immunogenic on its own. To elicit an immune response and produce antibodies, it must be conjugated to a larger carrier protein. This process, however, can lead to the generation of antibodies that recognize the conjugate but fail to bind to the free this compound molecule with high specificity and affinity. This is a significant hurdle in the development of reliable antibody-based assays such as ELISA or Western blotting for this compound.
Currently, a search of commercial antibody suppliers reveals a lack of commercially available antibodies specifically validated for the direct detection of this compound. While antibodies against enzymes in the broader sterol biosynthesis pathway exist, these do not allow for the direct quantification of this compound itself.
Comparative Analysis of Detection Methodologies
Given the absence of validated antibodies for direct this compound detection, researchers must turn to established analytical methods. These techniques offer high specificity and sensitivity and serve as the current gold standard for sterol analysis. The table below summarizes the key performance metrics of these alternative methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Specificity | High, dependent on column and detector | Very High, mass spectral data provides molecular fingerprint |
| Sensitivity | Good to Excellent (ng to pg range) | Excellent (pg to fg range) |
| Sample Preparation | Extraction, saponification, derivatization (optional) | Extraction, saponification, derivatization (often required) |
| Throughput | Moderate | Moderate to Low |
| Instrumentation Cost | Moderate | High |
| Primary Application | Quantification in various matrices | Definitive identification and quantification |
Experimental Protocols
This protocol outlines a general procedure for the quantification of this compound in a biological sample.
a. Sample Preparation:
-
Lipid Extraction: Homogenize the sample and extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponification: To the dried lipid extract, add 2 M ethanolic potassium hydroxide and heat at 80°C for 1 hour to hydrolyze interfering lipids.
-
Non-saponifiable Lipid Extraction: After cooling, extract the non-saponifiable lipids (containing this compound) with a non-polar solvent like n-hexane.
-
Sample Concentration: Evaporate the hexane extract to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.
b. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol or a gradient of methanol and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the absorption maximum of this compound.
-
Quantification: Generate a standard curve using this compound standards of known concentrations.
This protocol provides a framework for the sensitive and specific analysis of this compound.
a. Sample Preparation:
-
Follow the lipid extraction and saponification steps as described for HPLC.
-
Derivatization: To the dried non-saponifiable lipid extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes to convert this compound to its more volatile trimethylsilyl (TMS) ether derivative.
-
Sample Concentration: Evaporate the derivatization reagent and reconstitute the sample in hexane.
b. GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Acquire data in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Identification and Quantification: Identify this compound-TMS ether by its characteristic retention time and mass spectrum. Quantify using a standard curve prepared with derivatized this compound standards.
Visualizing Key Processes
To aid in the understanding of the experimental workflows and the biological context of this compound, the following diagrams are provided.
A Comparative Analysis of Ergosterol Biosynthesis in Wild-Type vs. Mutant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ergosterol biosynthesis in wild-type fungal strains versus those with mutations in the ergosterol biosynthesis (ERG) pathway. Ergosterol is an essential component of fungal cell membranes, and its biosynthesis pathway is a primary target for antifungal drugs. Understanding the biochemical and genetic differences between wild-type and mutant strains is crucial for the development of novel and more effective antifungal therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways.
Introduction to Ergosterol Biosynthesis
Ergosterol plays a vital role in maintaining the integrity, fluidity, and permeability of fungal cell membranes.[1][2] Its biosynthesis is a complex, multi-step process involving a series of enzymes encoded by the ERG genes. This pathway, beginning with acetyl-CoA and proceeding through key intermediates like squalene and lanosterol, is highly conserved among fungi. Due to its absence in mammalian cells, which utilize cholesterol, the ergosterol biosynthesis pathway presents an ideal target for selective antifungal agents.
Mutations in ERG genes can lead to a variety of consequences, including the accumulation of specific sterol intermediates, altered membrane composition, and often, resistance to antifungal drugs. This guide will delve into these differences, providing a clear comparison based on experimental data.
Quantitative Comparison of Wild-Type vs. Mutant Strains
The following tables summarize the key quantitative differences observed in sterol composition and ERG gene expression between wild-type and various erg mutant fungal strains. These mutations disrupt the ergosterol biosynthesis pathway at different steps, leading to characteristic changes in the sterol profile and compensatory gene expression responses.
Table 1: Sterol Composition in Wild-Type vs. erg Mutant Strains
| Fungal Species | Strain | Key Sterols Detected (% of Total Sterols) | Reference |
| Saccharomyces cerevisiae | Wild-Type (W303) | Ergosterol (88%), Lanosterol (2%), 4,4-dimethylzymosterol (3%), Episterol (1%), Ergosta-5-7-22-24(28)-tetraen-3β-ol (3%) | [3] |
| erg3Δ | Ergosterol (0%), Episterol (77%), Ergosta-7,22-dien-3β-ol (10%), Ergosta-7,22,24(28)-trien-3β-ol (1%) | [3] | |
| erg4Δ | Ergosterol (0%), Ergosta-5-7-22-24(28)-tetraen-3β-ol (91%) | [3] | |
| Aspergillus fumigatus | Wild-Type (CM-237) | Ergosterol (73%), Other sterols present in smaller quantities | [4] |
| erg3AΔ (CM-A80) | Ergosterol (63%), Other sterols similar to wild-type | [4] | |
| erg3BΔ (CM-866) | Ergosterol (significantly reduced), 24-methylcholesta-7,22-dien-3-ol (39%), 24-methylcholesta-7,22,24(28)-trien-3-ol (increased) | [4] | |
| erg3AΔ erg3BΔ (CM-AB118) | Ergosterol (significantly reduced), 24-methylcholesta-7,22-dien-3-ol (35%), 24-methylcholesta-7,22,24(28)-trien-3-ol (increased) | [4] | |
| Xanthophyllomyces dendrorhous | Wild-Type (CBS 6938) | Ergosterol (major sterol) | [5][6] |
| erg3Δ | Ergosterol (0%), Episterol (major accumulated intermediate) | [5][6] | |
| erg4Δ | Ergosterol (0%), Ergosta-5,7,22,24(28)-tetraenol (major accumulated intermediate) | [5][6] |
Table 2: Relative Gene Expression of ERG Genes in Mutant vs. Wild-Type Strains
| Fungal Species | Mutant Strain | Upregulated ERG Genes (Fold Change vs. Wild-Type) | Downregulated ERG Genes (Fold Change vs. Wild-Type) | Reference |
| Neurospora crassa | erg2Δ | cdr4 (~7-fold), erg24 (~10-fold) | Not specified | [7] |
| Candida albicans | Fluconazole-Resistant Strains | ERG11 (overexpressed) | Not specified | [8] |
| Amphotericin B-Resistant C. lusitaniae | ERG6 (increased levels) | ERG3 (reduced expression) | [8] | |
| Xanthophyllomyces dendrorhous | cyp61Δ | HMGR (higher transcript levels) | Not specified | [5][6] |
Experimental Protocols
Accurate comparison of sterol biosynthesis between wild-type and mutant strains relies on robust and standardized experimental procedures. Below are detailed methodologies for key experiments.
Fungal Culture and Mycelia Harvesting
-
Culture Conditions: Fungal strains (wild-type and mutants) are typically grown in a suitable liquid medium, such as Yeast Peptone Dextrose (YPD) or a defined minimal medium, to a specific growth phase (e.g., mid-logarithmic or stationary phase).
-
Harvesting: Mycelia are harvested by filtration or centrifugation. The harvested biomass is then washed with sterile distilled water to remove any residual medium components. The wet weight of the mycelia is recorded, and a portion is often dried to determine the dry weight for normalization of sterol content.
Sterol Extraction and Saponification
This protocol is adapted from established methods for the extraction of total non-saponifiable sterols.[9][10]
-
Cell Lysis and Saponification:
-
A known amount of fungal mycelia (e.g., 100 mg dry weight) is resuspended in a solution of alcoholic potassium hydroxide (e.g., 25% KOH in 95% ethanol).
-
The suspension is incubated at a high temperature (e.g., 80-90°C) for 1-2 hours to saponify lipids and release sterols.
-
-
Extraction of Non-Saponifiable Lipids:
-
After cooling, an organic solvent such as n-hexane or petroleum ether is added to the mixture.
-
The mixture is vortexed vigorously to extract the non-saponifiable lipids, including sterols, into the organic phase.
-
The phases are separated by centrifugation, and the upper organic layer containing the sterols is carefully collected. This extraction step is often repeated to maximize the yield.
-
-
Drying and Resuspension:
-
The collected organic extracts are dried under a stream of nitrogen gas.
-
The dried sterol extract is then resuspended in a known volume of a suitable solvent (e.g., methanol or chloroform) for analysis.
-
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of different sterol species.[11][12][13][14]
-
Derivatization: To improve volatility and thermal stability, sterols are often derivatized to their trimethylsilyl (TMS) ethers prior to GC-MS analysis. This is typically achieved by reacting the sterol extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), is commonly used.
-
Injector Temperature: Typically set around 250-280°C.
-
Oven Temperature Program: A temperature gradient is employed to separate the different sterol compounds. For example, an initial temperature of 150°C held for 2 minutes, followed by a ramp of 10°C/minute to 300°C, and a final hold for 10 minutes.
-
Carrier Gas: Helium is the most common carrier gas.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is typically used.
-
Mass Range: A scan range of m/z 50-650 is generally sufficient to cover the fragmentation patterns of sterol-TMS ethers.
-
-
Quantification: Sterols are identified by their characteristic retention times and mass spectra. Quantification is achieved by comparing the peak areas of the individual sterols to that of an internal standard (e.g., cholesterol or betulinol) added at the beginning of the extraction process.
Visualizing the Ergosterol Biosynthesis Pathway and its Regulation
The following diagrams, generated using the DOT language, illustrate the ergosterol biosynthesis pathway and its regulation by the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.
Caption: Ergosterol biosynthesis pathway with key enzymes and intermediates.
Caption: SREBP signaling pathway regulating ergosterol biosynthesis gene expression.
Conclusion
The comparison of ergosterol biosynthesis in wild-type and mutant fungal strains reveals a tightly regulated and interconnected metabolic network. Mutations in ERG genes not only lead to the accumulation of specific sterol intermediates and a depletion of ergosterol but also trigger compensatory transcriptional responses, often mediated by signaling pathways like the SREBP pathway.[15][16][17] This detailed understanding of the biochemical and genetic consequences of ERG gene mutations is invaluable for the development of next-generation antifungal drugs. By targeting specific enzymes in the pathway or the regulatory mechanisms that govern it, researchers can devise novel strategies to combat fungal infections and overcome the growing challenge of antifungal resistance. The experimental protocols and comparative data presented in this guide serve as a foundational resource for professionals in mycology, drug discovery, and clinical research.
References
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Sterol composition of wild type (W303) and mutant (erg3 and erg4) yeast strains expressing the corresponding YFP-fused proteins compared to the non-transformed strains. - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Phenotypic Analysis of Mutants of Ergosterol Biosynthesis Genes (ERG3 and ERG4) in the Red Yeast Xanthophyllomyces dendrorhous [frontiersin.org]
- 6. Phenotypic Analysis of Mutants of Ergosterol Biosynthesis Genes (ERG3 and ERG4) in the Red Yeast Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 8. Quantitation of ergosterol content and gene expression profile of ERG11 gene in fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantification of sterols via gas chromatography-mass spectrometry (GC–MS) [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. SREBP Coordinates Iron and Ergosterol Homeostasis to Mediate Triazole Drug and Hypoxia Responses in the Human Fungal Pathogen Aspergillus fumigatus | PLOS Genetics [journals.plos.org]
- 17. Sterol Regulatory Element Binding Proteins in Fungi: Hypoxic Transcription Factors Linked to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Ignosterol: A Comparative Guide to Using Synthetic Standards
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of a natural product is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive comparison of naturally sourced ignosterol with a synthetically produced standard to confirm its molecular structure, supported by detailed experimental data and protocols.
The structural confirmation of a natural product like this compound, a key intermediate in the ergosterol biosynthesis pathway in fungi, relies on the rigorous comparison of its physicochemical and spectroscopic properties with those of an authentic, synthetically derived sample.[1][2] This process provides unequivocal proof of the assigned structure, a cornerstone for further pharmacological and toxicological studies.
Comparative Analysis of Natural vs. Synthetic this compound
To confirm the structure of this compound isolated from a natural source (e.g., Saccharomyces cerevisiae), a synthetic standard is prepared through a multi-step total synthesis. Both the natural and synthetic samples are then subjected to identical analytical techniques to compare their properties.
Data Presentation: Spectroscopic and Chromatographic Comparison
The following table summarizes the hypothetical comparative data for naturally isolated and synthetically prepared this compound. The data is based on the known structure of this compound and typical values for related sterols like ergosterol.
| Analytical Technique | Natural this compound | Synthetic this compound Standard | Conclusion |
| High-Resolution Mass Spectrometry (HRMS) | m/z 398.3549 [M+H]⁺ | m/z 398.3548 [M+H]⁺ | Identical molecular formula (C₂₈H₄₆O) confirmed.[3] |
| ¹H NMR (500 MHz, CDCl₃) | δ 0.60-5.40 ppm, complex multiplet pattern characteristic of the ergostane skeleton. | δ 0.60-5.40 ppm, identical chemical shifts and coupling constants observed. | Identical proton environment and stereochemistry. |
| ¹³C NMR (125 MHz, CDCl₃) | 28 distinct carbon signals consistent with the proposed structure. | 28 distinct carbon signals with identical chemical shifts. | Identical carbon skeleton. |
| High-Performance Liquid Chromatography (HPLC) | Retention Time: 12.5 min (under specified conditions) | Retention Time: 12.5 min (co-injection with natural sample shows a single peak) | Identical chromatographic behavior, indicating identical polarity and size. |
| Melting Point | 168-170 °C | 169-171 °C | Consistent melting point, suggesting identical crystal lattice and purity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source was used.
-
Sample Preparation: Samples of natural and synthetic this compound were dissolved in methanol to a concentration of 1 mg/mL.
-
Analysis: The samples were introduced into the mass spectrometer via direct infusion. The analysis was performed in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer was used to acquire ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 5 mg of each sample (natural and synthetic this compound) was dissolved in 0.5 mL of deuterated chloroform (CDCl₃).
-
Analysis: ¹H NMR spectra were acquired with 16 scans, and ¹³C NMR spectra were acquired with 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (4.6 x 250 mm, 5 µm) and a UV detector was used.
-
Mobile Phase: An isocratic mobile phase of 95% acetonitrile and 5% water was used.
-
Analysis: Samples were dissolved in the mobile phase and injected onto the column. The flow rate was maintained at 1 mL/min, and the eluent was monitored at 210 nm. For co-injection, equal amounts of the natural and synthetic samples were mixed and injected.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a natural product by comparison with a synthetic standard.
Caption: Workflow for confirming the structure of this compound.
This guide demonstrates the critical role of chemical synthesis in the structural elucidation of natural products. By providing a synthetic standard, researchers can unequivocally confirm the structure of compounds like this compound, paving the way for their further investigation and potential development into valuable therapeutic agents.
References
The Transcriptional Landscape of Yeast: A Comparative Guide to High vs. Low Ergosterol States
For Researchers, Scientists, and Drug Development Professionals
Ergosterol is an essential sterol in yeast, analogous to cholesterol in mammals, playing a critical role in maintaining cell membrane integrity, fluidity, and function.[1][2][3] Perturbations in ergosterol levels, whether through genetic modification or pharmacological intervention, trigger a cascade of transcriptional changes as the cell attempts to restore homeostasis. This guide provides a comparative overview of the transcriptomic responses in Saccharomyces cerevisiae under conditions of high versus low ergosterol, supported by experimental data from key studies.
Core Transcriptional Responses to Altered Ergosterol Levels
Yeast cells tightly regulate their ergosterol content through a complex network of transcription factors and feedback mechanisms.[2][3] When ergosterol levels are low (e.g., due to mutations in ERG genes or treatment with ergosterol biosynthesis inhibitors), a coordinated upregulation of the ERG gene pathway is observed.[4][5] Conversely, high ergosterol levels are expected to suppress the expression of these same genes.
The key transcription factors governing this response are Upc2 and Ecm22, which bind to sterol regulatory elements (SREs) in the promoters of ERG genes, activating their transcription in response to sterol depletion.[1][6] Other factors such as the heme-dependent Hap1 and the repressors Rox1 and Mot3 also play significant roles in modulating ERG gene expression in response to various environmental cues like oxygen and iron availability.[1][7][8]
Comparative Gene Expression Analysis
The following tables summarize the differential expression of key genes in yeast under conditions that lead to altered ergosterol levels. The data is compiled from studies employing microarray and RNA-sequencing analyses of yeast strains with deletions in ERG genes or treated with drugs that inhibit ergosterol biosynthesis, effectively creating a low ergosterol state compared to wild-type or untreated controls.
Table 1: Differentially Expressed Genes in the Ergosterol Biosynthesis Pathway
| Gene | Function | Fold Change (Low Ergosterol vs. High/Normal) | Reference |
| ERG1 | Squalene epoxidase | Upregulated | [9] |
| ERG2 | C-8 sterol isomerase | Upregulated | [4] |
| ERG3 | C-5 sterol desaturase | Upregulated | [5][10] |
| ERG5 | C-22 sterol desaturase | Upregulated | [4][5] |
| ERG6 | C-24 sterol methyltransferase | Upregulated | [4] |
| ERG11 | Lanosterol 14-alpha-demethylase | Upregulated | [4][5] |
| ERG25 | C-4 sterol methyl oxidase | Upregulated | [4][5] |
| HMG1 | HMG-CoA reductase (isoenzyme 1) | Upregulated | [11] |
Table 2: Transcriptional Response of Other Key Genes to Low Ergosterol
| Gene | Function | Fold Change (Low Ergosterol vs. High/Normal) | Reference |
| UPC2 | Transcription factor, sterol uptake | Upregulated | [1] |
| ECM22 | Transcription factor | Upregulated | [1] |
| AUS1 | ABC transporter, sterol uptake | Upregulated | [6] |
| PDR11 | ABC transporter, sterol uptake | Upregulated | [6] |
| DAN1 | Cell wall mannoprotein, sterol uptake | Upregulated | [6] |
| Mitochondrial Genes | Various roles in respiration | Generally Downregulated | [4] |
| Oxidative Stress Genes | e.g., TRR1 | Upregulated | [5] |
Experimental Protocols
The data presented in this guide is derived from studies employing standard transcriptomic analysis techniques. Below are generalized methodologies for the key experiments cited.
Yeast Strains and Growth Conditions
-
Strains: Saccharomyces cerevisiae strains, often from standard genetic backgrounds like W303 or S288C, are used.[1] Mutant strains typically involve deletions of specific ERG genes (e.g., erg2Δ, erg5Δ, erg6Δ).[4]
-
Culture Media: Standard yeast extract-peptone-dextrose (YPD) medium is commonly used for routine growth. For specific experiments, synthetic complete (SC) or synthetic minimal (SD) media are employed to control for nutritional variables.
-
Low Ergosterol Induction:
RNA Extraction and Sequencing
-
Cell Lysis: Yeast cells are harvested during the mid-logarithmic growth phase. Cell walls are typically disrupted mechanically (e.g., bead beating) or enzymatically (e.g., zymolyase).
-
RNA Isolation: Total RNA is extracted using methods like hot acid phenol extraction or commercially available kits.[12]
-
Library Preparation: For RNA-sequencing, mRNA is enriched using oligo(dT) beads, fragmented, and reverse-transcribed into cDNA. Adapters are then ligated to the cDNA fragments for sequencing.
-
Sequencing: High-throughput sequencing is performed on platforms such as Illumina.
Data Analysis
-
Read Mapping: Sequencing reads are mapped to the S. cerevisiae reference genome.
-
Differential Expression Analysis: Gene expression levels are quantified, and statistical methods (e.g., DESeq2, edgeR) are used to identify differentially expressed genes between high/normal and low ergosterol conditions. A false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are common significance cutoffs.[13]
-
Functional Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed to identify biological processes and pathways significantly affected by the altered ergosterol levels.[13]
Visualizing Key Pathways and Workflows
Ergosterol Biosynthesis and its Transcriptional Regulation
The following diagram illustrates the core ergosterol biosynthesis pathway and the key transcriptional regulators that are activated under low ergosterol conditions.
Caption: Ergosterol biosynthesis pathway and its transcriptional upregulation by Upc2/Ecm22 in response to low sterol levels.
Comparative Transcriptomics Experimental Workflow
This diagram outlines the typical workflow for a comparative transcriptomics experiment in yeast.
Caption: A typical experimental workflow for comparative transcriptomics of yeast under different ergosterol conditions.
Logical Relationship: Ergosterol Levels and Cellular Responses
This diagram illustrates the logical cascade of events from altered ergosterol levels to downstream cellular responses.
Caption: Logical flow from changes in ergosterol levels to the resulting transcriptional and cellular responses in yeast.
References
- 1. mdpi.com [mdpi.com]
- 2. uniprot.org [uniprot.org]
- 3. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-Wide Expression Patterns in Saccharomyces cerevisiae: Comparison of Drug Treatments and Genetic Alterations Affecting Biosynthesis of Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yeast Genome-Wide Expression Analysis Identifies a Strong Ergosterol and Oxidative Stress Response during the Initial Stages of an Industrial Lager Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional regulation of ergosterol biosynthesis genes in response to iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional regulation of ergosterol biosynthesis genes in response to iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Transcriptional regulation by ergosterol in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Standard Operating Procedure: Ignosterol Waste Management
Disclaimer: Ignosterol is a fictional substance. The following information is provided as a template to illustrate the proper formatting and content for a chemical waste disposal procedure. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for any real chemical.
This document outlines the essential safety and logistical procedures for the proper disposal of this compound, a synthetic steroidal compound. Adherence to these guidelines is mandatory to ensure personnel safety and environmental compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a potent signaling pathway modulator and should be handled as a hazardous chemical. The primary risks include dermal absorption and inhalation of aerosolized particles.
Required PPE:
-
Gloves: Nitrile or neoprene gloves are required. Double-gloving is recommended when handling pure compound or concentrated solutions.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and buttoned completely.
-
Respiratory Protection: A NIOSH-approved N95 respirator is required when handling the powdered form of this compound outside of a certified chemical fume hood.
This compound Waste Segregation and Collection
Proper segregation of this compound waste is critical to prevent accidental reactions and to ensure compliant disposal. All waste streams must be clearly labeled.
Waste Categories:
| Waste Type | Description | Container Type | Labeling Requirements |
| Solid Waste | Contaminated consumables: gloves, weigh paper, pipette tips, bench paper, and empty stock vials. | Lined, rigid, puncture-resistant container. | "this compound Solid Waste," "Hazardous Waste," Date |
| Aqueous Liquid Waste | Solutions containing <1% this compound in aqueous buffers (e.g., PBS, TRIS). | Sealable, chemically-resistant (HDPE) carboy | "this compound Aqueous Waste," "Hazardous Waste," Date, pH |
| Non-Halogenated Organic Waste | Solutions containing this compound dissolved in solvents such as ethanol, methanol, DMSO, or ethyl acetate. | Sealable, chemically-resistant (HDPE) carboy | "this compound Organic Waste," "Hazardous Waste," Date |
| Sharps Waste | Needles, syringes, or any other sharp object contaminated with this compound. | Approved sharps container. | "Sharps," "Hazardous Waste," "this compound" |
Step-by-Step Disposal Protocol
3.1. Decontamination of Working Surfaces:
-
Prepare a 10% bleach solution or an appropriate lab-grade disinfectant.
-
Wipe down all surfaces where this compound was handled, starting from the cleanest area and moving towards the most contaminated.
-
Dispose of the cleaning materials (e.g., paper towels) as this compound Solid Waste.
3.2. Handling Liquid Waste:
-
Work within a certified chemical fume hood.
-
Carefully pour liquid waste into the designated, labeled waste carboy using a funnel.
-
Do not mix aqueous and organic waste streams.
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.
-
Securely cap the waste container after each addition.
3.3. Handling Solid Waste:
-
Collect all contaminated solid materials in the designated solid waste container.
-
Ensure the container is kept closed when not in use.
3.4. Requesting Waste Pickup:
-
Once a waste container is 90% full, submit a chemical waste pickup request through your institution's EHS portal.
-
Ensure all labels are complete and legible before pickup.
Experimental Protocol: Viability Assay Waste Stream Analysis
This protocol details the methodology for analyzing the this compound concentration in a typical cell-based assay waste stream to ensure it is categorized correctly.
Methodology:
-
Sample Collection: Collect a 1 mL aliquot from the pooled aqueous waste generated from a standard MTT or XTT cell viability assay where cells were treated with this compound.
-
Sample Preparation: Perform a 1:100 serial dilution of the waste sample using a 50:50 solution of acetonitrile and water.
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Mass Spectrometry: Use electrospray ionization in positive mode (ESI+) and monitor for the specific m/z transition of this compound.
-
-
Quantification: Quantify the concentration of this compound against a standard curve. If the concentration exceeds institutional limits for aqueous waste, it must be managed as a concentrated liquid waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating this compound waste.
Caption: Decision tree for proper segregation of this compound waste streams.
Comprehensive Safety and Handling Protocols for Ignosterol
Disclaimer: Ignosterol is a fictional compound. The following guidelines are based on established best practices for handling novel, potent, and potentially cytotoxic pharmaceutical compounds in a research and development setting.[1] It is imperative to treat any uncharacterized substance as potentially hazardous and to adhere to the highest safety standards.[1] This document should be used as a starting point, to be supplemented by a thorough, substance-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who will be handling this compound. The following procedural steps are designed to minimize exposure risk and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
The primary principle when handling a substance of unknown toxicity is to create a complete barrier between the researcher and the chemical.[1] The following table summarizes the mandatory PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double chemotherapy-rated, powder-free gloves (ASTM D6978-05 compliant).[2] | Provides a robust barrier against dermal absorption. Double gloving is crucial for handling potent compounds.[3] |
| Gown | Disposable, impermeable chemotherapy gown. | Protects against splashes and contamination of personal clothing. |
| Eye/Face Protection | Safety goggles and a full-face shield. | Safety goggles protect the eyes, while a face shield provides broader protection against splashes to the entire face.[4] |
| Respiratory Protection | Fit-tested N95 respirator (minimum for solids). A Powered Air-Purifying Respirator (PAPR) may be required based on risk assessment, especially if aerosolization is possible.[1][5][6] | Prevents inhalation of airborne particles, a primary route of exposure for potent compounds.[1] |
| Foot Protection | Closed-toe, non-perforated, chemically resistant safety shoes with disposable shoe covers.[1] | Protects feet from spills and prevents the tracking of contaminants out of the work area.[1] |
Operational Plan: From Receipt to Disposal
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize the risk of exposure.[1]
2.1 Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Transport this compound in a sealed, rigid, and leak-proof secondary container.[7]
-
Store in a dedicated, clearly labeled, and secure location with restricted access.[8]
2.2 Preparation and Handling
-
Donning PPE: Before entering the designated handling area, don PPE in the following order: shoe covers, gown, hair cover, mask/respirator, safety goggles, and then gloves (inner pair first, outer pair over the gown cuff).
-
Work Surface Preparation: Line the work surface with a disposable, plastic-backed absorbent pad.
-
Handling: Conduct all manipulations of this compound within the containment of a chemical fume hood or biological safety cabinet to prevent the generation of aerosols or dust.
-
Cleaning: After handling, decontaminate all surfaces. Wipe down everything that will be removed from the containment area.[9]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination: outer gloves, gown, shoe covers, inner gloves, face shield/goggles, and finally the respirator. Dispose of all PPE as trace chemotherapy waste.
Emergency Procedures: Spill Management
In the event of a spill, the first priority is the safety of laboratory personnel.[10]
3.1 Small Spill (<5 mL or 5 g)
-
Alert others in the immediate area.
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an absorbent pad. For powders, gently place a wet absorbent pad over the spill to avoid raising dust.[10]
-
Collect the absorbent material and any broken glass with a scoop and scraper, placing it into a designated cytotoxic waste container.[11]
-
Clean the spill area three times with a suitable cleaning agent, working from the outside in.[12]
3.2 Large Spill (>5 mL or 5 g)
-
Evacuate the area immediately and restrict access.
-
Notify the laboratory supervisor and the institutional EHS department.
-
Only trained personnel with appropriate respiratory protection should manage the cleanup.[10]
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.[3] All waste contaminated with this compound must be classified as hazardous pharmaceutical waste.[3]
| Waste Type | Container | Disposal Procedure |
| Trace Contaminated Waste | Yellow, labeled "Trace Chemotherapy Waste" | Used PPE, absorbent pads, and empty vials.[3] |
| Bulk Hazardous Waste | Black, labeled "Hazardous Chemical Waste" | Unused or expired this compound, heavily contaminated items.[3] |
| Contaminated Sharps | Red, labeled "Sharps Waste" | Needles and syringes that are completely empty. If they contain residual this compound, they must be disposed of as bulk hazardous waste.[3] |
All hazardous waste must be stored in a designated Satellite Accumulation Area and disposed of through your institution's EHS department in compliance with all federal, state, and local regulations.[3][13]
Visual Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
